Hydroxysafflor yellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32O16 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
(6Z)-2,5-dihydroxy-6-[(Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3-,14-11- |
InChI Key |
IAVUBSCVWHLRGE-VLSWJWCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=C\2/C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)\O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Hydroxysafflor Yellow A: From Botanical Source to Pharmacological Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside and the principal bioactive constituent isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] Belonging to the Asteraceae family, Carthamus tinctorius has a long history of use in traditional medicine, particularly in China, for promoting blood circulation and resolving blood stasis.[2] HSYA is the primary component of Safflor Yellow injections, which have been approved by the China State Food and Drug Administration for the treatment of cardiovascular conditions such as angina pectoris and cerebral infarction.[3][4]
This technical guide provides a comprehensive overview of HSYA, covering its botanical origin, extraction methodologies, physicochemical properties, and pharmacological activities. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this natural compound. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further research and application.
Botanical Source and Chemical Profile
Botanical Information
Carthamus tinctorius L. is an annual herbaceous plant cultivated globally for its seeds, which yield edible oil, and its flowers, which are a source of natural dyes and medicinal compounds.[5][6] The flowers contain a variety of chemical constituents, including flavonoids, phenylethanoid glycosides, coumarins, fatty acids, steroids, and polysaccharides.[5][6][7] The characteristic yellow and red pigments of the flower are primarily quinochalcones, with HSYA being the most abundant yellow pigment.[5] The content of HSYA in safflower can vary depending on geographical origin, cultivar color, and harvest time.[2]
Chemical Composition of Carthamus tinctorius
The chemical makeup of Carthamus tinctorius is diverse. The seeds are rich in crude fat and protein, while the flowers have a higher protein content.[8] A detailed breakdown of the chemical constituents is provided in the tables below.
| Component | Seed (% w/w) | Flower (% w/w) |
| Moisture | 3.48 | 7.47 |
| Crude Protein | 17.10 | 26.30 |
| Crude Fat | 30.10 | 11.50 |
| Crude Ash | 6.11 | 5.73 |
| Caption: Proximate analysis of Carthamus tinctorius seed and flower.[8] |
| Mineral | Seed (ppm) | Flower (ppm) |
| K | 170.70 | 64.99 |
| P | 14.82 | 49.90 |
| Ca | 13.17 | 10.43 |
| Mg | 7.83 | - |
| Caption: Mineral composition of Carthamus tinctorius seed and flower.[8] |
Extraction and Purification of this compound
The extraction and purification of HSYA are critical steps for its use in research and pharmaceutical applications. Due to its high water solubility, water-based extraction methods are common, though they often result in low yields.[1][2] Various advanced techniques have been developed to improve extraction efficiency.
Summary of Extraction Methods
| Extraction Method | Key Parameters | Yield (%) | Reference |
| Water Immersion | 800 g safflower in water | 0.023 | [1][2] |
| Water Immersion | 2000 g safflower in water | 0.066 | [1][2] |
| Smashing Tissue Extraction | - | 1.359 | [1][2] |
| MAS-I Microwave Extraction | Solid/liquid ratio 1:100, 70°C, 3 cycles, 20 min | 6.96 | [1][2] |
| DMSO Extraction | 14 vol DMSO, 80°C, 1h; then 12 vol DMSO, 80°C, 50 min | 14.56 | [1][2] |
| Ultrasonic Water Extraction | 40-60°C, 40 kHz, 50 min; followed by macroporous resin and Sephadex chromatography | 62.7 (of HSYA) | [9] |
| Caption: Comparison of different extraction methods for HSYA from Carthamus tinctorius. |
Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Chromatographic Purification [9]
-
Extraction:
-
Pulverize dried safflower flowers.
-
Add 10-15 volumes of water.
-
Perform ultrasonic extraction for 40-60 minutes at a temperature of 40-60°C and an ultrasonic frequency of 40 kHz to obtain the crude aqueous extract.
-
-
Macroporous Adsorption Resin Chromatography:
-
Load the crude extract onto an HZ801 macroporous adsorption resin column.
-
Wash with deionized water to remove impurities.
-
Elute the target compounds with an ethanol-water solution.
-
-
Sephadex LH-20 Chromatography:
-
Further separate the eluate from the previous step using a Sephadex LH-20 column.
-
Use purified water as the eluent with a linear flow rate of 1-10 cm/h.
-
-
Ultrafiltration and Lyophilization:
-
Subject the purified fraction to ultrafiltration.
-
Freeze-dry the final solution to obtain HSYA dry powder with a purity of up to 99.8%.
-
Protocol 2: DMSO-Based Extraction [1][2]
-
Pre-treatment:
-
Soak 2.0 g of safflower powder with 14 volumes of DMSO.
-
Stir for 30 minutes at room temperature in a dark environment to remove impurities.
-
-
Extraction:
-
Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.
-
Repeat the extraction with another 12 volumes of DMSO.
-
-
Precipitation and Washing:
-
Add 3 volumes of butyl acetate (B1210297) to the combined filtrate and centrifuge to obtain crimson precipitates.
-
Wash the precipitates with an appropriate amount of ethanol (B145695) and dry to obtain a light yellow powder.
-
Pharmacological Activities and Mechanisms of Action
HSYA exhibits a wide range of pharmacological effects, making it a promising candidate for the treatment of various diseases. Its therapeutic actions are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2]
Cardiovascular and Cerebrovascular Protection
HSYA is widely recognized for its protective effects on the cardiovascular and cerebrovascular systems.[10] It has been shown to improve outcomes in conditions such as myocardial ischemia/reperfusion injury and cerebral ischemia.[3][10]
Key Mechanisms:
-
Antioxidant Effects: HSYA enhances the activity of antioxidant enzymes, reducing oxidative stress.[1][3]
-
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]
-
Vasodilation: HSYA induces vasorelaxation, which can improve blood flow.[3]
-
Angiogenesis Promotion: It can promote the formation of new blood vessels in ischemic tissues.[1]
Neuroprotective Effects
HSYA demonstrates significant neuroprotective properties, suggesting its potential in treating neurodegenerative diseases and ischemic brain injury.[1][3]
Key Mechanisms:
-
Inhibition of Apoptosis: HSYA can reduce neuronal apoptosis by modulating signaling pathways like PI3K/Akt.[3]
-
Reduction of Infarct Volume: In models of cerebral ischemia, HSYA treatment has been shown to decrease the volume of brain tissue damage.[3]
-
Modulation of Neuroinflammation: It suppresses the activation of inflammatory pathways in the brain.[1]
Anticancer Activity
Recent studies have highlighted the anticancer potential of HSYA against various cancer cell lines, including liver, lung, breast, and ovarian cancer.[4][11]
Key Mechanisms:
-
Inhibition of Proliferation and Migration: HSYA can suppress the growth and spread of cancer cells.[11]
-
Induction of Apoptosis: It can trigger programmed cell death in tumor cells.[11]
-
Anti-angiogenesis: HSYA inhibits the formation of new blood vessels that supply tumors.[11]
-
Autophagy Modulation: It can interfere with the autophagic process in cancer cells, leading to cell death.[4][11]
Signaling Pathways Modulated by HSYA
The diverse pharmacological effects of HSYA are mediated through its interaction with multiple key signaling pathways.[1] Understanding these pathways is crucial for elucidating its mechanism of action and identifying new therapeutic targets.
-
NF-κB Signaling Pathway: HSYA inhibits the activation of NF-κB, a key regulator of inflammation and cell survival.[1][11] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[1]
-
PI3K/Akt Signaling Pathway: HSYA can modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.[1][3] Its effects on this pathway can be context-dependent, promoting survival in healthy cells while inducing apoptosis in cancer cells.[3][11]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is another important target of HSYA.[1][3] By inhibiting MAPK signaling, HSYA can reduce inflammation and apoptosis.[1][11]
-
Nrf2/HO-1 Signaling Pathway: HSYA can activate the Nrf2/HO-1 pathway, a major cellular defense mechanism against oxidative stress.[1] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.
Visualization of HSYA-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Quantitative Analysis Methods
Accurate and sensitive analytical methods are essential for the quantification of HSYA in raw materials, extracts, and biological samples. High-performance liquid chromatography (HPLC) and its variations are the most commonly used techniques.
| Method | Stationary Phase / Mobile Phase | Detection | Key Findings | Reference |
| HPTLC | Polyamide TLC plate; 3.6% HCl, methanol (B129727), ethyl acetate (7:3:1, v/v) | Densitometry at 399 nm | Good linearity (61.0-79.3 ng), LOD 59 ng, LOQ 169 ng, recovery >95% | [12][13] |
| LC-MS/MS | Isocratic elution: methanol and 5 mM ammonium (B1175870) acetate (80:20, v/v) | MS/MS | Linear range of 1–1,000 ng/ml in human plasma, r² ≥0.999 | [1][2] |
| UPLC-TOF-MS | Gradient elution: acetonitrile (B52724) and 0.1% (v/v) formic acid in water | TOF-MS (ESI+) | Good linearity (r² ≥ 0.9992), precision (RSD ≤3.4%), LOD 35.2 ng/ml | [1][2] |
| Caption: Summary of analytical methods for the quantification of HSYA. |
Experimental Workflow for HSYA Quantification
Caption: General experimental workflow for the quantification of HSYA.
Conclusion and Future Directions
This compound, derived from Carthamus tinctorius, is a natural compound with significant therapeutic potential, particularly in the management of cardiovascular, cerebrovascular, and oncological diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival, makes it an attractive candidate for further drug development.
This technical guide has provided a comprehensive overview of the current knowledge on HSYA, from its botanical source and extraction to its pharmacological effects and analytical methods. The detailed protocols and summarized data are intended to serve as a valuable resource for the scientific community.
Future research should focus on:
-
Optimizing extraction and purification processes to improve yield and cost-effectiveness.
-
Conducting more extensive preclinical and clinical studies to validate its efficacy and safety in various disease models.
-
Exploring novel drug delivery systems to enhance its bioavailability and therapeutic index.[1][2]
-
Further elucidating its molecular targets and signaling mechanisms to uncover new therapeutic applications.
By continuing to explore the potential of HSYA, the scientific and medical communities can work towards developing new and effective therapies for a range of challenging diseases.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Chemical Constituents from the Flowers of Carthamus tinctorius L. and Their Lung Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of the Chemical Composition of Safflower (Carthamus tinctorius L.) -Journal of Life Science | Korea Science [koreascience.kr]
- 9. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
Hydroxysafflor Yellow A: A Multifaceted Approach to Cardiovascular Protection
An In-depth Technical Guide on the Core Mechanisms of Action in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., has garnered significant scientific interest for its therapeutic potential in a range of cardiovascular diseases (CVDs).[1][2] Extensive preclinical research has illuminated its multifaceted mechanism of action, which involves the modulation of complex signaling pathways to exert potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[2][3] This technical guide provides a comprehensive overview of the core mechanisms through which HSYA confers cardioprotection, with a focus on myocardial ischemia-reperfusion injury (MIRI), atherosclerosis, and endothelial dysfunction.
Core Mechanisms of Action
HSYA's protective effects in the cardiovascular system are attributed to its ability to intervene in several key pathological processes:
-
Reduction of Myocardial Ischemia-Reperfusion Injury (MIRI): HSYA has been shown to significantly reduce myocardial infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis following an ischemic event.[1][4] Its mechanisms in MIRI include suppressing inflammation, oxidative stress, and calcium overload, while promoting autophagy and restoring mitochondrial metabolic homeostasis.[1][4][5]
-
Amelioration of Atherosclerosis: HSYA demonstrates anti-atherosclerotic properties by reducing the formation of atherosclerotic plaques.[6] This is achieved by inhibiting endothelial cell ferroptosis, reducing the expression of aortic inflammatory factors and adhesion molecules, lowering lipid levels, and inhibiting oxidative stress.[6][7]
-
Improvement of Endothelial Function: HSYA plays a crucial role in protecting vascular endothelial cells. It can improve endothelial cell permeability and attenuate high glucose-induced endothelial cell dysfunction.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of HSYA in various models of cardiovascular disease.
Table 1: Effects of HSYA on Myocardial Ischemia-Reperfusion Injury
| Parameter | Model | HSYA Treatment | Result | Reference |
| Myocardial Infarct Size | Sprague-Dawley rats (MI/R model) | 8, 16 mg/kg | Dose-dependent decrease | [1] |
| TUNEL-positive cells | Sprague-Dawley rats (MI/R model) | 8, 16 mg/kg | Dose-dependent reduction in apoptotic cells, with 16 mg/kg being most effective | [1] |
| Serum TNF-α, IL-1β, IL-18 | Sprague-Dawley rats (MI/R model) | 8, 16 mg/kg | Significant decrease in inflammatory cytokine levels | [1] |
| Cell Viability | H9C2 cells (OGD/R model) | 1.5, 5, 20 μmol/L | Dose-dependent improvement | [8] |
| ROS Generation | H9C2 cells (OGD/R model) | 1.5, 5, 20 μmol/L | Dose-dependent reduction | [8] |
| ATP Production | MIRI-induced mice & H/R-injured H9c2 cells | Not specified | Increased ATP production | [4] |
Table 2: Effects of HSYA on Atherosclerosis and Endothelial Function
| Parameter | Model | HSYA Treatment | Result | Reference |
| Atherosclerotic Plaque Formation | T2DM/AS mouse model | Not specified | Effective reduction | [6] |
| VCAM and ICAM Expression | T2DM/AS mouse model | Not specified | Reduced expression of atherosclerotic markers | [6] |
| Aortic VCAM-1 Expression | ApoE-/- mice | Not specified | Significant improvement | [7] |
| Aortic TUNEL fluorescence intensity | ApoE-/- mice | Not specified | Significant decrease in apoptotic cells within plaques | [7] |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its cardioprotective effects by modulating several critical signaling pathways.
AMPK/mTOR Signaling Pathway in MIRI
In the context of myocardial ischemia-reperfusion injury, HSYA has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway.[1] This regulation is crucial for inducing autophagy, a cellular process that removes damaged organelles and proteins, and for inhibiting the NLRP3 inflammasome, a key component of the inflammatory response.[1][9]
Caption: HSYA-mediated regulation of the AMPK/mTOR pathway in MIRI.
HIF-1α/SLC7A11/GPX4 Signaling Pathway in Ferroptosis
HSYA has been found to inhibit ferroptosis, a form of iron-dependent programmed cell death, during acute myocardial ischemia/reperfusion injury.[8] This protective effect is mediated, at least in part, through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α)/Solute Carrier Family 7 Member 11 (SLC7A11)/Glutathione Peroxidase 4 (GPX4) signaling pathway.[8]
Caption: HSYA's role in the HIF-1α/SLC7A11/GPX4 ferroptosis pathway.
SphK1/S1P/S1PR3 Signaling Pathway in Atherosclerosis
In the context of atherosclerosis, HSYA has been shown to ameliorate the condition by inhibiting the Sphingosine Kinase 1 (SphK1)/Sphingosine-1-Phosphate (S1P)/Sphingosine-1-Phosphate Receptor 3 (S1PR3) signaling pathway.[7] This pathway is involved in regulating vascular endothelial permeability.[7]
Caption: HSYA's inhibition of the SphK1/S1P/S1PR3 pathway in atherosclerosis.
Detailed Experimental Protocols
A comprehensive understanding of HSYA's mechanisms requires a detailed examination of the experimental methodologies employed in key studies.
In Vivo Model of Myocardial Ischemia/Reperfusion (MI/R) Injury
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture for 30 minutes to induce ischemia.
-
The ligature is then released to allow for 24 hours of reperfusion.[1]
-
-
HSYA Administration: HSYA is typically administered intravenously at the onset of reperfusion.
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable (red) and infarcted (pale) myocardial tissue.[1]
-
Histological Analysis: Hematoxylin and eosin (B541160) (H&E) staining is performed on heart tissue sections to assess myocardial structure and inflammatory cell infiltration.[1]
-
Myocardial Enzyme Detection: Serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured using ELISA kits.[8]
-
Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) immunofluorescence staining is used to identify apoptotic cardiomyocytes.[1]
-
Caption: Workflow for the in vivo rat model of myocardial I/R injury.
In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Line: H9C2 rat cardiomyoblasts are frequently used.
-
OGD/R Procedure:
-
Cells are cultured in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to simulate ischemia.
-
The medium is then replaced with a normal glucose-containing medium, and cells are returned to a normoxic incubator for a period of reoxygenation.
-
-
HSYA Treatment: HSYA is typically added to the culture medium before the OGD/R procedure.
-
Cellular Assays:
-
Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.[8]
-
Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) are determined using specific assay kits.[8]
-
Western Blot Analysis: Used to quantify the protein expression levels of key signaling molecules (e.g., p-AMPK, AMPK, p-mTOR, mTOR, HIF-1α, SLC7A11, GPX4).[1][8]
-
In Vivo Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or models of type 2 diabetes mellitus with atherosclerosis (T2DM/AS) are commonly employed.[6][7]
-
Diet: Animals are often fed a high-fat diet to induce hyperlipidemia and accelerate atherosclerotic plaque development.
-
HSYA Administration: HSYA is administered orally or via injection over a period of several weeks.
-
Analysis of Atherosclerosis:
-
Histological Staining: Aortic root sections are stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Immunofluorescence: Used to detect the expression of inflammatory markers such as vascular cell adhesion molecule-1 (VCAM-1) in the aorta.[7]
-
Biochemical Analysis: Serum levels of total cholesterol, triglycerides, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for cardiovascular diseases. Its ability to modulate multiple, interconnected signaling pathways involved in inflammation, oxidative stress, apoptosis, autophagy, and ferroptosis underscores its pleiotropic and potent cardioprotective effects. The comprehensive data from preclinical studies provide a strong rationale for further investigation and clinical development of HSYA for the treatment and prevention of myocardial ischemia-reperfusion injury, atherosclerosis, and other cardiovascular pathologies. Future research should focus on elucidating the precise molecular targets of HSYA and translating these promising preclinical findings into effective clinical therapies.
References
- 1. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 4. This compound ameliorates myocardial ischemia/reperfusion injury by promoting MDH1-mediated mitochondrial metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits endothelial cell ferroptosis in diabetic atherosclerosis mice by regulating miR-429/SLC7A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a natural food pigment, ameliorates atherosclerosis in ApoE −/− mice by inhibiting the SphK1/S1P/S1PR3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) compound extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] For centuries, safflower has been a staple in traditional Chinese medicine, valued for its ability to improve blood circulation and alleviate pain.[1][2] Modern pharmacological research has identified HSYA as one of the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Pharmacological Effects
HSYA exhibits a wide spectrum of pharmacological activities, including potent neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and anticancer effects.[1] These effects are mediated through its modulation of various cellular signaling pathways.
Neuroprotective Effects
HSYA has demonstrated significant neuroprotective properties in models of cerebral ischemia-reperfusion injury.[3] It has been shown to reduce infarct volume, attenuate cerebral edema, and improve neurological function.[2] The neuroprotective mechanisms of HSYA are multifaceted and include the inhibition of excitotoxicity, reduction of oxidative stress, and suppression of apoptosis.[3]
One of the key mechanisms underlying HSYA's neuroprotective action is its ability to modulate the N-methyl-D-aspartate receptor (NMDAR), thereby reducing glutamate-induced excitotoxicity. Furthermore, HSYA has been found to activate neuronal autophagy through the HIF-1α/BNIP3 pathway, which contributes to its neuroprotective effects.
Cardioprotective Effects
HSYA exerts significant protective effects on the cardiovascular system, particularly in the context of myocardial ischemia.[4] It has been shown to reduce myocardial infarct size, decrease the levels of cardiac injury markers, and improve overall cardiac function.[4] The cardioprotective mechanisms of HSYA are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[5]
HSYA has been observed to inhibit the NLRP3 inflammasome and suppress the NF-κB signaling pathway, both of which are critical in the inflammatory response following myocardial injury.[5] Additionally, HSYA can promote angiogenesis in the ischemic myocardium, further contributing to its cardioprotective effects.[5]
Anti-Inflammatory and Antioxidant Effects
A cornerstone of HSYA's therapeutic potential lies in its potent anti-inflammatory and antioxidant activities. HSYA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various inflammatory models.[6] This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[1]
HSYA's antioxidant effects are characterized by its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7] The Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, is a significant target of HSYA.[5]
Anticancer Effects
Emerging evidence suggests that HSYA possesses promising anticancer properties.[2] It has been shown to inhibit the proliferation, migration, and invasion of various cancer cell types, including those of colorectal and esophageal cancer.[8] The anticancer mechanisms of HSYA involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell survival and metastasis, such as the PI3K/Akt/mTOR and NF-κB pathways.[8]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacokinetic parameters and pharmacological efficacy of HSYA from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | AUC | Bioavailability | Reference |
| Rat | Intravenous | 3-24 mg/kg | Dose-dependent | - | - | Dose-dependent | - | [9] |
| Dog | Intravenous | 6-24 mg/kg | Dose-dependent | - | - | Dose-dependent | - | [9] |
| Human | Intravenous | 35, 70, 140 mg | 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L | - | 3.32 h | - | - | [1][10] |
| Mouse (Normal) | - | - | - | - | - | Lower than DCM mice | - | [7] |
| Mouse (Diabetic Cardiomyopathy) | - | - | Higher than normal mice | - | - | Higher than normal mice | - | [7] |
Table 2: Pharmacological Efficacy of this compound
| Pharmacological Effect | Model/Assay | Species/Cell Line | Concentration/Dose | Observed Effect | Reference |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | Rat | 8, 16 mg/kg | Significant reduction in infarct volume and cerebral edema | [2] |
| Anti-inflammatory | Xanthine (B1682287) Oxidase Inhibition | In vitro | IC50 = 40.04 µM | Inhibition of xanthine oxidase activity | [11] |
| Anticancer | Colorectal Cancer Cells | HCT116 | 25, 50, 100 µM | Inhibition of cell viability, migration, and invasion | [8] |
| Cardioprotection | Myocardial Ischemia | Rodents | ≤20 mg/kg/d (low), >20-≤40 mg/kg/d (medium), >40 mg/kg/d (high) | Decreased myocardial infarction size and reduced cardiac injury markers | [4] |
| Antioxidant | Nonalcoholic Fatty Liver Disease Model | Mouse | 60, 120 mg/kg | Increased SOD activity and decreased MDA levels | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacological effects of HSYA.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is widely used to simulate ischemic stroke and assess the neuroprotective effects of therapeutic agents.
Objective: To induce focal cerebral ischemia in rats to evaluate the neuroprotective effects of HSYA.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA and insert the 4-0 nylon monofilament.
-
Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) to occlude blood flow. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Use a laser Doppler flowmeter to confirm successful occlusion (a drop in cerebral blood flow of >70%).
-
After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer HSYA (e.g., via intravenous injection) at the onset of reperfusion or as per the experimental design.
-
Assess neurological deficits, infarct volume (using TTC staining), and other relevant parameters at predetermined time points post-MCAO.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory properties of HSYA by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the inhibitory effect of HSYA on the production of inflammatory mediators in RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
HSYA of varying concentrations
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of HSYA for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Cytokine Measurement: Use commercial ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Determine the IC50 value of HSYA for the inhibition of NO, TNF-α, and IL-6 production.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of HSYA on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.
Objective: To determine the effect of HSYA on the activation of specific signaling pathways in a relevant cell model.
Materials:
-
Cells of interest (e.g., HUVECs, PC12 cells)
-
HSYA
-
Stimulant (e.g., growth factor, inflammatory agent)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with HSYA and/or a stimulant as per the experimental design.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by HSYA and a general experimental workflow for its in vivo evaluation.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dot | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor yellow A antioxidant and anti-inflammatory pathways
An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Pathways of Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HSYA) is a primary water-soluble active compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in Chinese medicine to improve blood circulation and eliminate blood stasis, HSYA has garnered significant scientific interest for its potent pharmacological activities.[2] Modern research has demonstrated its excellent antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective properties, making it a promising therapeutic agent for a variety of conditions, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and diabetes.[2][3][4]
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of HSYA. It details the key signaling pathways modulated by HSYA, presents quantitative data from relevant studies, outlines experimental protocols for assessing its activity, and provides visual representations of the molecular pathways involved.
HSYA exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. The primary pathways involved in its antioxidant and anti-inflammatory activities are the Nrf2/HO-1 and NF-κB pathways. Additionally, HSYA influences the PI3K/Akt, MAPK, SIRT1, and JAK/STAT pathways, which are often interconnected and play crucial roles in cellular responses to stress and inflammation.
Antioxidant Pathways
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to the pathogenesis of numerous diseases.[3][5] HSYA demonstrates significant antioxidant capabilities by scavenging free radicals and, more importantly, by activating endogenous antioxidant defense systems.[3]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[8][9] This binding initiates the transcription of a suite of protective genes, including HO-1, which catalyzes the degradation of pro-oxidant heme into biliverdin, carbon monoxide, and iron.[6][8]
HSYA has been shown to activate this pathway, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.[2][10][11] Studies have reported that HSYA treatment leads to the translocation of Nrf2 to the nucleus and increases the expression of HO-1 and other Nrf2-dependent antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[6][10][11]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and metabolism. Activation of the SIRT1 signaling pathway has been linked to neuroprotective effects against cerebral ischemia-reperfusion injury by mitigating oxidative stress and apoptosis.[3] HSYA has been found to increase the expression of SIRT1 and its downstream targets, such as forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are involved in antioxidant and anti-apoptotic responses.[3]
Anti-inflammatory Pathways
Inflammation is a biological response to harmful stimuli, but chronic or excessive inflammation contributes to disease progression. HSYA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.[12][13]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14][15] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins.[15] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[1][14] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][10]
HSYA has been shown to significantly inhibit the NF-κB pathway.[1][13][14] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1] This leads to a marked reduction in the expression of pro-inflammatory cytokines and mediators.[1][2][13] HSYA also promotes the expression of the anti-inflammatory cytokine IL-10.[1]
Interconnected Regulatory Pathways
The antioxidant and anti-inflammatory activities of HSYA are further regulated by its influence on other major signaling pathways, including PI3K/Akt and MAPK. These pathways are often upstream of or interact with the Nrf2 and NF-κB pathways.
PI3K/Akt and MAPK Pathways
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell survival, proliferation, and metabolism.[4][16][17] The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK, JNK, and p38, is involved in responding to extracellular stimuli and regulating processes like inflammation and apoptosis.[18][19]
HSYA has been shown to modulate both of these pathways.[2][10] For instance, activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of Nrf2, contributing to the antioxidant effects of HSYA.[2][6] Conversely, HSYA can inhibit the phosphorylation of p38 MAPK, which is involved in activating the NF-κB pathway, thus contributing to its anti-inflammatory effects.[2] The interplay between these pathways is complex and can be cell-type and context-dependent.
References
- 1. [Inhibitory action of this compound on inflammatory signal transduction pathway related factors in rats with cerebral cortex ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 8. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
The Synthesis of Hydroxysafflor Yellow A: A Technical Guide to Biosynthetic and Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a quinochalcone C-glycoside, is the principal bioactive compound isolated from the flowers of safflower (Carthamus tinctorius L.). It has garnered significant attention in the pharmaceutical industry for its wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. As the clinical applications of HSYA continue to be explored, robust and efficient methods for its production are of paramount importance. This technical guide provides an in-depth overview of the current understanding of both the biosynthetic pathways and chemical synthesis routes for obtaining HSYA, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.
Biosynthesis of this compound
The biosynthesis of HSYA in Carthamus tinctorius is a complex enzymatic process that originates from the general phenylpropanoid pathway. The core of HSYA's structure is derived from the chalcone (B49325) biosynthetic pathway.[1][2]
The Biosynthetic Pathway
The biosynthesis of HSYA begins with the formation of naringenin (B18129) chalcone from one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS).[1] While the complete pathway from naringenin chalcone to HSYA is still under investigation, recent studies have elucidated the key enzymatic steps involving four crucial enzymes: CtF6H, CtCHI1, CtCGT, and Ct2OGD1.[3]
The proposed biosynthetic pathway is as follows:
-
Naringenin Formation: Naringenin chalcone is cyclized to form naringenin, a reaction that can be catalyzed by chalcone isomerase (CHI).
-
Hydroxylation: Naringenin is then hydroxylated at the 6-position by CtF6H , a flavanone (B1672756) 6-hydroxylase, to produce carthamidin (B192512) (6-hydroxynaringenin).
-
Isomerization: CtCHI1 , a chalcone-flavanone isomerase, catalyzes the isomerization between carthamidin and its chalcone form, isocarthamidin.
-
Di-C-glycosylation and Dearomatization: In the final and most complex step, CtCGT (a flavonoid di-C-glycosyltransferase) and Ct2OGD1 (a 2-oxoglutarate-dependent dioxygenase) work in concert to convert carthamidin or isocarthamidin into HSYA. This involves the attachment of two glucose moieties and a subsequent dearomatization of the A-ring to form the characteristic quinochalcone structure.
Regulation of Biosynthesis
The biosynthesis of HSYA is regulated by both genetic and environmental factors. The expression of genes in the flavonoid biosynthesis pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), is upregulated by the plant hormone methyl jasmonate (MeJA). Environmental stressors like wounding and high salinity have also been shown to induce the expression of these genes in safflower.
Experimental Protocols: Key Methodologies
1.3.1. In Vitro Reconstitution of HSYA Biosynthesis
This protocol outlines the general steps for the in vitro enzymatic synthesis of HSYA from carthamidin.
-
Enzyme Preparation:
-
Clone the coding sequences of CtCHI1, CtCGT, and Ct2OGD1 into suitable expression vectors (e.g., pET vectors for E. coli).
-
Transform the expression vectors into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Carthamidin (substrate)
-
Purified CtCHI1, CtCGT, and Ct2OGD1 enzymes
-
UDP-glucose (sugar donor)
-
FeSO₄
-
Ascorbic acid
-
α-ketoglutarate
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., methanol).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of HSYA.
-
1.3.2. Heterologous Production in Nicotiana benthamiana
This method utilizes transient expression in tobacco plants to produce HSYA.
-
Agrobacterium Preparation:
-
Clone the cDNAs of the HSYA biosynthetic genes (CtF6H, CtCHI1, CtCGT, and Ct2OGD1) into a plant expression vector.
-
Transform the constructs into Agrobacterium tumefaciens.
-
Grow the Agrobacterium cultures and prepare an infiltration suspension.
-
-
Agroinfiltration:
-
Infiltrate the Agrobacterium suspension into the leaves of 4-6 week old N. benthamiana plants.
-
Co-infiltrate with a strain carrying a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.
-
-
Metabolite Extraction and Analysis:
-
After 3-5 days of incubation, harvest the infiltrated leaf tissue.
-
Grind the tissue in liquid nitrogen and extract the metabolites with a suitable solvent (e.g., 80% methanol).
-
Analyze the crude extract for the presence of HSYA using LC-MS.
-
Quantitative Data on Biosynthesis
| Method | Organism/System | Product | Titer/Yield | Reference |
| De novo biosynthesis | Saccharomyces cerevisiae | Phloretin-di-C-glucoside (PDG) | 301.15 mg/L | [4] |
| Fed-batch fermentation with precursor feeding | Saccharomyces cerevisiae | Phloretin-di-C-glucoside (PDG) | 2.39 g/L | [4] |
| In vitro enzymatic reaction | Cell-free | HSYA | 2.4-fold increase with CtCHI1 | [3] |
Chemical Synthesis of this compound
While biosynthesis offers a green route to HSYA, chemical synthesis provides an alternative approach that is not dependent on biological systems.
Oxidative Synthesis Pathway
An oxidative synthesis route has been reported for the preparation of HSYA.[1][2] The key steps involve the formation of a di-C-glycosylated intermediate followed by oxidation to yield the final product.
A reported oxidative synthesis pathway starts from di-C-glucosyl chloroacetophenone. This is converted to a di-C-glycosylquinol through an oxidation step, which is then transformed into HSYA with a reported yield of 18%.[1][2]
Chemoenzymatic Synthesis
A chemoenzymatic approach has been successfully employed for the synthesis of 8,9-dihydrothis compound (dh-HSYA), a close analog of HSYA.[4] This strategy combines the advantages of both biosynthesis and chemical synthesis.
-
Biosynthesis of Precursor: The precursor molecule, phloretin-di-C-glucoside (PDG), is first produced through de novo biosynthesis in engineered Saccharomyces cerevisiae.
-
Chemical Conversion: The biosynthesized PDG is then chemically oxidized to yield dh-HSYA.
Experimental Protocols: Key Methodologies
2.3.1. General Protocol for Oxidative Synthesis (Conceptual)
Note: The following is a generalized protocol based on the reported oxidative synthesis pathway. Specific details on reagents and conditions would need to be obtained from the primary literature (e.g., Suzuki et al., 2017).
-
Synthesis of di-C-glycosylquinol:
-
React di-C-glucosyl chloroacetophenone with an oxidizing agent in a suitable solvent.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform a work-up to isolate the crude di-C-glycosylquinol.
-
Purify the intermediate by column chromatography.
-
-
Conversion to HSYA:
-
Subject the purified di-C-glycosylquinol to further reaction conditions to induce the final transformation to HSYA.
-
After the reaction, perform another work-up and purify the crude HSYA using preparative HPLC.
-
Characterize the final product by NMR, mass spectrometry, and comparison to an authentic standard.
-
2.3.2. Purification of HSYA
HSYA can be purified from both natural extracts and synthetic reaction mixtures using a combination of chromatographic techniques.
-
Macroporous Resin Chromatography: This is often used as an initial purification step to enrich HSYA from crude extracts.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of HSYA to achieve high purity. A C18 column is typically used with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., formic acid or acetic acid).
Quantitative Data on Chemical and Chemoenzymatic Synthesis
| Method | Starting Material | Product | Yield | Reference |
| Oxidative Synthesis | di-C-glucosyl chloroacetophenone | HSYA | 18% | [1][2] |
| Chemoenzymatic Synthesis (Chemical Step) | Phloretin-di-C-glucoside (PDG) | dh-HSYA | 29.02% | [4] |
Comparison of Synthesis Methods
| Feature | Biosynthesis (Heterologous Expression) | Chemical Synthesis |
| Complexity | High (requires genetic engineering, fermentation/cultivation) | Moderate to high (multi-step reactions) |
| Stereoselectivity | High (enzyme-controlled) | Can be challenging to control |
| Yield | Variable, often lower than chemical synthesis | Can be optimized for higher yields |
| Environmental Impact | Generally lower ("greener") | Can involve harsh reagents and solvents |
| Scalability | Can be challenging | More established for large-scale production |
Conclusion
Both biosynthetic and chemical synthesis routes offer viable options for the production of this compound, each with its own set of advantages and challenges. The elucidation of the complete biosynthetic pathway has opened up new avenues for the production of HSYA in heterologous systems, providing a potentially sustainable and environmentally friendly alternative to extraction from plant sources. Chemical synthesis, on the other hand, offers a more traditional and often more readily scalable approach. The choice of synthesis strategy will ultimately depend on the specific requirements of the research or drug development program, including desired purity, scale, cost, and environmental considerations. Further research into optimizing both biosynthetic and chemical methods will be crucial for meeting the growing demand for this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Multifaceted Neuroprotective Agent for Cerebral Ischemia and Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cerebral ischemia and reperfusion (I/R) injury, the hallmark of ischemic stroke, triggers a complex cascade of pathological events leading to neuronal death and neurological dysfunction. Hydroxysafflor yellow A (HSYA), a principal active component isolated from the flowers of Carthamus tinctorius L., has emerged as a promising therapeutic candidate, demonstrating significant neuroprotective effects in preclinical models. This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and key signaling pathways modulated by HSYA in the context of cerebral I/R injury. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The restoration of blood flow to the ischemic brain, while essential, paradoxically exacerbates tissue damage through a process known as reperfusion injury. This secondary injury is characterized by oxidative stress, inflammation, apoptosis, and disruption of the blood-brain barrier (BBB).[1] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies.
This compound (HSYA) is a chalcone (B49325) compound that has been extensively investigated for its pharmacological properties in cerebrovascular diseases.[1] Preclinical studies have consistently demonstrated its ability to ameliorate the detrimental effects of cerebral I/R injury by targeting multiple pathophysiological pathways.[2] This guide aims to provide a detailed technical resource for scientists and researchers engaged in the development of therapies for ischemic stroke.
Mechanisms of Neuroprotection
HSYA exerts its neuroprotective effects through a multi-pronged approach, targeting key molecular pathways involved in the pathophysiology of cerebral I/R injury. These mechanisms include anti-oxidation, anti-inflammation, anti-apoptosis, and preservation of the blood-brain barrier.
Anti-Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in I/R injury.[3][4] HSYA mitigates oxidative stress by scavenging free radicals and enhancing the endogenous antioxidant response.[5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6][7] Under ischemic conditions, HSYA promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1, which in turn reduces oxidative damage.[6]
Anti-Inflammation
The inflammatory response following cerebral ischemia is characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines, which contribute to secondary brain injury.[8][9][10] HSYA has been shown to suppress neuroinflammation by inhibiting the activation of key inflammatory signaling pathways. One such pathway is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[11][12] HSYA treatment downregulates the phosphorylation of JAK2 and STAT3, leading to a reduction in the production of inflammatory mediators.[13] Furthermore, HSYA can modulate the crosstalk between JAK2/STAT3 and its negative regulator, Suppressor of cytokine signaling 3 (SOCS3), to resolve the inflammatory response.[11][12]
Anti-Apoptosis
Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the ischemic penumbra. HSYA has demonstrated potent anti-apoptotic effects by modulating the expression of apoptosis-related proteins.[14] One of the critical pathways involved is the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) signaling cascade.[14][[“]][16][17][18] HSYA treatment enhances the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen synthase kinase 3 beta (GSK3β).[14] This leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[14]
Protection of the Blood-Brain Barrier
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Its disruption during I/R injury leads to cerebral edema and the infiltration of harmful blood components into the brain parenchyma.[19][20] HSYA has been shown to preserve BBB integrity by up-regulating the expression of tight junction proteins such as Occludin, Claudin-1, and ZO-1.[21]
Quantitative Data on the Efficacy of HSYA
The neuroprotective effects of HSYA have been quantified in numerous preclinical studies using rodent models of cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model. The following tables summarize the key findings on the reduction of infarct volume and improvement in neurological function.
| Animal Model | HSYA Dosage | Administration Route | Duration of Ischemia/Reperfusion | Reduction in Infarct Volume (%) | Reference |
| Rat (MCAO) | 4, 8, 16 mg/kg | Carotid Artery | 3h Ischemia | Dose-dependent reduction | [11] |
| Rat (MCAO) | 5, 20 mg/kg | Not Specified | 2h Ischemia / 3d Reperfusion | Significant reduction with 20 mg/kg | [22] |
| Rat (MCAO) | Not Specified | Not Specified | Not Specified | Effective reduction | [5] |
| Rat (MCAO) | Not Specified | Not Specified | Not Specified | Significant decrease | [23] |
Table 1: Effect of HSYA on Infarct Volume in Rodent Models of Cerebral Ischemia.
| Animal Model | HSYA Dosage | Administration Route | Neurological Score Improvement | Reference |
| Rat (MCAO) | 4, 8, 16 mg/kg | Carotid Artery | Dose-dependent improvement in neurological function | [11] |
| Rat (MCAO) | 5, 20 mg/kg | Not Specified | Significant reduction in neurological deficit score | [22] |
| Rat (MCAO) | Not Specified | Not Specified | Reduction in neurological deficit score | [11] |
| Rat (MCAO) | 8, 16 mg/kg | Common Carotid Artery | Improved cognitive function in Morris water maze | [24][25] |
| Rat (MCAO) | Not Specified | Not Specified | Significant decrease in neurological scores | [23] |
Table 2: Effect of HSYA on Neurological Function in Rodent Models of Cerebral Ischemia.
Experimental Protocols
Reproducibility of experimental findings is paramount in preclinical research. This section provides a detailed methodology for a typical in vivo experiment investigating the effects of HSYA on cerebral I/R injury.
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.[26][27]
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 2 hours. For reperfusion, the suture is withdrawn.
-
-
Sham Operation: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
HSYA Administration
-
Dosage: HSYA is typically administered at doses ranging from 4 to 20 mg/kg.[11][22]
-
Route of Administration: Intravenous injection via the tail vein or direct administration into the carotid artery are common routes.[14][24]
-
Timing of Administration: HSYA is often administered shortly after the onset of ischemia or at the beginning of reperfusion.[14]
Assessment of Outcomes
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours after MCAO using a 5-point scale (0 = no neurological deficit; 1 = failure to extend left forepaw fully; 2 = circling to the left; 3 = falling to the left; 4 = no spontaneous walking with a depressed level of consciousness).
-
Infarct Volume Measurement:
-
At 24 hours post-MCAO, rats are euthanized, and their brains are removed.
-
The brains are sectioned into 2 mm coronal slices.
-
The slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
The infarct area (pale) is distinguished from the non-infarcted area (red).
-
The infarct volume is calculated by integrating the infarct areas of all slices.
-
Signaling Pathways and Visualizations
The multifaceted neuroprotective effects of HSYA are mediated by its modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
References
- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Stress in Ischemic Brain Damage: Mechanisms of Cell Death and Potential Molecular Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress: apoptosis in neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniin Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nrf2 in Relieving Cerebral Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Chinese medicinal herbs on cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia [frontiersin.org]
- 10. Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxysafflower yellow A alleviates the inflammatory response in astrocytes following cerebral ischemia by inhibiting the LCN2/STAT3 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Targeting PI3K/Akt in Cerebral Ischemia Reperfusion Injury Alleviation: From Signaling Networks to Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/AKT pathway: A potential therapeutic target in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogen sulfide protects blood-brain barrier integrity following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HSP27 protects the blood-brain barrier against ischemia-induced loss of integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective cerebrovascular effects of this compound (HSYA) on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a prominent water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities.[1] While traditionally recognized for its cardiovascular benefits, a growing body of evidence illuminates its potent anticancer properties. This technical guide provides an in-depth overview of the core anticancer mechanisms of HSYA, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. HSYA exerts its anticancer effects through a multi-pronged approach, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and suppression of angiogenesis.[1] These effects are mediated through the modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
Quantitative Data on the Anticancer Effects of this compound
The efficacy of HSYA in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The following tables summarize the available quantitative data on the effects of HSYA on cell viability, apoptosis, and cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | 24 | 99.08 | [2] |
| 48 | 77.81 | [2] | ||
| 72 | 59.05 | [2] | ||
| Hep-G2 | Liver Cancer | Not Specified | 64.0 ± 4.6 | [3] |
| BGC-823 | Gastric Carcinoma | 48 | Not explicitly stated, but 100 µM showed significant inhibition. | [2] |
| A549 | Non-small cell lung cancer | Not Specified | Not Specified | |
| H1299 | Non-small cell lung cancer | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | |
| HCT116 | Colorectal Cancer | 48 | Significant viability reduction at 25, 50, and 100 µM. |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cancer Cell Line | HSYA Concentration (µM) | Treatment Duration (hours) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Jurkat | Not Specified | 48 | Significantly up-regulated | G0/G1 phase arrest (concentration-dependent increase in G1, decrease in S phase) | [2] |
| BGC-823 | 100 | 48 | Induced apoptosis | Blocked G0/G1 to S phase transition | [2] |
| Mesenchymal Stem Cells (H/SD induced) | 160 mg/L | 48 | Reduced apoptosis rate to ~15% from >35% | Minimal effect on proliferation | [4] |
| HL-60 | 2-6 | Not Specified | Preferential apoptosis in G1 phase | Not Specified | [5] |
| 8-40 | Not Specified | No cell cycle phase specificity in apoptosis induction | Not Specified | [5] |
Core Anticancer Mechanisms and Signaling Pathways
HSYA's anticancer activity is attributed to its ability to modulate several key cellular processes and signaling pathways, leading to the inhibition of tumor growth and progression.
Induction of Apoptosis
HSYA triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]
Cell Cycle Arrest
HSYA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase.[2][6] This is often associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.
Inhibition of Metastasis
The metastatic cascade, involving cell migration and invasion, is a critical target of HSYA. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in tumor invasion.
Anti-Angiogenesis
HSYA exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that are essential for tumor growth and survival. This is achieved, in part, by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[4]
Signaling Pathways Modulated by this compound
The anticancer effects of HSYA are orchestrated through its influence on several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. HSYA has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival and proliferation.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, is crucial in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. HSYA has been observed to modulate the phosphorylation status of key kinases within this pathway, leading to the inhibition of cancer cell growth.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting chronic inflammation and cell proliferation. HSYA can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anticancer properties of HSYA, this section outlines the methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells (e.g., Jurkat, Hep-G2, BGC-823) in 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of HSYA (e.g., 0, 2, 4, 8, 16, 32 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Treat cancer cells with the desired concentrations of HSYA for the specified duration.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
After treatment with HSYA, harvest and wash the cells with PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Lyse HSYA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p65, anti-IκBα, anti-Bax, anti-Bcl-2, anti-MMP-9, anti-VEGF, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration and Invasion Assay (Transwell Assay)
-
Principle: This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion) towards a chemoattractant.
-
Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cancer cells (1 × 10⁵ cells) in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of HSYA to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Principle: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured on a basement membrane extract.
-
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs (2 × 10⁴ cells/well) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of HSYA.
-
Incubate for 6-12 hours to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
In Vivo Xenograft Mouse Model
-
Principle: This model involves the subcutaneous injection of human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents in a living organism.
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 × 10⁶ cells) into the flank of nude mice.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer HSYA (e.g., 250 mg/kg/day) or a vehicle control to the mice via oral gavage or intraperitoneal injection for a specified period (e.g., 9 weeks).[7]
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the experiment, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting).
-
Calculate the tumor inhibition rate.
-
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anticancer potential. Its ability to induce apoptosis, inhibit cell proliferation, metastasis, and angiogenesis through the modulation of key signaling pathways underscores its therapeutic promise. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further explore and harness the anticancer properties of HSYA.
Future research should focus on:
-
Conducting more extensive in vivo studies to validate the efficacy and safety of HSYA in various cancer models.
-
Investigating the potential synergistic effects of HSYA with existing chemotherapeutic agents.
-
Elucidating the detailed molecular interactions of HSYA with its protein targets.
-
Initiating well-designed clinical trials to evaluate the therapeutic potential of HSYA in cancer patients.
The continued investigation of HSYA holds the potential to yield novel and effective strategies for cancer prevention and treatment.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Weight Loss Mechanism of this compound in Obese Mice: Involvement of Immune Inflammation via Prkcd, Btk, and Vav1 Genes in Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Technical Guide to its Modulation of MAPK and PI3K/Akt Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying HSYA's therapeutic potential, with a specific focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades and experimental workflows.
Core Signaling Pathways Modulated by this compound
HSYA has been shown to exert its biological effects, including neuroprotective, anti-inflammatory, and anti-cancer activities, through the intricate regulation of key intracellular signaling pathways.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. HSYA has been demonstrated to modulate the activity of several key components of the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. In various pathological conditions, HSYA has been observed to inhibit the phosphorylation and activation of these kinases, thereby attenuating inflammatory responses and promoting cell survival. For instance, in models of neuroinflammation, HSYA has been shown to reduce the levels of phosphorylated p38 and JNK, contributing to its neuroprotective effects[1][2].
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. HSYA has been found to inhibit the PI3K/Akt signaling cascade in various cancer cell lines, leading to decreased cell viability, migration, and invasion[3][4]. This inhibitory effect is often achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K. Furthermore, HSYA's modulation of the PI3K/Akt/mTOR pathway has been linked to its ability to induce autophagy and inhibit inflammation in different cellular contexts[5].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the MAPK and PI3K/Akt signaling pathways, as well as its impact on cell viability. Data has been compiled from various in vitro and in vivo studies.
Table 1: Effect of HSYA on MAPK Pathway Protein Expression and Phosphorylation
| Cell Line/Model | Treatment Condition | Target Protein | HSYA Concentration | Fold Change (vs. Control) | Reference |
| 6-OHDA-lesioned SH-SY5Y cells | Neuroprotection study | p-p38 | 10 µM | ~0.6 | [1] |
| 6-OHDA-lesioned SH-SY5Y cells | Neuroprotection study | p-JNK | 10 µM | ~0.7 | [1] |
| 6-OHDA-lesioned SH-SY5Y cells | Neuroprotection study | p-ERK | 10 µM | ~1.5 | [1] |
| LPS-induced A549 cells | Anti-cancer study | p-ERK | 50 µM | ~0.4 | [3] |
| LPS-induced H1299 cells | Anti-cancer study | p-ERK | 50 µM | ~0.5 | [3] |
Note: Fold change values are estimated from graphical data where exact numbers were not provided.
Table 2: Effect of HSYA on PI3K/Akt Pathway Protein Expression and Phosphorylation
| Cell Line/Model | Treatment Condition | Target Protein | HSYA Concentration | Fold Change (vs. Control) | Reference |
| CRF serum-induced HUVSMCs | Anti-proliferation study | p-Akt | 25 µM | ~0.3 | [3] |
| LPS-induced A549 cells | Anti-cancer study | p-PI3K | 50 µM | ~0.5 | [3] |
| LPS-induced A549 cells | Anti-cancer study | p-Akt | 50 µM | ~0.4 | [3] |
| LPS-induced A549 cells | Anti-cancer study | p-mTOR | 50 µM | ~0.6 | [3] |
| LPS-induced H1299 cells | Anti-cancer study | p-PI3K | 50 µM | ~0.6 | [3] |
| LPS-induced H1299 cells | Anti-cancer study | p-Akt | 50 µM | ~0.5 | [3] |
| LPS-induced H1299 cells | Anti-cancer study | p-mTOR | 50 µM | ~0.7 | [3] |
| T2DM rat liver | Anti-diabetic study | PI3K | 120 mg/kg | Increased | [6] |
| T2DM rat liver | Anti-diabetic study | AKT | 120 mg/kg | Increased | [6] |
Note: Fold change values are estimated from graphical data where exact numbers were not provided.
Table 3: IC50 Values of HSYA on Cell Viability
| Cell Line | Condition | IC50 Value (µM) | Reference |
| HCT116 (Colorectal Cancer) | 48h treatment | ~75 | [4] |
| A549 (Non-Small Cell Lung Cancer) | LPS-induced, 48h | Not explicitly stated, but significant inhibition at 25, 50 µM | [3] |
| H1299 (Non-Small Cell Lung Cancer) | LPS-induced, 48h | Not explicitly stated, but significant inhibition at 25, 50 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of HSYA on the MAPK and PI3K/Akt signaling pathways.
Western Blot Analysis
Objective: To determine the expression and phosphorylation levels of proteins in the MAPK and PI3K/Akt pathways following HSYA treatment.
Materials:
-
Cell lines (e.g., SH-SY5Y, A549, H1299, HUVSMCs)
-
Cell culture medium and supplements
-
This compound (HSYA)
-
Stimulating agents (e.g., 6-OHDA, LPS, CRF serum)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38, PI3K, Akt, mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of HSYA for specified time periods, with or without a stimulating agent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: After further washing, apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Note: Specific antibody dilutions should be optimized according to the manufacturer's instructions and experimental conditions.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of genes involved in the MAPK and PI3K/Akt signaling pathways.
Materials:
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Note: Primer sequences need to be designed and validated for specificity and efficiency.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of HSYA on cell viability and proliferation.
Materials:
-
Cells in a 96-well plate
-
HSYA at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of HSYA for desired time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value if applicable.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by HSYA and a general experimental workflow.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential, largely attributed to its ability to modulate the MAPK and PI3K/Akt signaling pathways. This technical guide provides a foundational understanding of HSYA's mechanisms of action, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. It is anticipated that this resource will facilitate further research into the therapeutic applications of HSYA and aid in the development of novel drugs targeting these critical signaling cascades. Further investigation is warranted to fully elucidate the intricate molecular interactions of HSYA and to translate these preclinical findings into clinical applications.
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological actions and applications of safflower flavonoids [frontiersin.org]
- 4. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Hydroxysafflor Yellow A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] First isolated in 1993, HSYA is a key bioactive constituent responsible for many of the therapeutic properties attributed to this traditional medicinal plant.[1] Clinically, safflor yellow injection, which predominantly contains HSYA, has been approved and utilized for treating cardiovascular conditions like angina pectoris.[1] This technical guide provides an in-depth overview of the discovery, isolation methodologies, and the molecular pathways influenced by HSYA, offering a valuable resource for ongoing research and drug development.
Factors Influencing HSYA Content in Carthamus tinctorius
The concentration of HSYA in safflower is subject to variation based on several factors, including geographical origin, flower color, and harvest time.[2][3] Comparative studies of safflower cultivars from different continents have shown that those from Africa tend to have higher HSYA content than those from Asia and Europe.[2][3] Within China, cultivars have demonstrated higher HSYA levels compared to those from Turkey, India, and Kenya.[2][3] A distinct correlation exists between the color of the safflower and its HSYA content, with darker hues indicating a higher concentration, following the general trend of red > orange > yellow > white.[2][3]
Methodologies for the Extraction and Isolation of HSYA
The extraction and purification of HSYA from Carthamus tinctorius have evolved from traditional water-based methods to more advanced techniques that offer improved yield and purity. HSYA is highly soluble in water but has poor solubility in lipophilic solvents such as ethyl acetate (B1210297), ether, benzene, and chloroform.[2][3]
Extraction Protocols
Several methods have been developed for the extraction of HSYA, each with its own set of advantages and disadvantages.
Table 1: Comparison of HSYA Extraction Methods
| Extraction Method | Key Parameters | Yield (%) | Reference |
| Water Immersion | 800 g safflower | 0.023 | [2][3] |
| 2000 g safflower | 0.066 | [2][3] | |
| Ultrasonic Extraction | 40 KHz, 40-60°C, 40-60 min | 12.25 | [2][4] |
| DMSO Extraction | 2g safflower, 14 vol DMSO, 80°C | 14.56 | [2][3] |
| Microwave-Assisted | Solid-liquid ratio 1:100, 70°C, 3 cycles, 20 min | 6.96 | [3] |
| Matrix Solid-Phase Dispersion | Not specified | 14.89 | [2][3] |
| Soxhlet Extraction | Not specified | 13.09 | [2][3] |
| Smashing Tissue Extraction | Not specified | 1.359 | [3] |
Detailed Experimental Protocols
1. Ultrasonic Water Extraction:
-
Pulverize dried safflower material.
-
Add purified water at a ratio of 10-15 times the weight of the plant material.
-
Perform ultrasonic extraction at a frequency of 40 KHz and a temperature of 40-60°C for 40-60 minutes.[4]
-
Filter the extract to obtain the crude aqueous solution.[4]
2. DMSO Extraction:
-
Soak 2.0 g of safflower with 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment to remove impurities.[2][3]
-
Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.[2][3]
-
Repeat the previous step with another 12 volumes of DMSO.[2][3]
-
Add 3 volumes of butyl acetate to the filtrate and centrifuge to obtain crimson precipitates.[2][3]
-
Wash the precipitates with ethanol (B145695) and dry to yield a light yellow powder.[2][3]
Purification Techniques
Following extraction, various chromatographic techniques are employed to isolate and purify HSYA.
1. Macroporous Resin Chromatography:
-
The crude extract is passed through a macroporous adsorption resin column (e.g., D101 or HZ801).[4][5]
-
Step-gradient elution is performed using a water-methanol mixture (e.g., 100:0 to 0:100, v/v).[5]
2. Sephadex Gel Chromatography:
-
Further purification can be achieved using Sephadex LH-20 column chromatography with purified water as the eluent.[4]
3. High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC is used for final purification. A common system utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water.[6][7]
Analytical Methods for Quantification
Accurate quantification of HSYA is crucial for quality control and research purposes.
Table 2: Analytical Methods for HSYA Quantification
| Analytical Method | Key Parameters | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPTLC | Polyamide plates, 3.6% HCl:Methanol:Ethyl Acetate (7:3:1), 399 nm | 61.0 - 79.3 ng | 59 ng | 169 ng | [8][9] |
| LC-MS/MS | Methanol:5 mM ammonium (B1175870) acetate (80:20, v/v) | 1 - 1000 ng/mL | Not specified | Not specified | [2][3] |
Experimental and Logical Workflows
The isolation and subsequent analysis of HSYA follow a structured workflow.
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 5. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Hydroxysafflor Yellow A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Pharmacology, Mechanisms, and Experimental Protocols of a Key Bioactive Compound from Carthamus tinctorius
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside and the principal bioactive constituent isolated from the dried flowers of safflower (Carthamus tinctorius L.).[1][2][3] In traditional Chinese medicine (TCM), safflower, known as "Honghua," has a long history of use for promoting blood circulation, resolving blood stasis, and alleviating pain, particularly in the context of cardiovascular and gynecological conditions.[1][4][5] HSYA is recognized as a key quality control marker for safflower in the Chinese Pharmacopoeia due to its significant and varied pharmacological activities.[5] Modern pharmacological research has substantiated many of its traditional uses, revealing potent cardiovascular, neuroprotective, and anti-inflammatory effects, making it a compound of significant interest for contemporary drug development.[1][2][3] This guide provides a comprehensive technical overview of HSYA, focusing on its pharmacological properties, underlying molecular mechanisms, and detailed experimental methodologies for its study.
Pharmacological Effects
HSYA exhibits a broad spectrum of therapeutic effects, with substantial preclinical evidence supporting its application in cardiovascular and cerebrovascular diseases. Its pharmacological actions are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.
Cardiovascular Effects
HSYA has demonstrated significant cardioprotective effects in models of myocardial ischemia and ischemia-reperfusion (I/R) injury.[6] It has been shown to reduce myocardial infarct size, inhibit the release of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST), and improve cardiac function.[6][7] Furthermore, HSYA can normalize blood pressure and heart rate in hypertensive animal models, an effect potentially linked to the activation of K(ATP) and BK(Ca) channels and inhibition of L-type Ca2+ channels.[8][9] It also plays a role in preventing the proliferation and migration of vascular smooth muscle cells, which is a key process in the development of atherosclerosis.[10]
Neuroprotective Effects
The neuroprotective capacity of HSYA is well-documented, particularly in the context of cerebral ischemia-reperfusion injury.[1][11][12] It effectively reduces cerebral infarct volume, alleviates brain edema, and improves neurological deficits in animal models of stroke.[11][13] These effects are mediated through the inhibition of excitotoxicity, oxidative stress, and neuronal apoptosis.[14][15] HSYA has been shown to protect neurons from glutamate-induced damage and suppress inflammatory responses in the central nervous system mediated by activated microglia.[11][16] In models of Parkinson's disease, HSYA has demonstrated the ability to protect dopaminergic neurons and improve motor function.[17]
Anti-inflammatory Effects
A cornerstone of HSYA's therapeutic potential lies in its potent anti-inflammatory activity. It can inhibit the production and expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][18] This is achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][10] HSYA has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in various cell types, including microglia, by inhibiting the activation of Toll-like receptor 4 (TLR4).[16] It also modulates the polarization of microglia, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[19]
Mechanisms of Action: Key Signaling Pathways
HSYA exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the targeted development of HSYA-based therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. HSYA has been shown to inhibit the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[4] This, in turn, suppresses the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Caption: HSYA inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. HSYA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[20][21] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as GSK3β, thereby promoting cell survival.[21] This anti-apoptotic effect is a key mechanism of HSYA's neuroprotective and cardioprotective actions.[21]
Caption: HSYA promotes cell survival via the PI3K/Akt pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1. HSYA has been reported to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity and protecting against oxidative damage.
Caption: HSYA enhances antioxidant defense via the Nrf2/HO-1 pathway.
Pharmacokinetics
Understanding the pharmacokinetic profile of HSYA is essential for its clinical application. Studies have shown that HSYA is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[1][4] This results in low oral bioavailability, estimated to be around 1.2%.[1][4] Following intravenous administration, HSYA is rapidly excreted, primarily as an unchanged drug in the urine.[11]
Table 1: Summary of Pharmacokinetic Parameters of HSYA in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Bioavailability | Oral | - | 1.2% | [1][4] |
| Urinary Excretion | IV | 3 | 52.6 ± 17.9% (48h) | [11] |
| Fecal Excretion | IV | 3 | 8.4 ± 5.3% (48h) | [11] |
| Biliary Excretion | IV | 3 | 1.4 ± 1.0% (24h) | [11] |
| Plasma Protein Binding | - | - | 48.0 - 54.6% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the pharmacological effects of HSYA.
Extraction and Isolation of HSYA from Carthamus tinctorius
A common method for the extraction and isolation of HSYA involves water extraction followed by macroporous resin chromatography.
-
Extraction:
-
Shade dry and powder the flowers of Carthamus tinctorius.
-
Extract the powder with distilled water (1:10 w/v) at 60°C for 30 minutes. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a residue.
-
Dissolve the residue in 10% ethanol (B145695) and evaporate to dryness to yield the crude extract.[22]
-
-
Isolation:
-
Subject the crude extract to D101 macroporous resin column chromatography.
-
Elute the column with a water-methanol step-gradient (e.g., 100:0, 90:10, 80:20, 40:60, 0:100 v/v).
-
Collect the fractions and monitor for the presence of HSYA using HPLC.
-
Combine the HSYA-rich fractions and further purify using a high-throughput auto-purification system or other chromatographic techniques as needed.[22]
-
Caption: Workflow for HSYA extraction and isolation.
Quantitative Analysis of HSYA by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of HSYA.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of HSYA standard of known concentration in the mobile phase.
-
Prepare a series of standard solutions by serial dilution to construct a calibration curve.
-
Extract HSYA from the sample matrix (e.g., plant material, plasma) and dissolve the final extract in the mobile phase.
-
-
Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the HSYA peak based on the retention time of the standard.
-
Calculate the concentration of HSYA in the sample by comparing its peak area to the calibration curve.
-
In Vivo Model of Cerebral Ischemia-Reperfusion (MCAO)
The middle cerebral artery occlusion (MCAO) model in rats is a widely used model to study the neuroprotective effects of HSYA.
-
Animal Preparation:
-
Anesthetize male Wistar or Sprague-Dawley rats.
-
Expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
-
Occlusion:
-
Reperfusion:
-
After a defined period of occlusion (e.g., 2 hours), withdraw the monofilament to allow reperfusion.[21]
-
-
HSYA Administration:
-
Outcome Measures:
-
Assess neurological deficit scores at various time points post-reperfusion.
-
Measure infarct volume using TTC staining of brain slices.
-
Collect brain tissue for biochemical assays (e.g., Western blot, ELISA) to analyze signaling pathways and inflammatory markers.
-
In Vitro Model of Neuroinflammation in Microglia
This protocol describes the induction of inflammation in microglial cells (e.g., BV-2) and the assessment of HSYA's anti-inflammatory effects.
-
Cell Culture:
-
Culture BV-2 microglial cells in appropriate medium until they reach the desired confluency.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of HSYA (e.g., 2.5, 5, 10 µM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Assessment of Inflammation:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits.
-
Gene Expression Analysis: Analyze the mRNA expression of inflammatory genes (e.g., iNOS, TNF-α, IL-1β) using quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: Assess the activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB p65, p38 MAPK) by Western blotting of cell lysates.[16]
-
Quantitative Data Summary
Table 2: In Vivo Efficacy of HSYA in Animal Models
| Model | Species | HSYA Dose (mg/kg, i.v.) | Key Findings | Reference |
| Cerebral Ischemia (MCAO) | Rat | 3.0, 6.0 | Significantly decreased neurological deficit scores and reduced infarct area. | [11] |
| Cerebral Ischemia (MCAO) | Rat | 2, 4, 8 | Reduced infarct volume and inhibited apoptosis. | [1][14][21] |
| Parkinson's Disease (6-OHDA) | Rat | 2, 8 | Attenuated apomorphine-induced rotations and protected dopaminergic neurons. | [17] |
| Myocardial Ischemia | Rat | 4, 8 | Reduced myocardial infarction size and inhibited oxidative stress. | [7] |
| Myocardial I/R Injury | Rat | 4, 8, 16 | Decreased myocardial infarct size and inhibited apoptosis and inflammation. | [6] |
Table 3: In Vitro Efficacy of HSYA in Cell-Based Assays
| Cell Type | Model | HSYA Concentration (µM) | Key Findings | Reference |
| Primary Microglia | LPS-induced inflammation | 2.5, 5 | Reduced NO production and expression of iNOS, TNF-α, IL-1β, and IL-6. | |
| Hippocampal Neurons | Oxygen-glucose deprivation/reoxygenation | 40, 60, 80 | Increased cell viability and reduced LDH release. | [1] |
| Fetal Cortical Cells | Glutamate-induced neurotoxicity | - | Significantly inhibited neuron damage. | [11] |
| Vascular Smooth Muscle Cells | LPS-induced proliferation | - | Inhibited proliferation and migration. | [10] |
Conclusion
This compound, a key bioactive compound from Carthamus tinctorius, holds significant promise for the treatment of a range of conditions, particularly cardiovascular and neurodegenerative diseases. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, are underpinned by its ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, and Nrf2/HO-1. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of HSYA. While its low oral bioavailability presents a challenge for clinical development, ongoing research into novel drug delivery systems may pave the way for its effective therapeutic application. This comprehensive technical overview serves as a valuable resource for scientists and drug development professionals dedicated to exploring the full potential of this important natural product.
References
- 1. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Protects Neurons From Excitotoxic Death through Inhibition of NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Neuron Damage by Suppressing the Lipopolysaccharide-Induced TLR4 Pathway in Activated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101215307B - Method for preparing hydroxyl carthamus tinctorius yellow color A - Google Patents [patents.google.com]
- 17. This compound Inhibits TNF- α-Induced Inflammation of Human Fetal Lung Fibroblasts via NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Aβ1-42-Induced Neuroinflammation by Modulating the Phenotypic Transformation of Microglia via TREM2/TLR4/NF-κB Pathway in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
Hydroxysafflor Yellow A: A Technical Guide to Molecular Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stability of Hydroxysafflor yellow A (HSYA), a primary bioactive component extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. HSYA is a promising natural compound with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. A thorough understanding of its molecular characteristics and stability is crucial for its development as a therapeutic agent.
Molecular Structure
This compound is a C-glucosyl quinochalcone, a class of natural phenols.[1] Its chemical structure is characterized by a chalcone (B49325) backbone substituted with two β-D-glucopyranosyl groups.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₂O₁₆ | [2][3][4] |
| Molecular Weight | 612.53 g/mol | [3][4][5] |
| IUPAC Name | (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | [1] |
| Synonyms | Safflomin A, HSYA | [1] |
| Physical Description | Yellow amorphous powder | [2][6] |
| Solubility | Highly soluble in water; sparingly soluble in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform. | [2][6] |
The presence of multiple phenolic hydroxyl groups contributes to its antioxidant properties but also influences its stability.[2][6] The C-glycosidic bonds are a key structural feature, differentiating it from more common O-glycosides.[1]
Physicochemical Stability
The stability of HSYA is a critical factor influencing its formulation, storage, and bioavailability. It is susceptible to degradation under various environmental conditions.[2][6][7]
pH Stability
HSYA's stability is highly dependent on the pH of the solution. It is relatively stable in acidic to neutral conditions (pH 3-7) but degrades rapidly in alkaline environments.[2][8] The degradation rate follows an inverted V-shaped profile with the highest instability observed around pH 9.[2][9] Under alkaline conditions, the phenolic hydroxyl groups can ionize, leading to increased electron cloud density and subsequent degradation.[2]
Table 2: pH-Dependent Stability of this compound
| pH | Stability | Degradation Products | Reference |
| ≤ 3.0 | Degrades | p-coumaric acid and others | [10] |
| 3.0 - 7.0 | Relatively Stable | - | [8] |
| 7.0 - 9.0 | Unstable | Isomeric degradation products via intramolecular nucleophilic attack | [2][6] |
| > 9.0 | Highly Unstable | Flavones | [2][6] |
Temperature Stability
Elevated temperatures accelerate the degradation of HSYA.[2][6] It is reported to be stable below 60°C.[8] At higher temperatures, hydrolysis and other degradation reactions occur, leading to the formation of compounds like p-coumaric acid.[2][10] The degradation follows first-order kinetics, with the rate increasing with temperature.[11]
Table 3: Temperature-Dependent Degradation of this compound at Neutral pH
| Temperature (°C) | Observation | Reference |
| < 60 | Generally stable | [8] |
| > 60 | Degradation occurs | [10] |
| 65 - 95 | Degradation rate increases with temperature, following first-order kinetics. | [11] |
Light Stability
HSYA is sensitive to light and should be stored in light-protected conditions.[7] Exposure to light can lead to its degradation. The addition of antioxidants such as ascorbic acid and chelating agents like ethylenediaminetetraacetic acid (EDTA) has been shown to improve its stability against light-induced degradation.[7]
Experimental Protocols
Determination of pH Stability
A common method to assess the pH stability of HSYA involves the following steps:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., from 1 to 14) are prepared.
-
Sample Preparation: A stock solution of HSYA is prepared and diluted in each buffer solution to a known concentration.
-
Incubation: The samples are incubated at a constant temperature (e.g., 25°C) in the dark.
-
Analysis: At specific time intervals, aliquots are withdrawn, and the concentration of HSYA is determined using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at its maximum absorption wavelength (around 403 nm).[2][6][9]
-
Data Analysis: The degradation rate constant (k) is calculated by plotting the natural logarithm of the HSYA concentration against time.
Determination of Temperature Stability
The protocol for evaluating temperature stability is as follows:
-
Sample Preparation: HSYA solutions are prepared in a buffer of a specific pH (e.g., neutral pH 6.8) at a known concentration.[11]
-
Incubation: The solutions are sealed in light-proof containers and incubated in water baths at various constant temperatures (e.g., 65°C, 75°C, 85°C, and 95°C).[11]
-
Sampling and Analysis: Samples are periodically withdrawn, cooled to room temperature, and analyzed by HPLC to determine the remaining concentration of HSYA.[11]
-
Kinetic and Thermodynamic Analysis: The degradation is typically modeled using first-order kinetics. The Arrhenius equation can then be applied to the rate constants obtained at different temperatures to calculate the activation energy (Ea) of the degradation reaction.[9][11]
Signaling Pathways and Experimental Workflows
HSYA exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.
Caption: HSYA-mediated activation of the PI3K/Akt/Nrf2 signaling pathway leading to anti-apoptotic effects.
Caption: Experimental workflow for assessing the stability of this compound under various stress conditions.
Conclusion
This compound is a pharmacologically active natural product with a well-defined molecular structure. However, its inherent instability, particularly in alkaline, high-temperature, and light-exposed conditions, presents significant challenges for its development as a pharmaceutical agent. A thorough understanding of its degradation kinetics and pathways is essential for the rational design of stable formulations and for defining appropriate storage and handling procedures. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this promising molecule. Future research should focus on developing novel drug delivery systems to enhance the stability and bioavailability of HSYA, thereby unlocking its full therapeutic potential.
References
- 1. Npc79316 | C27H32O16 | CID 6443665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 11. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Hydroxysafflor Yellow A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside pigment extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is the principal bioactive component responsible for many of the therapeutic effects of safflower, which has been used in traditional medicine for conditions related to blood stasis.[1][2] Despite its pharmacological potential, the clinical application of HSYA is significantly hampered by its chemical instability and low oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of HSYA, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development efforts.
Data Presentation: Pharmacokinetic Parameters of this compound
The pharmacokinetic profile of HSYA is characterized by rapid absorption and elimination. However, its oral bioavailability is notably low, a factor attributed to its high water solubility and poor membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[1][2][3] Various formulation strategies have been explored to enhance its oral absorption, with significant improvements observed with lipid-based delivery systems.
Table 1: Pharmacokinetic Parameters of HSYA in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Aqueous Solution | 100 | - | - | - | 1.2% (Absolute) | [2] |
| Aqueous Solution | - | 0.08 | - | - | - | [2][4] |
| Phospholipid Complex in Oil | - | 2.79 | - | - | ~3700% | [2][4] |
| Solid Lipid Nanoparticles (SLNs) | - | - | - | - | 397% | [4] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | - | - | - | - | 217% (plasma concentration increase) | [4] |
| Natural Deep Eutectic Solvent (NADES) | 100 | 5.02-fold increase vs. water | < 1 | - | 326.08% | [3] |
Table 2: Pharmacokinetic Parameters of HSYA in Humans (Intravenous Administration)
| Dose (mg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| 35 | 2.02 ± 0.18 | 3.21 ± 1.26 | 6.57 ± 1.20 | [1][2] |
| 70 | 7.47 ± 0.67 | 3.33 ± 0.68 | 25.90 ± 4.62 | [1][2] |
| 140 | 14.48 ± 4.70 | 2.98 ± 0.09 | 48.47 ± 12.11 | [1][2] |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats.[5]
-
Gender: Male.[5]
-
Weight: 250 ± 25 g.[5]
-
Housing: Housed in well-ventilated cages at room temperature on a 12-hour light-dark cycle with free access to standard pellets and filtered water. Animals are typically acclimated for at least one week before the experiment.[5]
2. Oral Administration (Gavage):
-
Fasting: Rats are fasted for 12 hours with free access to water prior to drug administration.[6]
-
Dosage Preparation: HSYA is dissolved in the desired vehicle (e.g., water, oil, SEDDS) to the target concentration.[6]
-
Procedure:
-
Weigh the rat to determine the precise dosing volume (typically up to 20 ml/kg).[5][7]
-
Select an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).[8] Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[5]
-
Restrain the rat securely, holding its head up to align the body and esophagus vertically.[5][7]
-
Gently insert the gavage needle into the mouth, over the tongue, and into the pharynx. The needle should slide easily into the esophagus. Do not apply force.[5][7]
-
Gently remove the needle and return the rat to its cage.[5][7]
-
3. Blood Sample Collection (Tail Vein):
-
Procedure:
-
To cause vasodilation, warm the rat's tail using a heat lamp for a short period.[2][9]
-
Clean the tail with an antiseptic solution.[9]
-
Puncture the vein with a sterile needle (e.g., 23-26 gauge).[2]
-
Collect blood drops into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dosing).[6]
-
Apply gentle pressure to the puncture site to ensure hemostasis.[2][9]
-
4. Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., at 5000 rpm for 10 minutes) to separate the plasma.[5][6]
Analytical Methods for HSYA Quantification
1. High-Performance Liquid Chromatography (HPLC-UV):
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Column: Hypersil BDS-C18 column.[9]
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and aqueous acetic acid.[9]
-
Detection: UV detection at 320 nm.[9]
-
Internal Standard: p-Hydroxybenzaldehyde.[9]
-
2. Ultra-Fast Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UFLC-Q-TOF-MS) for Metabolite Identification:
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Methanol and 0.5‰ acetic acid in water.[2]
-
MS Detection: Q-TOF mass spectrometry allows for the identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][3] Major metabolic pathways for HSYA include hydroxylation, methylation, acetylation, and glucuronidation.[3]
-
Preparation of Bioavailability-Enhanced HSYA Formulations
1. HSYA-Phospholipid Complex:
-
Method: Solvent evaporation method.
-
Procedure:
-
Dissolve HSYA and phospholipids (B1166683) (e.g., soy lecithin) in an organic solvent such as tetrahydrofuran (B95107) (THF).[7]
-
The solution is stirred in a thermostatic water bath.[10]
-
The organic solvent is removed under vacuum, leading to the formation of the HSYA-phospholipid complex.[10]
-
The resulting complex can be further processed, for instance, by freeze-drying.[10]
-
2. HSYA-Solid Lipid Nanoparticles (SLNs):
-
Method: Warm microemulsion process.[11]
-
Procedure:
-
Prepare a warm microemulsion containing the lipid matrix, emulsifier (e.g., Tween 80), and water.[4][11]
-
HSYA is dissolved in the aqueous phase to form a w/o/w structure.[4][11]
-
The microemulsion is then cooled, leading to the precipitation of the lipid and the formation of SLNs.[12]
-
High-pressure homogenization can be used to achieve a uniform and small particle size.[12]
-
3. HSYA-Self-Emulsifying Drug Delivery System (SEDDS):
-
Procedure:
-
HSYA is dissolved in the inner water phase (e.g., 0.5% gelatin solution).[1][4]
-
This inner phase is added to an oil phase containing a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Tween 80, Labrasol), and co-surfactants under moderate stirring.[1][4]
-
The resulting w/o emulsion is homogenized at high speed until a clear and transparent formulation is obtained.[1]
-
Mandatory Visualization
Experimental Workflow for Rat Pharmacokinetic Study
HSYA Modulation of NF-κB Signaling Pathway
HSYA has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It can suppress the phosphorylation of IκB kinase (IKK) and inhibitor of κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[13][14]
HSYA Modulation of MAPK Signaling Pathway
HSYA also modulates the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. HSYA has been observed to inhibit the phosphorylation of key kinases in this pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[14][15]
Conclusion
This compound exhibits complex pharmacokinetic properties, with its therapeutic potential currently limited by low oral bioavailability. This guide has summarized the existing quantitative data, provided an overview of relevant experimental protocols, and visualized the key signaling pathways modulated by HSYA. The development of novel formulations, particularly lipid-based delivery systems, has shown considerable promise in overcoming the challenge of poor absorption. Further research focusing on optimizing these delivery systems and elucidating the intricate molecular mechanisms of HSYA will be crucial for its successful translation into effective oral therapeutics. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the clinical application of this potent natural compound.
References
- 1. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 3. UFLC-Q-TOF/MS based screening and identification of the metabolites in plasma, bile, urine and feces of normal and blood stasis rats after oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Protective effect of this compound against acute kidney injury via the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
Hydroxysafflor Yellow A: A Novel Therapeutic Agent for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The complex pathophysiology of these conditions necessitates the exploration of novel therapeutic agents that can target multiple underlying molecular pathways. Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L. (safflower), has emerged as a promising candidate in the management of metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of HSYA's therapeutic potential, focusing on its mechanisms of action, experimental evidence from in vitro and in vivo studies, and detailed experimental protocols.
HSYA exhibits a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and metabolic regulatory effects.[3][4] Its therapeutic efficacy is attributed to its ability to modulate key signaling pathways involved in glucose and lipid metabolism, cellular stress, and inflammation. This document aims to serve as a valuable resource for researchers and drug development professionals by summarizing the quantitative data from preclinical studies, providing detailed methodologies for key experiments, and visualizing the complex molecular interactions through signaling pathway diagrams.
Mechanism of Action: Modulation of Key Signaling Pathways
HSYA exerts its therapeutic effects on metabolic diseases by targeting several critical intracellular signaling pathways. These pathways are central to the regulation of energy homeostasis, insulin (B600854) sensitivity, and inflammatory responses.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin signaling and is essential for maintaining glucose homeostasis.[5][6] In metabolic diseases, insulin resistance often arises from impaired PI3K/Akt signaling. HSYA has been shown to activate this pathway, thereby improving insulin sensitivity and promoting glucose uptake in peripheral tissues.[7] By enhancing the phosphorylation of Akt and its downstream targets, HSYA helps to restore normal glucose metabolism.
Caption: HSYA enhances insulin signaling via the PI3K/Akt pathway.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism.[8] Activation of AMPK promotes catabolic processes such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes like lipogenesis. HSYA has been shown to activate AMPK, which contributes to its beneficial effects on lipid metabolism and obesity.[9] By activating AMPK, HSYA can help to reduce fat accumulation and improve overall metabolic health.
Caption: HSYA stimulates fatty acid oxidation and inhibits lipogenesis via AMPK activation.
NLRP3 Inflammasome Pathway
Chronic low-grade inflammation is a key feature of metabolic diseases. The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated by metabolic danger signals, triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18.[10][11] HSYA has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing inflammation and its detrimental effects on metabolic tissues.[12]
References
- 1. This compound (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic Activation of γ2 AMPK Induces Obesity and Reduces β Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK-derived peptides reduce blood glucose levels but lead to fat retention in the liver of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Syndrome: Is Nlrp3 Inflammasome a Trigger or a Target of Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]
Methodological & Application
High-Yield Extraction of Hydroxysafflor Yellow A: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, optimizing the extraction of key bioactive compounds is a critical step in the research and development pipeline. Hydroxysafflor yellow A (HSYA), a major active chalcone (B49325) glycoside from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects. This document provides detailed application notes and protocols for high-yield extraction of HSYA, a comparative analysis of different methods, and an overview of its molecular mechanisms of action.
Comparative Analysis of High-Yield Extraction Methods for HSYA
The selection of an appropriate extraction method is paramount to achieving high yields and purity of HSYA. Below is a summary of quantitative data from various studies, offering a clear comparison of the most effective techniques.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Yield (%) | Purity (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Water | 66 | 36 min | 1:16 | 1.64 | Not Specified | [1] |
| 51.52% Methanol | Not Specified | 70 min | 1:15 | Not Specified | Not Specified | Definitive Screening Design for Optimizing the Ultrasonic Extraction Process of this compound in Safflower | |
| Water | 40-60 | 50 min | 1:10-1:13 | 62.7 (of crude extract) | 99.8 | CN102702150B | |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol (B145695) | Not Specified | 30 min | 1:20 | Not Specified | 89.78 | This compound from safflower (Carthamus tinctorius L.) prevents cerebral ischemia-reperfusion injury in rats |
| Water | 70 | 20 min (3 cycles) | 1:100 | 6.96 | Not Specified | [2] | |
| DMSO Extraction | Dimethyl Sulfoxide (DMSO) | 80 | 1 hr 50 min | 1:14 then 1:12 | 14.56 | Not Specified | [2] |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol modifier | 50 | Not Specified | Not Specified | 7.8 mg/g (flavonoids) | Not Specified | [3] |
| Enzyme-Assisted Extraction (EAE) | Water (with Hemicellulase) | 65 | 4 hours | Not Specified | 70.45 (oil recovery) | Not Specified | [4] |
| Water Immersion (Traditional) | Water | Not Specified | Not Specified | Not Specified | 0.023 - 0.066 | Not Specified | [2] |
| Smashing Tissue Extraction | Not Specified | Not Specified | 2 min | Not Specified | 1.359 | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for the key high-yield extraction techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To extract HSYA from Carthamus tinctorius flowers using ultrasonic energy to enhance extraction efficiency.
Materials and Equipment:
-
Dried safflower flowers, powdered
-
Deionized water or aqueous ethanol solution
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Sample Preparation: Weigh a specific amount of powdered safflower flowers (e.g., 10 g).
-
Solvent Addition: Add the solvent to the powdered sample in a beaker or flask at a specified solid-to-liquid ratio (e.g., 1:16 g/mL).
-
Ultrasonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Drying: Dry the concentrated extract to obtain the crude HSYA powder. For higher purity, the extract can be freeze-dried.
Workflow for Ultrasound-Assisted Extraction:
Microwave-Assisted Extraction (MAE) Protocol
Objective: To utilize microwave energy for rapid extraction of HSYA from safflower.
Materials and Equipment:
-
Dried safflower flowers, powdered
-
50% Ethanol-water solution
-
Microwave extraction system with temperature and power control
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a known amount of powdered safflower (e.g., 10 g) into the microwave extraction vessel.
-
Solvent Addition: Add the 50% ethanol-water solution at a solid-to-liquid ratio of 1:20 g/mL.
-
Microwave Extraction:
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude HSYA extract.
Dimethyl Sulfoxide (DMSO) Extraction Protocol
Objective: To achieve a high yield of HSYA using DMSO as the solvent. Note: While this method provides a high yield, DMSO can be difficult to remove completely and may dissolve a significant amount of impurities.[2]
Materials and Equipment:
-
Dried safflower flowers, powdered
-
Dimethyl Sulfoxide (DMSO)
-
Butyl acetate
-
Ethanol
-
Beakers, magnetic stirrer, heating mantle
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Initial Wash: Soak 2.0 g of powdered safflower in 14 volumes of DMSO and stir for 30 minutes at room temperature in the dark to remove impurities.[2]
-
Filtration: Filter the mixture and retain the filter residue.
-
First Extraction: Soak the filter residue in 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes.[2]
-
Second Extraction: Filter the mixture, and soak the residue again in 12 volumes of DMSO, repeating the heating step.[2]
-
Precipitation: Combine the filtrates from the hot extractions and add 3 volumes of butyl acetate.
-
Centrifugation: Centrifuge the mixture to obtain the crimson precipitate.
-
Washing and Drying: Wash the precipitate with an appropriate amount of ethanol and then dry to obtain a light yellow powder of HSYA.[2]
Signaling Pathways Modulated by this compound
HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. HSYA has been shown to modulate this pathway in various cell types. For instance, HSYA can induce a ROS-dependent autophagic response by suppressing the PI3K/Akt/mTOR signaling pathway in macrophages. It has also been demonstrated to inhibit the viability and migration of vascular smooth muscle cells by inactivating the PI3K/Akt signaling pathway.[5]
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Hydroxysafflor Yellow A in Plant Extracts using HPLC and UPLC
Abstract
This application note provides detailed protocols for the quantitative analysis of Hydroxysafflor yellow A (HSYA), a primary bioactive component of Safflower (Carthamus tinctorius L.), in plant extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are crucial for the quality control and standardization of herbal materials and pharmaceutical preparations containing Safflower. The described protocols offer high sensitivity, accuracy, and reproducibility for researchers, scientists, and drug development professionals.
Introduction
This compound (HSYA) is a water-soluble quinochalcone C-glycoside and the main active ingredient in the dried flowers of Carthamus tinctorius L.[1][2] It is known for a wide range of pharmacological effects, including promoting blood circulation, removing blood stasis, and potential applications in treating cardiovascular and cerebrovascular diseases.[2][3] Accurate and reliable quantification of HSYA in plant extracts and derived products is essential for ensuring their quality, efficacy, and safety. This document outlines validated HPLC and UPLC methods for this purpose.
Experimental Protocols
Sample Preparation: Extraction of HSYA from Plant Material
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.[4]
Materials:
-
Dried Safflower (Carthamus tinctorius L.) flowers
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Grind the dried Safflower flowers into a homogeneous powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol-water solution to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Store the prepared sample at 4°C until analysis.
Standard Solution Preparation
Materials:
-
This compound (HSYA) reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks
Protocol:
-
Accurately weigh 10 mg of HSYA reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol to create a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Store the standard solutions in the dark at 4°C.
HPLC Analysis Protocol
Instrumentation and Conditions:
| Parameter | HPLC Conditions |
| Chromatographic System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol : Acetonitrile : 0.7% Phosphoric Acid in Water (26:2:72, v/v/v)[5] |
| Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B)[3] 0-12 min, 10-22% A 12-20 min, 22-26% A 20-30 min, 26-95% A | |
| Flow Rate | 1.0 mL/min[3][6] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 403 nm[3][5][6] |
| Injection Volume | 10 µL[3][6] |
UPLC Analysis Protocol
UPLC offers faster analysis times and improved resolution.
Instrumentation and Conditions:
| Parameter | UPLC Conditions |
| Chromatographic System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient: Acetonitrile (A) and 0.1% Formic Acid in Water (B)[7] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C[8] |
| Detection Wavelength | 403 nm |
| Injection Volume | 2 µL |
Data Presentation
The following table summarizes the quantitative analysis of this compound in various Safflower samples, including method validation parameters.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Precision (RSD%) | Accuracy/Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | HSYA Content (mg/g) in Safflower |
| HPLC | 0.30–0.70 mg/mL | 0.9996 | 0.91%[3] | 98.4-99.3%[5] | 10 µg/L[5] | 30 µg/L[5] | 0.05 to 14.99[7] |
| UPLC | 1–1000 ng/mL | ≥0.999[8] | ≤3.4%[7] | - | 35.2 ng/mL[7] | - | - |
| HPTLC | 61.0-79.3 ng | 0.9991 | <3%[9] | >95%[9] | 59 ng[9] | 169 ng[9] | - |
Data compiled from multiple sources. The content of HSYA can vary significantly based on the geographical origin, cultivar, and harvest time of the Safflower.[7]
Visualization of Experimental Workflow
Caption: Workflow for HSYA analysis in plant extracts.
Conclusion
The HPLC and UPLC methods detailed in this application note are suitable for the accurate and precise quantification of this compound in plant extracts. These protocols, along with the provided validation data, offer a reliable foundation for quality control and research in the fields of traditional medicine and drug development. The choice between HPLC and UPLC will depend on the specific laboratory equipment available and the desired sample throughput.
References
- 1. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 8. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Application Notes and Protocols for In Vitro Studies of Hydroxysafflor yellow A
Application Notes
Introduction to Hydroxysafflor yellow A (HSYA)
This compound (HSYA) is a prominent water-soluble chalcone (B49325) glycoside extracted from the flowers of the safflower plant, Carthamus tinctorius L.[1]. It is the primary active component of Safflor Yellow injections, which are clinically used in China for treating cardiovascular and cerebrovascular diseases like angina pectoris.[1][2]. Accumulating in vitro and in vivo evidence demonstrates that HSYA possesses a wide array of pharmacological properties, including potent antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective effects.[2][3][4]. These therapeutic benefits are attributed to its ability to modulate multiple key signaling pathways, making it a compound of significant interest for drug development in various disease contexts, including cardiovascular disorders, neurodegenerative diseases, and cancer.[3][5][6].
Common In Vitro Cell Culture Models for HSYA Research
A variety of cell lines have been employed to elucidate the specific mechanisms of HSYA. The choice of cell model is critical and depends on the pharmacological effect being investigated.
| Cell Line | Cell Type | Application in HSYA Research | References |
| HUVEC | Human Umbilical Vein Endothelial Cells | Angiogenesis, endothelial protection | [3] |
| H9c2 | Rat Cardiomyoblasts | Cardioprotection, hypoxia/reoxygenation injury, apoptosis, oxidative stress | [1][4] |
| RAW 264.7 | Murine Macrophages | Anti-inflammatory effects, NLRP3 inflammasome activation | [1][5] |
| A549 | Human Lung Carcinoma | Anti-inflammatory effects, lung injury models | [1][7] |
| PC12 | Rat Pheochromocytoma | Neuroprotection, oxidative stress, oxygen-glucose deprivation (OGD) | [1] |
| SH-SY5Y | Human Neuroblastoma | Neuroprotection, apoptosis, autophagy, OGD/Reperfusion (OGD/R) | [8] |
| HepG2 | Human Hepatocellular Carcinoma | Anticancer effects, apoptosis | [3] |
| SW1353 | Human Chondrosarcoma | Osteoarthritis, anti-inflammatory, antioxidant effects | [9] |
| VSMCs | Vascular Smooth Muscle Cells | Proliferation and migration in vascular diseases | [10] |
| Primary Neurons | Cortical Neurons | Neuroprotection against excitotoxicity and oxidative stress | [1][11] |
Key Pharmacological Effects and Data Summary
HSYA's therapeutic potential stems from its ability to modulate cellular processes like inflammation, apoptosis, and oxidative stress.
Workflow for Investigating HSYA Effects In Vitro
The general workflow for studying HSYA involves a multi-step process from initial cytotoxicity screening to detailed mechanistic analysis.
Caption: General experimental workflow for in vitro evaluation of HSYA.
1. Anti-inflammatory Effects
HSYA mitigates inflammatory responses by inhibiting the production of pro-inflammatory mediators. It primarily acts by suppressing signaling pathways like NF-κB and MAPK.[1][3].
| Cell Line | Inducer | HSYA Conc. | Measured Mediator | Result | Reference |
| RAW 264.7 | LPS | Not Specified | TNF-α, IL-1β, NO | Decreased levels | [5] |
| A549 | LPS | 1, 4, 16 μg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [7] |
| VSMCs | LPS | Not Specified | TNF-α, IL-6, IL-8 | Downregulated levels | [10] |
| SW1353 | IL-1β | 20, 40 μM | IL-1β, TNF-α | Reduced levels | [9] |
HSYA's Role in the NF-κB Signaling Pathway
HSYA inhibits inflammation by preventing the nuclear translocation of NF-κB p65, a key step in the activation of pro-inflammatory gene transcription.[1][3].
Caption: HSYA inhibits the LPS-induced NF-κB inflammatory pathway.
2. Anti-apoptotic and Pro-survival Effects
HSYA protects cells from apoptosis by modulating the expression of Bcl-2 family proteins and activating pro-survival signaling pathways such as PI3K/Akt.[1][4]. This leads to a decrease in caspase activation and cytochrome c release from mitochondria.[1][2].
| Cell Line | Inducer | HSYA Conc. | Measured Parameter | Result | Reference |
| H9c2 | Hypoxia/Reperfusion | Not Specified | Bcl-2/Bax ratio | Increased ratio | [1] |
| PC12 | OGD/Reperfusion | Not Specified | Apoptotic cells | Decreased number | [1] |
| NP Cells | TBHP (Oxidative Stress) | 10 µM | Apoptosis level | Decreased from 15.7% to 8.0% | [12] |
| SH-SY5Y | OGD/R | Not Specified | Caspase-3 level | Decreased expression | [8] |
HSYA's Role in the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival. HSYA often promotes the phosphorylation and activation of Akt, which in turn inhibits apoptotic machinery and promotes cell survival.[1][3].
Caption: HSYA promotes cell survival via the PI3K/Akt signaling pathway.
3. Antioxidant Effects
HSYA counteracts oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system, notably through the Nrf2/HO-1 pathway.[1][3].
| Cell Line | Inducer | HSYA Conc. | Measured Parameter | Result | Reference |
| H9c2 | Hypoxia/Reperfusion | Not Specified | Mn-SOD activity | Increased activity | [1] |
| H9c2 | Hypoxia/Reperfusion | Not Specified | MDA level | Restrained level | [1] |
| NP Cells | TBHP | 1, 10, 20 µM | Intracellular ROS | Dose-dependent reduction | [12] |
| Primary Neurons | Peroxynitrite | Not Specified | Tyrosine nitration | Alleviated nitration | [1] |
HSYA's Role in the Nrf2/HO-1 Antioxidant Pathway
HSYA can induce the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) to trigger the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[1][3].
Caption: HSYA enhances antioxidant defense via the Nrf2/HO-1 pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-8/CCK-8)
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to produce a soluble, colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[13][14].
Materials:
-
Cell line of interest
-
Complete culture medium
-
HSYA stock solution (dissolved in sterile PBS or culture medium)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent[15]
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
HSYA Treatment: Prepare serial dilutions of HSYA in culture medium. Remove the old medium from the wells and add 100 µL of the HSYA dilutions (e.g., 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (medium without HSYA).[9]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reaction: Add 10 µL of CCK-8/WST-8 solution to each well.[13][15].
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (OD_Treated - OD_Blank) / (OD_Control - OD_Blank) x 100%.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer membrane of early apoptotic cells.[17]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[18].
Materials:
-
6-well cell culture plates
-
HSYA and stress inducer (e.g., H₂O₂, Staurosporine)
-
Annexin V-FITC/PI Apoptosis Detection Kit[17]
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2-5x10⁵ cells/well in 6-well plates and allow them to adhere. Treat cells with the desired HSYA concentration, with or without an apoptotic inducer, for the specified time.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[18].
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[19].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19].
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[16].
Protocol 3: Anti-inflammatory Assay (Nitric Oxide & Cytokine Measurement)
Principle: The anti-inflammatory activity of HSYA is assessed by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages (e.g., RAW 264.7). NO is measured using the Griess reagent, and cytokines are quantified by ELISA.[20][21].
Materials:
-
RAW 264.7 cells
-
24-well or 96-well plates
-
HSYA and Lipopolysaccharide (LPS)
-
Griess Reagent Kit
-
ELISA Kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of HSYA for 1-2 hours.[20].
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (no treatment, HSYA alone, LPS alone).[20].
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.[21].
-
-
Cytokine ELISA:
-
Quantify the concentration of TNF-α, IL-6, etc., in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[22].
-
Protocol 4: Oxidative Stress Assay (Intracellular ROS Detection)
Principle: This assay measures intracellular reactive oxygen species (ROS) levels using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[23].
Materials:
-
Cell line of interest
-
HSYA and an oxidative stress inducer (e.g., H₂O₂, TBHP)
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
Serum-free culture medium
-
Black 96-well plate or flow cytometer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a black 96-well plate or appropriate culture dish. Treat with HSYA for a designated time, followed by the addition of an oxidative stress inducer for a shorter period (e.g., 30-60 minutes).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Load the cells with 5-10 µM DCFH-DA in serum-free medium.
-
Incubation: Incubate for 20-30 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry in the FITC channel.[23].
-
Analysis: Compare the fluorescence intensity of HSYA-treated groups to the inducer-only control group. A decrease in fluorescence indicates an antioxidant effect.
Protocol 5: Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by HSYA (e.g., p-Akt, NF-κB p65, Nrf2, cleaved Caspase-3).[20][24].
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells in RIPA buffer with protease/phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-polyacrylamide gel.[20].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20].
-
Detection: After further washing, apply the ECL substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of this compound in Antidiabetic Research - ProQuest [proquest.com]
- 6. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. resources.biomol.com [resources.biomol.com]
- 24. Western Analysis used in Oxidative Stress Protocols [protocols.io]
Application Notes and Protocols for Testing Hydroxysafflor Yellow A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to evaluate the therapeutic efficacy of Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.). HSYA has demonstrated significant potential in treating cardiovascular and cerebrovascular diseases due to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3][4] This document outlines detailed experimental protocols and summarizes quantitative data from various studies to facilitate the design and execution of future research.
I. Animal Models and Quantitative Efficacy Data
HSYA has been predominantly evaluated in rodent models of ischemic injury, particularly cerebral and myocardial ischemia. The following tables summarize the quantitative data from key studies, providing a comparative overview of experimental parameters and outcomes.
Table 1: Animal Models of Cerebral Ischemia
| Animal Model | HSYA Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| Rat (Wistar) - Middle Cerebral Artery Occlusion (MCAO) | 4 and 8 mg/kg, tail vein injection | Single dose 15 min after occlusion | - Apoptosis: Significant decrease in TUNEL-positive cells. - Protein Expression: Increased Bcl-2/Bax ratio, increased phosphorylation of Akt and GSK3β. | [5] |
| Rat (Sprague-Dawley) - MCAO | 2 and 4 mg/kg, tail vein injection | Single dose 30 min after ischemia onset | - Neurological Score: Significantly decreased. - Brain Water Content: Significantly decreased. - Infarct Area: Significantly reduced percentage of brain infarction. | [3][4] |
| Rat (Wistar-Kyoto) - Permanent MCAO | 1.5, 3.0, and 6.0 mg/kg, sublingual vein injection | Single dose 30 min after ischemia onset | - Neurological Deficit Score: Significantly improved at 3.0 and 6.0 mg/kg. - Infarct Area: Significantly reduced at 3.0 and 6.0 mg/kg. | [6] |
| Mouse - Cerebral Ischemia/Reperfusion (I/R) | 5 or 20 mg/kg, intraperitoneal injection | Daily for 3 days post-I/R | - Neurological Deficit Score: Significantly reduced. - Infarct Zone: Significantly reduced. | [7] |
Table 2: Animal Models of Myocardial Ischemia
| Animal Model | HSYA Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| Rat (Sprague-Dawley) - Myocardial Infarction (Coronary Artery Ligation) | 2, 4, or 8 mg/kg, tail vein injection | Daily for 3 days | - Infarct Size: Significantly reduced at 4 and 8 mg/kg. - Enzyme Levels: Inhibited the elevation of creatine (B1669601) kinase activity. - Oxidative Stress Markers: Decreased malondialdehyde, increased superoxide (B77818) dismutase, and endothelial nitric oxide synthase activity. | [8] |
| Mouse (C57BL/6) - Myocardial I/R | 5, 10, or 20 mg/kg, gavage | Daily for 14 days | - Myocardial Infarction Area: Significantly reduced. - Histopathology: Ameliorated myocardial tissue damage and mitochondrial damage. - Iron Content: Decreased total cellular iron and ferrous ion content in myocardial tissue. | [9][10] |
| Rat (Sprague-Dawley) - Myocardial I/R | Not specified | Pretreatment | - Infarct Size: Markedly decreased. - Cardiac Injury Markers: Reduced serum levels of cardiac troponin I (cTnI) and IL-6. | [11] |
II. Experimental Protocols
The following are detailed protocols for inducing cerebral and myocardial ischemia in rodents, based on methodologies cited in the literature.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats for Cerebral Ischemia
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Nylon monofilament (e.g., 4-0) with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding tissues and vagus nerve.
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA and insert the nylon monofilament.
-
Advance the monofilament through the ICA to the origin of the middle cerebral artery (MCA) until a slight resistance is felt (approximately 18-20 mm).
-
Remove the temporary clips to allow reperfusion of the external carotid territory. The monofilament remains in place to occlude the MCA.
-
After the desired period of ischemia (e.g., 2 hours), re-anesthetize the animal and withdraw the monofilament to allow reperfusion.[5][7]
-
Suture the incision and allow the animal to recover.
-
Administer HSYA at the desired dose and time point (e.g., via tail vein injection 15-30 minutes after the onset of occlusion).[3][4][5]
Post-operative Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-ischemia using a standardized scoring system (e.g., 0-4 scale).[7]
-
Infarct Volume Measurement: Euthanize the animal at a specified time point (e.g., 24 hours), remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Protocol 2: Myocardial Ischemia/Reperfusion (I/R) in Mice
This protocol outlines the procedure for inducing myocardial I/R injury in mice.
Materials:
-
Anesthetic (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture (e.g., 6-0 silk)
-
Heating pad
Procedure:
-
Anesthetize the mouse and place it on a heating pad.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD artery.
-
Tie a slipknot to occlude the artery. Ischemia is confirmed by the paling of the ventricular wall.
-
After the desired period of ischemia (e.g., 30 minutes), release the knot to allow reperfusion.
-
Close the chest cavity and allow the animal to recover.
-
Administer HSYA as per the experimental design (e.g., gavage daily for 14 days prior to surgery).[9]
Post-operative Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk. Euthanize the animal, excise the heart, and slice it. Stain the slices with TTC to differentiate the infarcted tissue from the viable ischemic tissue.
-
Cardiac Function Assessment: Echocardiography can be performed to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening.
-
Biochemical Analysis: Collect blood samples to measure cardiac injury markers such as cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).[12][13]
III. Signaling Pathways and Experimental Workflows
HSYA exerts its protective effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Signaling Pathways Modulated by this compound
// Connections Stress -> {NFkB, MAPK} [color="#EA4335"]; HSYA -> {PI3K, Nrf2} [color="#34A853", arrowhead=T]; HSYA -> {NFkB, MAPK} [color="#EA4335", arrowhead=T, label="Inhibits"];
PI3K -> Akt [color="#4285F4"]; Akt -> GSK3b [color="#4285F4", arrowhead=T, label="Inhibits"]; GSK3b -> Bcl2_Bax [color="#4285F4", style=dashed]; Akt -> Bcl2_Bax [color="#4285F4"]; Bcl2_Bax -> Apoptosis_Inhibition [color="#34A853"];
NFkB -> Inflammation_Genes [color="#EA4335"]; Inflammation_Genes -> Inflammation_Response [color="#EA4335", style=dashed];
Nrf2 -> HO1 [color="#4285F4"]; HO1 -> Antioxidant_Response [color="#34A853"];
MAPK -> MAPK_Activation [color="#EA4335", style=dashed]; }
Caption: Key signaling pathways modulated by HSYA.
General Experimental Workflow for HSYA Efficacy Testing
// Workflow Connections Animal_Acclimation -> Group_Allocation; Group_Allocation -> Disease_Model; Disease_Model -> HSYA_Admin; HSYA_Admin -> {Behavioral, Histological, Biochemical} [lhead=cluster_analysis]; {Behavioral, Histological, Biochemical} -> Data_Analysis; Data_Analysis -> Conclusion; }
Caption: General workflow for HSYA efficacy testing.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
Revolutionizing Drug Delivery: Advanced Formulations of Hydroxysafflor Yellow A for Enhanced Oral Bioavailability
FOR IMMEDIATE RELEASE
[City, State] – Hydroxysafflor yellow A (HSYA), a primary active component derived from the safflower plant (Carthamus tinctorius L.), has long been recognized for its potent therapeutic effects in treating cardiovascular and cerebrovascular diseases. However, its clinical application in oral dosage forms has been significantly hampered by its low oral bioavailability, a consequence of its high water solubility and low membrane permeability.[1][2][3] New and innovative formulation strategies are now overcoming this challenge, paving the way for more effective and convenient patient therapies.
Researchers and drug development professionals are increasingly focusing on advanced drug delivery systems to enhance the absorption of HSYA in the gastrointestinal tract. These novel formulations aim to increase the therapeutic efficacy of HSYA by improving its pharmacokinetic profile. Strategies such as chitosan (B1678972) complexes, solid lipid nanoparticles (SLNs), phospholipid complexes, self-double-emulsifying drug delivery systems (SDEDDS), and natural deep eutectic solvents (NADES) have shown remarkable success in preclinical studies.
A notable advancement is the development of an HSYA-chitosan complex, which has demonstrated a relative oral bioavailability of 476% compared to HSYA alone.[1][2] This significant improvement is attributed to the bioadhesive properties of chitosan and its ability to form a complex with HSYA through Coulomb attraction.[1][2]
Another promising approach involves the use of solid lipid nanoparticles. HSYA-loaded SLNs have been shown to increase the oral bioavailability of HSYA in rats by approximately 3.97-fold, with a 7.76-fold increase in maximum plasma concentration (Cmax) and a 3.99-fold increase in the area under the plasma concentration-time curve (AUC).[4][5]
Furthermore, the formation of an HSYA-phospholipid complex has led to a staggering 37-fold increase in oral bioavailability.[4][5] This lipid-based formulation enhances the lipophilicity of HSYA, thereby facilitating its absorption across the intestinal membrane.[4]
Self-double-emulsifying drug delivery systems (SDEDDS) represent another sophisticated method to improve HSYA's oral absorption. These systems are composed of water-in-oil emulsions and hydrophilic surfactants that can self-emulsify into water-in-oil-in-water (w/o/w) double emulsions in the aqueous environment of the gastrointestinal tract.[3]
The following application notes and protocols provide a detailed overview of these innovative formulations, including their preparation, characterization, and in vivo evaluation. The presented data and methodologies are intended to guide researchers and scientists in the development of orally active HSYA drug products with improved therapeutic outcomes.
Application Notes and Protocols
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of various HSYA formulations from preclinical studies in rats, demonstrating the significant improvements in oral bioavailability.
Table 1: Pharmacokinetic Parameters of HSYA Formulations
| Formulation | Relative Bioavailability (%) | Cmax (μg/mL) | Tmax (min) | AUC (μg·h/mL) | Reference |
| HSYA Aqueous Solution | 1.2 | 0.08 | 10 | - | [4] |
| HSYA with Sodium Caprate | 284.2 | - | 10 | - | [1][2] |
| HSYA-Chitosan Granules | 476 | - | - | - | [1][2] |
| HSYA Solid Lipid Nanoparticles (SLNs) | 397 | 7.76-fold increase vs. aqueous solution | - | 3.99-fold increase vs. aqueous solution | [4][5] |
| HSYA-Phospholipid Complex | ~3700 | 2.79 | - | - | [4][5] |
| HSYA in Natural Deep Eutectic Solvent (90% GCH) | 326.08 | - | - | - | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
This protocol describes the preparation of HSYA granules using an HSYA-chitosan (CS) complex to enhance oral bioavailability.[1][2]
Materials:
-
This compound (HSYA)
-
Chitosan (CS)
-
Sodium caprate (SC)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) K15M
-
Ethylcellulose (EC) 45
-
50% Ethanol (B145695) solution
Procedure:
-
HSYA-CS Complex Formation:
-
Dissolve HSYA and CS in an appropriate solvent. The binding of HSYA to CS occurs via Coulomb attraction.[1][2]
-
Optimize the preparation process to achieve a high binding rate (e.g., a binding rate of 99.4% has been reported).[1][2]
-
Lyophilize the resulting solution to obtain the HSYA-CS complex powder.
-
-
Granule Preparation:
-
Mix the purified HSYA-CS complex with sodium caprate, HPMC K15M, and EC45.
-
Sieve the mixture through a 100-mesh screen multiple times to ensure adequate mixing.
-
Use a 50% ethanol solution to prepare a soft material.
-
Granulate the soft material using an 18-mesh screen.
-
Dry the resulting HSYA granules at 40°C for 4 hours.
-
This protocol outlines the procedure for evaluating the in vitro dissolution of the prepared HSYA granules.[2]
Apparatus and Conditions:
-
USP standard dissolution apparatus (basket stirrer)
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer solution (pH 6.8)
-
Temperature: 37 ± 0.5°C
-
Stirring Speed: 50 rpm
Procedure:
-
Place the HSYA granules in the basket stirrer of the dissolution apparatus.
-
Collect 10 mL samples at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes).
-
Replace the withdrawn sample with an equal volume of fresh dissolution medium to maintain a constant volume.
-
Filter the collected samples.
-
Analyze the samples using a UV spectrophotometer at a wavelength of 403 nm to determine the concentration of dissolved HSYA.
This protocol provides a general framework for conducting in vivo pharmacokinetic studies of HSYA formulations in rats.
Animals:
-
Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Fast the rats overnight before the experiment, with free access to water.
-
Divide the rats into different groups, each receiving a specific HSYA formulation (e.g., HSYA aqueous solution, HSYA-chitosan granules, HSYA-SLNs).
-
Administer the formulations orally to the respective groups.
-
Collect blood samples from the tail vein at predetermined time points (e.g., before administration and at various intervals post-administration).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., HPLC) to determine the concentration of HSYA.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Calculate the relative bioavailability of the test formulations compared to the control (e.g., HSYA aqueous solution).
Signaling Pathways of this compound
HSYA exerts its therapeutic effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of drug delivery systems.
HSYA has been shown to inactivate the PI3K/Akt signaling pathway, which is involved in cell viability, migration, and proliferation.[7] This inhibitory effect contributes to its protective effects in conditions like chronic renal failure-induced vascular smooth muscle cell dysfunction.[7]
HSYA can activate the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. This can lead to different cellular responses depending on the context. For instance, it can promote neuronal autophagy via the HIF-1α/BNIP3 pathway, which is neuroprotective in ischemic stroke.[8] In other contexts, it can activate the HIF-1α/VEGF pathway, which has protective effects against apoptosis.[9]
Conclusion
The development of advanced oral formulations for this compound represents a significant step forward in harnessing its full therapeutic potential. The data clearly indicate that formulation strategies such as chitosan complexes, solid lipid nanoparticles, and phospholipid complexes can dramatically improve the oral bioavailability of HSYA. The detailed protocols and an understanding of the underlying signaling pathways provided in these application notes are intended to support the ongoing research and development efforts in this field, ultimately leading to the availability of more effective and patient-friendly HSYA-based therapies.
References
- 1. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Preparation of Hydroxysafflor Yellow A Solutions for Experimental Use
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It is the subject of extensive research due to its wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. Proper preparation of HSYA solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the dissolution of HSYA, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Solubility
HSYA is a yellow amorphous powder. It is highly soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1] Conversely, it exhibits poor solubility in lipophilic organic solvents such as chloroform, benzene, and ethyl acetate.[2]
Stability Considerations
The stability of HSYA is influenced by several factors:
-
pH: HSYA is most stable in acidic to neutral conditions (pH 3-7) and degrades in alkaline environments, with the highest instability observed at pH 9.
-
Light: Exposure to light can lead to the degradation of HSYA. Therefore, solutions should be protected from light during preparation and storage.
-
Temperature: Elevated temperatures can accelerate the degradation of HSYA. It is advisable to avoid high temperatures during dissolution and to store solutions at low temperatures.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | High | The most common solvent for preparing aqueous solutions for both in vitro and in vivo studies. |
| Dimethyl Sulfoxide (DMSO) | High | Frequently used to prepare concentrated stock solutions for in vitro experiments. The final DMSO concentration in cell culture should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | Soluble | A suitable vehicle for in vitro studies and can be used for injections in animal studies, provided the pH is within the stable range for HSYA. |
| Cell Culture Medium | Soluble | HSYA can be directly dissolved in cell culture medium for in vitro assays. |
| Saline (0.9% NaCl) | Soluble | A common vehicle for intravenous, intraperitoneal, or oral administration in animal studies. |
| Ethanol | Sparingly Soluble | Not a primary solvent for HSYA due to its limited solubility. |
| Chloroform, Benzene, Ethyl Acetate | Insoluble | HSYA is poorly lipophilic and does not dissolve in these organic solvents.[2] |
Experimental Protocols
Protocol 1: Preparation of HSYA Stock Solution for In Vitro Experiments (e.g., Cell Culture)
This protocol describes the preparation of a concentrated HSYA stock solution in DMSO, which can be further diluted in a cell culture medium to the desired final concentration.
Materials:
-
This compound (HSYA) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing HSYA: In a sterile microcentrifuge tube, accurately weigh the required amount of HSYA powder. For example, to prepare a 100 mM stock solution, weigh 61.25 mg of HSYA (Molecular Weight: 612.53 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 61.25 mg of HSYA.
-
Vortexing: Vortex the solution thoroughly until the HSYA powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Sterile Filtration: To ensure sterility, filter the HSYA stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Example Dilution for Cell Culture:
To treat cells with a final concentration of 100 µM HSYA, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
References
Application Notes & Protocols: Quantification of Hydroxysafflor Yellow A in Biological Samples
Introduction
Hydroxysafflor yellow A (HSYA) is a primary water-soluble C-glucosyl quinochalcone extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2] It is the principal bioactive component of Safflower Yellow injection, a drug approved for treating angina pectoris and cerebral infarction.[3][4] HSYA exhibits a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant effects, making it a compound of significant interest in the treatment of cardiovascular and cerebrovascular diseases.[1][5]
Accurate quantification of HSYA in biological matrices such as plasma, urine, cerebrospinal fluid (CSF), and various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. However, the inherent chemical instability and low oral bioavailability of HSYA present analytical challenges.[1][2] These application notes provide detailed protocols for the robust and sensitive quantification of HSYA using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methodologies
The choice of analytical method depends on the required sensitivity and the complexity of the biological matrix.
-
HPLC-UV: A robust and widely accessible method suitable for samples with relatively high concentrations of HSYA (in the µg/mL range). It is often used for pharmacokinetic studies after intravenous administration or for analyzing tissue homogenates where concentrations are higher.[6]
-
LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity (pg/mL to ng/mL range), selectivity, and specificity.[1][2] This method is essential for studies involving low doses, oral administration (due to low bioavailability), or for detecting HSYA in complex matrices like CSF.[7][8]
General Experimental Workflow
The overall process for quantifying HSYA in biological samples follows a standardized workflow from sample collection to final data analysis.
Caption: Workflow for HSYA analysis in biological samples.
Protocol 1: HPLC-UV Quantification of HSYA in Rat Plasma and Tissues
This protocol is adapted from a method for quantifying HSYA in rat plasma and tissue homogenates following oral administration of safflower extract.[6]
1. Materials and Reagents
-
HSYA reference standard (>98% purity)
-
Internal Standard (IS): p-Hydroxybenzaldehyde
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
2. Sample Preparation
-
Plasma: To 100 µL of rat plasma, add 300 µL of methanol containing the internal standard.
-
Tissues (Intestine, Lung): Homogenize weighed tissue samples in saline. To a portion of the homogenate, add three volumes of methanol containing the internal standard.[6]
-
Extraction: Vortex-mix all samples for 3 minutes.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 20 minutes.[9]
-
Collection: Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.
3. Chromatographic Conditions
-
Instrument: Standard HPLC system with UV-Vis detector.
-
Column: Hypersil BDS-C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Acetonitrile (A) and aqueous acetic acid (e.g., 0.1% v/v) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm or 403 nm (HSYA shows maximum absorption at 403 nm).[2][6]
-
Column Temperature: 30°C.
4. Quantification and Validation
-
Prepare calibration standards by spiking blank plasma/tissue homogenate with known concentrations of HSYA.
-
Construct a calibration curve by plotting the peak area ratio (HSYA/IS) against the nominal concentration.
-
The method should be validated for linearity, precision, accuracy, and recovery.[6]
Protocol 2: UPLC-MS/MS Quantification of HSYA in Human Biological Fluids
This protocol provides a highly sensitive method for quantifying HSYA in human plasma, urine, and cerebrospinal fluid, particularly after administration of products like Xuebijing injection.[7]
1. Materials and Reagents
-
HSYA reference standard (>98% purity)
-
Internal Standard (IS): Puerarin is a suitable choice.[8]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 100 µL of plasma, urine, or CSF, add the internal standard solution.
-
SPE: Use a suitable SPE cartridge (e.g., C18).
-
Condition the cartridge with methanol followed by deionized water.
-
Load the pre-treated sample.
-
Wash the cartridge with water to remove interferences.
-
Elute HSYA and the IS with methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a 5 µL aliquot into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: Gradient elution using Methanol and 0.1% formic acid in water.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Ionization Mode: ESI in negative mode.
-
MS/MS Detection (MRM):
4. Quantification and Validation
-
The method demonstrates linearity in the range of 1-1000 ng/mL.[1][8]
-
The lower limit of quantitation (LLOQ) can reach 1 ng/mL.[8]
-
Validate for intra- and inter-day precision and accuracy, recovery, and matrix effects.[7][8]
Quantitative Data Summary
The following tables summarize key parameters from various published methods for HSYA quantification.
Table 1: Summary of Validated HPLC-UV Methods for HSYA Quantification
| Biological Matrix | Column | Mobile Phase | Detection (nm) | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|---|---|
| Rat Plasma | Hypersil BDS-C18 | Acetonitrile / Aqueous Acetic Acid | 320 | 0.51 - 101.36 µg/mL | 0.51 µg/mL | [6] |
| Rat Intestines | Hypersil BDS-C18 | Acetonitrile / Aqueous Acetic Acid | 320 | 12.27 - 2454.46 µg/g | 12.27 µg/g | [6] |
| Rat Lung | Hypersil BDS-C18 | Acetonitrile / Aqueous Acetic Acid | 320 | 0.96 - 192.20 µg/g | 0.96 µg/g | [6] |
| Rat Plasma | C18 | Methanol-Acetonitrile-0.7% H₃PO₄ | 403 | 0.03 - 2.56 mg/L | 30 µg/L |[10] |
Table 2: Summary of Validated LC-MS/MS Methods for HSYA Quantification
| Biological Matrix | Column | Mobile Phase | Mass Transition (m/z) | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|---|---|
| Human Plasma | Shim-pack VP-ODS C18 | Methanol / 5mM Ammonium Acetate | 611.2 → 491.2 | 1 - 1000 ng/mL | 1 ng/mL | [8] |
| Human Plasma, Urine, CSF | Acquity UPLC BEH C18 | Methanol / 0.1% Formic Acid | 611.0 → 491.1 | 2 - 6125 ng/mL | 2 ng/mL | [7] |
| Rat Plasma | Not Specified | Not Specified | Not Specified | 12.5 - 10,000 ng/mL | 12.5 ng/mL |[11] |
Table 3: Selected Pharmacokinetic Parameters of HSYA
| Species | Administration | Dose | Cmax | Tmax | AUC (0-t) | t1/2 | Reference |
|---|---|---|---|---|---|---|---|
| Rat | IV Injection | 3 mg/kg | ~20 mg/L | ~0.05 h | ~10 mg·h/L | ~0.5 h | [12] |
| Rat | Oral Gavage | 25 mg/kg | 200-400 ng/mL | ~0.5 h | Not Specified | Not Specified | [9] |
| Human | Oral Solution | 140 mg | 127.3 ± 46.1 ng/mL | 0.6 ± 0.2 h | 234.3 ± 65.5 ng·h/mL | 1.4 ± 0.5 h |[8] |
HSYA-Modulated Signaling Pathways
HSYA exerts its therapeutic effects by modulating multiple intracellular signaling pathways, primarily related to inflammation, oxidative stress, and apoptosis.
Caption: HSYA inhibits pro-inflammatory and activates protective pathways.
HSYA has been shown to inhibit the NF-κB and p38 MAPK signaling pathways, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13] It can also suppress the Toll-like receptor 4 (TLR4) pathway.[14] In neuroprotection, HSYA activates autophagy through the HIF-1α/BNIP3 pathway and protects against apoptosis by activating the SIRT1 signaling pathway.[15][16] Furthermore, it can regulate the PI3K/Akt/mTOR pathway, which is involved in cell survival and apoptosis.[1][3]
Caption: HSYA blocks NF-κB activation by inhibiting IKK.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 6. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. scielo.br [scielo.br]
- 14. This compound inhibits lipopolysaccharide-induced proliferation and migration of vascular smooth muscle cells via Toll-like receptor-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hydroxysafflor Yellow A in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA) is a primary water-soluble chalcone (B49325) compound derived from the safflower (Carthamus tinctorius L.).[1][2] It is recognized for its significant pharmacological activities, including potent antioxidant and anti-inflammatory effects, making it a compound of interest in the development of therapies for cardiovascular and neurodegenerative diseases.[1][2] These application notes provide detailed methodologies for evaluating the antioxidant capacity of HSYA using established in vitro assays.
Mechanisms of Antioxidant Action
HSYA employs a multi-faceted approach to combat oxidative stress:
-
Direct Radical Scavenging : HSYA can directly neutralize harmful free radicals.
-
Modulation of Endogenous Antioxidant Systems : A key mechanism of HSYA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[4][7] Oxidative stress disrupts this complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5][7]
-
Regulation of MAPK Signaling Pathways : Oxidative stress is a known activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK.[8][9][10][11] These pathways can lead to both pro-survival and pro-apoptotic cellular responses. HSYA has been shown to modulate these pathways, which can contribute to its protective effects against oxidative stress-induced cellular damage.[2]
Data Presentation: Antioxidant Capacity of HSYA
The following table summarizes quantitative data on the antioxidant capacity of this compound from various assays.
| Assay Type | Model System | Key Findings (e.g., IC50, Trolox Equivalents) |
| DPPH Radical Scavenging | Chemical Assay | IC50: 13.4 ± 1.0 µg GAE/mL[12] |
| ORAC | Chemical Assay | Total antioxidant activity: 130.2 ± 12.3 mmol TE/100 g (for Carthamus Tinctorius extract)[12] |
| Cellular Antioxidant Activity (CAA) | Human Dermal Fibroblasts | Protective effect against t-BOOH triggered oxidative stress at concentrations lower than 60 µg/mL[12] |
| Nrf2-ARE Pathway Activation | Hyperuricemic Nephropathy Mouse Model | Pharmacological activation of Nrf2 by agents like HSYA improved kidney function and alleviated renal fibrosis.[3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of HSYA to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (HSYA)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 0.5 mM DPPH solution in methanol. This solution should have a deep violet color.
-
Prepare a stock solution of HSYA in methanol. From this, create a series of dilutions to determine the IC50 value.
-
Prepare a stock solution of Trolox or ascorbic acid in methanol to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the HSYA dilutions or the positive control to their respective wells.[13]
-
Add 200 µL of the freshly prepared DPPH working solution to each well.[13]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 3 to 5 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.[13][14]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with HSYA.
-
The IC50 value (the concentration of HSYA that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of HSYA.
-
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of HSYA to scavenge the blue-green ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (APS)
-
Ultrapure water
-
This compound (HSYA)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in ultrapure water.[15][16]
-
Prepare a 2.45 mM potassium persulfate (APS) solution in ultrapure water.[15][16]
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and APS solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Dilute the ABTS•+ solution with water to an absorbance of 0.70 (± 0.02) at 734 nm.[17][18]
-
Prepare a stock solution of HSYA and a series of dilutions.
-
Prepare a stock solution of Trolox as a positive control.
-
-
Assay Procedure:
-
Calculation of Scavenging Activity:
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with HSYA.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: ABTS Radical Cation Scavenging Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of HSYA to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
75 mM Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 4 µM fluorescein stock solution in 75 mM phosphate buffer.[19][20]
-
Prepare a 75 mM AAPH solution in 75 mM phosphate buffer (prepare fresh daily).[19][20]
-
Prepare a 1 mM Trolox stock solution and create a series of dilutions for the standard curve.[19]
-
Prepare dilutions of HSYA in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.[19][20][21][22]
-
Add 25 µL of HSYA dilutions, Trolox standards, or buffer (for blank) to the appropriate wells.[19][21][22]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[19][20][21][22]
-
Immediately begin kinetic fluorescence readings (Excitation: 485 nm, Emission: 520-538 nm) every 1-2 minutes for 60-90 minutes at 37°C.[19][23]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of HSYA in Trolox Equivalents (TE) from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of HSYA to inhibit intracellular ROS generation.
Materials:
-
Human hepatocarcinoma (HepG2) cells or another suitable cell line
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH or ABAP (radical initiator)
-
Quercetin (positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in the appropriate medium.
-
Seed the cells in a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency at the time of the assay (e.g., 60,000 cells/well).[24]
-
-
Assay Procedure:
-
Once confluent, remove the growth medium and wash the cells gently with PBS.[25]
-
Treat the cells with 50 µL of media containing various concentrations of HSYA or quercetin, and 50 µL of media containing the DCFH-DA probe. Incubate for 1 hour at 37°C.[26]
-
Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.[25]
-
Add 100 µL of the radical initiator (e.g., AAPH) solution to each well to induce oxidative stress.[27]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence kinetically for 1 hour at 37°C (Excitation: 485 nm, Emission: 538 nm).[24][25]
-
Calculate the AUC for the fluorescence curves.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the curve of the sample and ∫CA is the integrated area of the control curve.
-
Caption: HSYA-Mediated Activation of the Nrf2 Signaling Pathway.
Caption: Modulation of MAPK Signaling Pathways by HSYA under Oxidative Stress.
References
- 1. scielo.br [scielo.br]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 8. Oxidative stress stimulates multiple MAPK signalling pathways and phosphorylation of the small HSP27 in the perfused amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 10. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. scribd.com [scribd.com]
- 20. agilent.com [agilent.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. mdpi.com [mdpi.com]
- 24. zen-bio.com [zen-bio.com]
- 25. benchchem.com [benchchem.com]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxysafflor Yellow A (HSYA) Delivery Systems
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active flavonoid compound extracted from the safflower plant (Carthamus tinctorius L.).[1][2][3] It possesses a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticoagulant, and neuroprotective properties, making it a promising therapeutic agent for cardiovascular and cerebrovascular diseases like myocardial and cerebral ischemia.[1][2][3][4] However, the clinical application of HSYA is significantly hindered by its inherent physicochemical properties.[1][2][4] HSYA is a hydrophilic, high-solubility compound with poor intestinal membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug.[5][6][7] These characteristics lead to low oral bioavailability, instability, and rapid elimination from the body, limiting its therapeutic efficacy.[1][2][4]
To overcome these limitations, various advanced drug delivery systems have been developed. These systems, including nanoparticles, liposomes, and emulsions, aim to enhance the solubility, stability, permeability, and ultimately, the bioavailability of HSYA.[1][2] This document provides detailed application notes on these delivery systems and protocols for their preparation and evaluation, intended for researchers, scientists, and professionals in the field of drug development.
Application Note 1: Overview of HSYA Delivery Systems
The primary goal of formulating HSYA in a delivery system is to improve its pharmacokinetic profile and therapeutic effect.[1][2] Lipid-based carriers, such as solid lipid nanoparticles (SLNs), nanoemulsions, and self-emulsifying systems, are the most studied approaches.[1][2] These carriers can encapsulate the hydrophilic HSYA, protect it from degradation, and facilitate its transport across biological membranes.[1][3]
Key Delivery Strategies:
-
Solid Lipid Nanoparticles (SLNs): These are submicron-sized lipid carriers that are solid at body temperature.[1][2][3] They can be formulated as a water-in-oil-in-water (w/o/w) structure to encapsulate water-soluble drugs like HSYA, significantly improving oral absorption and therapeutic outcomes in conditions like cerebral ischemia.[1][2][3]
-
Self-Double-Emulsifying Drug Delivery System (SDEDDS): This system consists of a water-in-oil emulsion that, upon contact with the aqueous environment of the gastrointestinal tract, spontaneously forms a fine w/o/w double emulsion.[5][8][9] This approach has been shown to substantially increase the permeability of HSYA across Caco-2 cell monolayers.[1][2][5]
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range.[6] Nanoemulsions can improve the fat solubility of HSYA, enhance its absorption, and increase its ability to cross the blood-brain barrier (BBB).[6][10]
-
Chitosan (B1678972) Complexes: Chitosan, a cationic polysaccharide, can form complexes with HSYA.[7][11] It is known to adhere to mucous membranes and can reversibly open tight junctions between epithelial cells, thereby promoting drug absorption.[6]
-
Phospholipid Complexes: Creating a complex between HSYA and phospholipids (B1166683) increases the lipophilicity of the drug, which can dramatically enhance its oral bioavailability by improving its ability to permeate cell membranes.[2]
The selection of a delivery system depends on the desired route of administration, target site, and required release profile. The following tables summarize the quantitative data from various studies on HSYA delivery systems.
Data Presentation: HSYA Delivery System Characteristics
| Delivery System | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | 174 ± 20 | -12.4 ± 1.2 | 55 | Not Reported | [1][2] |
| Solid Lipid Nanoparticles (SLN) | 214 | Not Reported | 55 | Not Reported | [3] |
| Nanoemulsion (HC@HMC) | Not Reported | ~0 | Not Reported | Not Reported | [10] |
Data Presentation: Pharmacokinetic Improvements of HSYA Delivery Systems in Rats
| Delivery System | Parameter | HSYA Solution | HSYA Delivery System | Fold Increase | Reference |
| Solid Lipid Nanoparticles (SLN) | AUC | Not Reported | Not Reported | 3.97 (Bioavailability) | [1][2][3] |
| Cmax | Not Reported | Not Reported | 7.76 | [1][2] | |
| SDEDDS | Plasma Concentration | Not Reported | Not Reported | 2.17 | [1][2] |
| Phospholipid Complex | Cmax (µg/mL) | 0.08 | 2.79 | 34.88 | [2] |
| Nanoemulsion (HC@HMC) | Cmax (mg·L⁻¹) | 1.25 ± 0.33 | 20.14 ± 4.23 | 16.11 | [6] |
| Chitosan Complex | Relative Bioavailability | 100% | 284.2% (with Sodium Caprate) | 2.84 | [11] |
Data Presentation: In Vitro Permeability Across Caco-2 Cell Monolayers
| Delivery System | HSYA Concentration (mg/mL) | Papp of HSYA (x 10⁻⁶ cm/s) | Papp of HSYA Delivery System (x 10⁻⁶ cm/s) | Fold Increase | Reference |
| SDEDDS | 0.4 | 3.52 ± 1.41 | 6.62 ± 2.61 | 1.88 | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the warm microemulsion and high-pressure homogenization method, adapted from studies on HSYA-SLNs.[3]
Materials:
-
This compound (HSYA)
-
Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin, Oleic acid)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating
-
High-pressure homogenizer
-
Ultrasonic probe
-
Water bath
Procedure:
-
Preparation of Aqueous Phase: Dissolve HSYA and a hydrophilic surfactant (e.g., Poloxamer 188) in deionized water. Heat the solution to 75-85°C under magnetic stirring until a clear solution is formed.
-
Preparation of Oil Phase: Melt the lipid (e.g., Glyceryl monostearate) at 75-85°C. Add the lipophilic surfactant/co-surfactant (e.g., Soy lecithin) to the molten lipid and stir until a clear oil phase is obtained.
-
Formation of Primary Emulsion: Add the hot aqueous phase to the hot oil phase dropwise under high-speed stirring (e.g., 1000 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately subject the primary emulsion to high-pressure homogenization at an elevated temperature (above the melting point of the lipid) for several cycles (e.g., 5-10 cycles at 500-800 bar).
-
Nanoparticle Formation: Quickly disperse the resulting hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring. The volume ratio of nanoemulsion to cold water should be approximately 1:5 to 1:10. This rapid cooling causes the lipid to precipitate, forming solid nanoparticles that encapsulate the HSYA.
-
Purification: The SLN dispersion can be washed by centrifugation or dialysis to remove excess surfactant and unencapsulated HSYA.
-
Storage: Store the final SLN dispersion at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant (e.g., trehalose) is recommended.
Protocol 2: Characterization of HSYA Nanoparticles
1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) for size and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).[6]
-
For zeta potential, transfer the diluted sample to a specific folded capillary cell.
-
Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the formulation.
-
Perform all measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Content
-
Method: Indirect quantification by measuring the amount of free, unencapsulated drug.[12]
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing free HSYA. This can be done by ultracentrifugation (e.g., 15,000 rpm for 30 min) or by using centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Carefully collect the supernatant or filtrate.
-
Quantify the concentration of HSYA in the supernatant/filtrate (C_free) using a validated analytical method such as HPLC-UV at 403 nm or UV-Vis spectrophotometry.[6][7]
-
Calculate EE and DL using the following equations:
-
Encapsulation Efficiency (%EE): %EE = [(Total HSYA - Free HSYA) / Total HSYA] * 100
-
Drug Loading (%DL): %DL = [(Total HSYA - Free HSYA) / Total Weight of Nanoparticles] * 100
Note: "Total HSYA" is the initial amount of drug added during preparation, and "Total Weight of Nanoparticles" includes both the lipid/polymer and the encapsulated drug.
-
Protocol 3: In Vitro Drug Release from HSYA Nanoparticles
This protocol uses the dialysis bag method, which is commonly employed for nano-sized dosage forms.[13][14][15]
Materials:
-
HSYA nanoparticle suspension
-
Dialysis membrane (e.g., cellulose (B213188) ester) with a molecular weight cut-off (MWCO) that retains nanoparticles but allows free HSYA to diffuse (e.g., 12-14 kDa).
-
Release medium: Phosphate buffered saline (PBS), pH 7.4, to simulate physiological conditions.[16]
-
Shaking water bath or incubator.
Equipment:
-
Dialysis bags/devices
-
Beakers or flasks
-
Magnetic stirrer
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Membrane Preparation: Pre-soak the dialysis membrane in the release medium for at least 30 minutes.
-
Sample Loading: Accurately pipette a known volume (e.g., 1-2 mL) of the HSYA nanoparticle suspension into the dialysis bag. Seal both ends of the bag securely.
-
Initiate Release Study: Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL). Ensure sink conditions are maintained, meaning the concentration of HSYA in the release medium does not exceed 10-30% of its solubility.[16]
-
Incubation: Place the entire setup in a shaking water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the concentration of HSYA in the collected samples using a validated HPLC-UV or UV-Vis method.
-
Data Analysis: Calculate the cumulative percentage of HSYA released at each time point and plot the release profile (Cumulative % Release vs. Time).
Protocol 4: In Vitro Cellular Permeability Assessment
This protocol uses the Caco-2 cell monolayer model, which is a well-established method for predicting intestinal drug absorption.[5]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
HSYA solution and HSYA nanoparticle formulation
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Transepithelial Electrical Resistance (TEER) meter
-
Multi-well plate reader or HPLC system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values above 250 Ω·cm² typically indicate good monolayer integrity.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers gently with pre-warmed transport buffer (HBSS). b. Add the test solution (HSYA solution or HSYA-NPs diluted in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Quantification: Determine the concentration of HSYA in the basolateral samples using a sensitive analytical method like LC-MS/MS or HPLC.[2]
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The steady-state flux of HSYA across the monolayer (µg/s).
-
A: The surface area of the Transwell® membrane (cm²).
-
C₀: The initial concentration of HSYA in the apical chamber (µg/mL).
-
A higher Papp value for the HSYA nanoparticle formulation compared to the HSYA solution indicates enhanced permeability.[1][2][5]
Application Note 2: Biological Evaluation and Therapeutic Pathways
The ultimate goal of HSYA delivery systems is to enhance its biological activity. In vivo studies in animal models are crucial for evaluating pharmacokinetics and pharmacodynamics.[3] Nanoformulations have been shown to significantly increase the oral absorption and bioavailability of HSYA, leading to higher plasma concentrations (Cmax) and greater overall drug exposure (AUC).[1][2][3][6]
This enhanced delivery translates to improved therapeutic effects. For instance, HSYA-SLNs demonstrated a better therapeutic effect in a rat model of cerebral ischemia compared to an HSYA aqueous solution.[1][2][3] The improved bioavailability allows more HSYA to reach its target sites and exert its pharmacological effects.
Signaling Pathways Modulated by HSYA: HSYA is known to modulate several signaling pathways involved in inflammation, oxidation, and cell survival. Enhanced delivery via nanoparticles can amplify these effects. One proposed mechanism for the neuroprotective effects of HSYA involves the cyclooxygenase-2 (COX-2) pathway.[10]
The diagram above illustrates a potential mechanism where HSYA, delivered effectively via a nanoemulsion, crosses the blood-brain barrier to inhibit the upregulation of COX-2 induced by an ischemic event.[10] This action reduces the subsequent production of inflammatory prostaglandins, thereby mitigating neuroinflammation and neuronal damage.
Protocol 5: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical oral pharmacokinetic study to compare an HSYA formulation with a control HSYA solution.[3][6]
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Materials:
-
HSYA nanoparticle formulation
-
HSYA control solution (dissolved in water or saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Anesthetic (if required for blood collection)
Equipment:
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into two groups: a control group receiving the HSYA solution and a test group receiving the HSYA nanoparticle formulation. Administer the formulations orally via gavage at a specific dose (e.g., 50 mg/kg of HSYA).
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Prepare the plasma samples for analysis, typically involving protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation. b. Quantify the concentration of HSYA in the plasma samples using a validated LC-MS/MS method.[2]
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of HSYA versus time for each group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). c. Calculate the relative oral bioavailability of the nanoparticle formulation compared to the control solution: Relative Bioavailability (%) = (AUC_test / AUC_control) * 100.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsions of this compound for Enhancing Physicochemical and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: In vitro and in vivo studies - 康复大学 [scholars.uhrs.edu.cn]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. scispace.com [scispace.com]
- 16. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Hydroxysafflor Yellow A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active component isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] This compound has garnered significant attention for its wide range of pharmacological effects, including potent anti-inflammatory properties.[2][3][4] HSYA has been shown to mitigate inflammatory responses in various disease models by targeting key signaling pathways.[1][5] Mechanistically, HSYA exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] This document provides detailed protocols for a panel of cell-based assays to characterize and quantify the anti-inflammatory activity of HSYA.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory potential of HSYA involves initial cytotoxicity screening, followed by the induction of an inflammatory response in a suitable cell line, and subsequent analysis of key inflammatory markers at the protein and gene expression levels.
Caption: Experimental workflow for evaluating HSYA's anti-inflammatory activity.
Signaling Pathways Modulated by HSYA
HSYA has been reported to inhibit the production of pro-inflammatory mediators by suppressing the activation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. HSYA has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[5]
References
- 1. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Proteins Modulated by Hydroxysafflor Yellow A
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalcone (B49325) glycoside extracted from the flowers of the safflower plant (Carthamus tinctorius L.).[1] Possessing a range of pharmacological properties, including anti-inflammatory, anti-apoptotic, and anti-oxidative effects, HSYA is a compound of significant interest in drug development.[2][3][4] Western blot analysis is a crucial immunodetection technique used to identify and quantify specific proteins in a complex mixture, making it an indispensable tool for elucidating the molecular mechanisms of HSYA. These notes provide a summary of proteins and signaling pathways affected by HSYA, as validated by Western blot, and offer a detailed protocol for researchers investigating its therapeutic potential.
Mechanism of Action
HSYA exerts its biological effects by modulating a variety of cellular signaling pathways. Research has demonstrated its ability to interfere with pathways involved in apoptosis, inflammation, oxidative stress, and cell proliferation.[2][3][5] Key pathways influenced by HSYA include the PI3K/Akt, HIF-1α, SIRT1, and NF-κB signaling cascades.[2][6][7][8] By targeting key regulatory proteins within these pathways, HSYA can influence cellular fate and function, highlighting its potential for treating conditions such as cerebral ischemia/reperfusion injury, cardiovascular diseases, and certain cancers.[9][10]
Quantitative Data Summary
The following tables summarize the effect of this compound on various proteins as determined by Western blot analysis in different experimental models.
Table 1: Proteins Up-regulated by HSYA Treatment
| Protein | Model System | Key Signaling Pathway | Reference |
| HIF-1α | Mesenchymal Stem Cells (Hypoxia/Serum Deprivation) | HIF-1α/VEGF | [6] |
| VEGF | Mesenchymal Stem Cells (Hypoxia/Serum Deprivation) | HIF-1α/VEGF | [6] |
| SIRT1 | Rat Hippocampal Neurons (OGD/R) | SIRT1/FOXO1 | [7][11] |
| FOXO1 | Rat Hippocampal Neurons (OGD/R) | SIRT1/FOXO1 | [7][11] |
| PGC1α | Rat Hippocampal Neurons (OGD/R) | SIRT1 | [7][11] |
| Bcl-2 | Rat Hippocampal Neurons (OGD/R) | Apoptosis | [7][11] |
| Carbonic Anhydrase XII (CA XII) | Nucleus Pulposus Cells (Oxidative Stress) | Extracellular Matrix Regulation | [12] |
| Aggrecan | Nucleus Pulposus Cells (Oxidative Stress) | Extracellular Matrix Regulation | [12] |
| Collagen II | Nucleus Pulposus Cells (Oxidative Stress) | Extracellular Matrix Regulation | [12] |
| Phospho-eNOS | Human Umbilical Vein Smooth Muscle Cells | PI3K/Akt | [13] |
| Nrf2 | H9C2 Cells (Hypoxia/Reperfusion) | Akt/Nrf2/HO-1 | [5] |
| HO-1 | H9C2 Cells (Hypoxia/Reperfusion) | Akt/Nrf2/HO-1 | [5] |
Table 2: Proteins Down-regulated by HSYA Treatment
| Protein | Model System | Key Signaling Pathway | Reference |
| Cleaved Caspase-3 | Mesenchymal Stem Cells (Hypoxia/Serum Deprivation) | Apoptosis | [6] |
| Cytoplasmic Cytochrome C | Mesenchymal Stem Cells (Hypoxia/Serum Deprivation) | Apoptosis | [6] |
| MMP-13 | Nucleus Pulposus Cells (Oxidative Stress) | Extracellular Matrix Regulation | [12] |
| Bax | Rat Hippocampal Neurons (OGD/R) | Apoptosis | [7][11] |
| PI3K | Human Umbilical Vein Smooth Muscle Cells | PI3K/Akt | [13][14] |
| Phospho-Akt | Human Umbilical Vein Smooth Muscle Cells | PI3K/Akt | [13][14] |
| Phospho-JAK2 | Rat Myocardium (Ischemia/Reperfusion) | JAK2/STAT1 | |
| Phospho-STAT1 | Rat Myocardium (Ischemia/Reperfusion) | JAK2/STAT1 | [15] |
| TLR4 | Rat Hippocampus (Traumatic Brain Injury) | TLR4/NF-κB | [8] |
| NF-κB p65 | Rat Hippocampus (Traumatic Brain Injury) | TLR4/NF-κB | [8] |
| IL-1β, IL-6, TNF-α | Rat Hippocampus (Traumatic Brain Injury) | Inflammation | [8] |
| NLRP3 Inflammasome | Rat Myocardium (Ischemia/Reperfusion) | Inflammation |
Visualizing HSYA-Modulated Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by HSYA and the general workflow for its analysis using Western blot.
Caption: A flowchart outlining the key steps in Western blot analysis for HSYA-treated samples.
Caption: HSYA's dual role in modulating the PI3K/Akt and HIF-1α signaling pathways.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of this compound on acute liver injury based on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic Analysis of this compound Against Cerebral Ischemia/Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 11. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 12. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound inhibits the viability and migration of v...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Molecular Response to Hydroxysafflor Yellow A: Application Notes and Protocols for Gene Expression Analysis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the gene expression analysis of Hydroxysafflor yellow A (HSYA), a promising bioactive compound isolated from the safflower plant. These detailed application notes and protocols provide a deeper understanding of HSYA's molecular mechanisms, facilitating further research and therapeutic development.
HSYA has garnered significant attention for its wide range of pharmacological effects, including neuroprotective, cardiovascular, and anti-inflammatory properties.[1][2][3] This document outlines the key signaling pathways modulated by HSYA and provides standardized experimental protocols for consistent and reproducible results.
Summary of Quantitative Data
The following tables summarize the key quantitative data from studies investigating the effects of HSYA on gene and protein expression, as well as other biological markers.
Table 1: Effect of HSYA on Protein Expression and Signaling Pathways
| Target Cell/Tissue | Condition | HSYA Concentration | Target Protein/Molecule | Observed Effect | Reference |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | 10% Chronic Renal Failure (CRF) Serum | 1, 5, 25 µM | PI3K | Decreased expression | [4] |
| HUVSMCs | 10% CRF Serum | 1, 5, 25 µM | Phosphorylated-Akt (p-Akt) | Decreased expression | [4] |
| HUVSMCs | 10% CRF Serum | 1, 5, 25 µM | Endothelial NO Synthase (eNOS) | Increased expression | [4] |
| Human Alveolar Epithelial A549 Cells | TGF-β1 stimulation | Not specified | Smad3 phosphorylation | Inhibited | [1] |
| Human Alveolar Epithelial A549 Cells | Lipopolysaccharide (LPS) | Not specified | NF-κB p65 nuclear translocation | Suppressed | [1] |
| Human Alveolar Epithelial A549 Cells | Lipopolysaccharide (LPS) | Not specified | p38 MAPK phosphorylation | Suppressed | [1] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia and Serum Deprivation (H/SD) | 160 mg/l | Cleaved caspase-3 | Reduced expression | [5] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia and Serum Deprivation (H/SD) | 160 mg/l | Hypoxia Inducible Factor-1α (HIF-1α) | Increased expression | [5] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia and Serum Deprivation (H/SD) | 160 mg/l | Vascular Endothelial Growth Factor (VEGF) | Increased expression | [5] |
| Senescent hUC-MSCs | D-galactose-induced senescence | Not specified | p16 | Reduced protein expression | [6] |
| Scar cell model | TGF-β1 stimulation | Low, Medium, High | Collage I, Collage III, TLR4, p-NF-κB(p65) | Decreased protein levels | [3] |
Table 2: Effect of HSYA on Gene Expression
| Target Cell/Tissue | Condition | HSYA Concentration | Target Gene (mRNA) | Observed Effect | Reference |
| Human Alveolar Epithelial A549 Cells | TGF-β1 stimulation | Not specified | Col I | Inhibited expression | [1] |
| Human Alveolar Epithelial A549 Cells | Lipopolysaccharide (LPS) | Not specified | TNF-α, ICAM-1, IL-1β, IL-6 | Suppressed expression | [1] |
| Acute Lung Injury Model | Oleic Acid (OA)-induced | Not specified | TNF-α, ICAM-1 | Inhibited expression | [1] |
| Rabbit Polymorphonuclear (PMN) cells | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6 | Reduced expression | [1] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia and Serum Deprivation (H/SD) | 160 mg/l | HIF-1α, VEGF | Increased expression | [5] |
| Acute Liver Injury (ALI) Model | Carbon tetrachloride (CCl4)-induced | Not specified | Icam1, Bcl2a1, Ptgs2 | Decreased expression | [7] |
| Senescent hUC-MSCs | D-galactose-induced senescence | Not specified | ID1, GDF5, SMAD3, TGFB3 | Upregulated | [6] |
| Senescent hUC-MSCs | D-galactose-induced senescence | Not specified | BMP4, TGFB2, CCN2 | Downregulated | [6] |
Table 3: Other Quantitative Effects of HSYA Treatment
| Target Cell/Tissue | Condition | HSYA Concentration | Parameter Measured | Observed Effect | Reference |
| HUVSMCs | 10% CRF Serum | 1, 5, 25 µM | Nitric Oxide (NO) Production | Increased | [4][8] |
| HUVSMCs | 10% CRF Serum | 1, 5, 25 µM | Cell Viability | Decreased | [4][8] |
| HUVSMCs | 10% CRF Serum | 1, 5, 25 µM | Cell Migration | Decreased | [4][8] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia and Serum Deprivation (H/SD) | 160 mg/l | Apoptosis Rate | Reduced | [5] |
| Mesenchymal Stem Cells (MSCs) | Hypoxia and Serum Deprivation (H/SD) | 160 mg/l | Reactive Oxygen Species (ROS) Levels | Reduced | [5] |
| Acute Liver Injury (ALI) Model | Carbon tetrachloride (CCl4)-induced | Not specified | Superoxide dismutase (SOD) activity | Increased | [7] |
| Acute Liver Injury (ALI) Model | Carbon tetrachloride (CCl4)-induced | Not specified | Malondialdehyde (MDA) content | Decreased | [7] |
| Acute Liver Injury (ALI) Model | Carbon tetrachloride (CCl4)-induced | Not specified | TNF-α, IL-1β, IL-6 levels | Decreased | [7] |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its effects by modulating several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Caption: HSYA inactivates the PI3K/Akt signaling pathway.
Caption: HSYA inhibits the TLR4/NF-κB signaling pathway.
Caption: HSYA promotes cell survival via the HIF-1α/VEGF pathway.
Experimental Protocols
Cell Culture and HSYA Treatment
-
Cell Seeding: Plate cells (e.g., HUVSMCs, A549, MSCs) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density (e.g., 5x10³ cells/well for HUVSMCs in a 96-well plate).[4][8]
-
Cell Culture: Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Induction of Pathological Condition (if applicable): Before HSYA treatment, cells may be stimulated to mimic a disease state. For example, treat HUVSMCs with 10% CRF serum or A549 cells with lipopolysaccharide (LPS).[1][4]
-
HSYA Preparation: Prepare a stock solution of this compound (purity >98%) in a suitable solvent (e.g., DMSO or culture medium). Further dilute the stock solution to the desired final concentrations (e.g., 1, 5, 25 µM) in the cell culture medium.[4]
-
HSYA Treatment: Pre-treat the cells with the prepared HSYA solutions for a specified duration (e.g., 30 minutes) before adding the stimulus, or treat concurrently with the stimulus for the desired experimental period (e.g., 48 hours).[4][8]
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Following HSYA treatment, harvest the cells and extract total RNA using a commercial kit (e.g., TRNzol reagent) according to the manufacturer's instructions.[5]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
RT-qPCR: Perform real-time quantitative PCR using a qPCR system with a SYBR Green or probe-based detection method. Use specific primers for the target genes (e.g., HIF-1α, VEGF, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[9]
Protein Expression Analysis by Western Blotting
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, p-Akt, Akt, eNOS, HIF-1α, VEGF, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General workflow for gene and protein expression analysis.
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analysis of the Effects of this compound on hUC-MSC Senescence via the ECM–Receptor Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of this compound on acute liver injury based on transcriptomics [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
Application of Hydroxysafflor Yellow A in Ischemic Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a principal active component extracted from the safflower plant (Carthamus tinctorius L.).[1][2][3][4] Emerging preclinical evidence strongly suggests its potent neuroprotective effects in the context of ischemic stroke.[1][2][3] HSYA has been shown to mitigate cerebral ischemia/reperfusion (I/R) injury through various mechanisms, including anti-oxidation, anti-inflammation, and anti-apoptosis.[2][3][5] These properties make HSYA a promising candidate for the development of novel therapeutic strategies for ischemic stroke.
These application notes provide a comprehensive overview of the use of HSYA in preclinical ischemic stroke models, with detailed protocols for key experiments and a summary of quantitative data from relevant studies. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of HSYA.
Data Presentation: Efficacy of HSYA in Ischemic Stroke Models
The neuroprotective effects of this compound (HSYA) have been quantified in numerous studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rats. The data consistently demonstrate a dose-dependent and time-sensitive therapeutic window for HSYA administration.
Table 1: Dose-Response Effect of HSYA on Neurological Deficit and Infarct Volume in MCAO Rats
| HSYA Dose (mg/kg) | Neurological Deficit Score | Infarct Volume Reduction (%) | Reference |
| 1.5 | Modest, not statistically significant improvement | Not specified | [6] |
| 2 | Significant improvement | Dose-dependent reduction | [7] |
| 3.0 | Significant improvement | Significant reduction | [6] |
| 4 | Significant improvement | Dose-dependent reduction | [1][7] |
| 6.0 | Significant improvement (similar to 0.2 mg/kg nimodipine) | Significant reduction | [6] |
| 8 | Marked improvement | Significant reduction | [1][7] |
| 16 | Significant improvement | Not specified | [1] |
Note: Neurological deficit scores were assessed using various scales, including Bederson's score and modified Neurological Severity Scores (mNSS). The percentage of infarct volume reduction is compared to the vehicle-treated MCAO group.
Table 2: Therapeutic Window for HSYA Administration Post-Ischemia in MCAO Rats
| Time of HSYA Administration Post-Ischemia | Efficacy | Reference |
| Within 3 hours | Significant reduction in neurological deficits and infarct volume | [1] |
| 6 hours | No significant therapeutic effect | [1] |
| 9 hours | No significant therapeutic effect | [1] |
Note: The efficacy of HSYA is critically dependent on the timing of its administration following the ischemic insult, highlighting a narrow therapeutic window.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is the most widely used experimental model for inducing focal cerebral ischemia in rodents.[2][3]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a silicon-coated tip
-
Sutures (4-0 silk)
-
Heating pad and rectal probe for temperature monitoring
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.
-
Temporarily clamp the ICA with a vessel clip.
-
Make a small incision in the CCA.
-
Gently insert the silicon-coated 4-0 nylon monofilament through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 2 hours), carefully withdraw the filament to allow for reperfusion.
-
Close the incision and allow the rat to recover.
Preparation and Administration of HSYA
HSYA is a water-soluble compound.[5]
Preparation:
-
Dissolve this compound powder in sterile normal saline to the desired concentration (e.g., 2, 4, 8 mg/mL).
-
Ensure the solution is clear and free of particulates.
Administration:
-
Intravenous Injection: Administer the HSYA solution via the tail vein. This is a common route for systemic delivery in rodent models.[7]
-
Sublingual Vein Injection: This route has also been reported for HSYA administration.[6]
Assessment of Neurological Deficit
Neurological function is assessed to evaluate the extent of brain injury and the therapeutic effect of HSYA.
Bederson Score:
This is a widely used scoring system for global neurological function in rodents after stroke.[8]
-
Score 0: No observable deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Circling towards the paretic side.
-
Score 3: Leaning to the paretic side at rest.
-
Score 4: No spontaneous motor activity.
Modified Neurological Severity Score (mNSS):
A more comprehensive scoring system that evaluates motor, sensory, balance, and reflex functions.[8] The total score ranges from 0 (normal) to 18 (maximal deficit).
Measurement of Infarct Volume (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize and quantify the infarct area.[2][3]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin
-
Brain matrix slicer
Procedure:
-
Euthanize the rat at the desired time point after MCAO (e.g., 24 hours).
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct area and volume using image analysis software (e.g., ImageJ). The infarct volume is often corrected for edema.
Western Blot Analysis for Signaling Pathway Proteins
Target Proteins: JAK2, p-JAK2, STAT3, p-STAT3, SOCS3, SIRT1, FOXO1, PGC1α, Bcl-2, Bax.
Procedure:
-
Homogenize ischemic brain tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR (RT-PCR) for Gene Expression Analysis
Target Genes: Sirt1, Foxo1, Pgc1α, Bcl2, Bax.
Procedure:
-
Isolate total RNA from ischemic brain tissue using a suitable RNA extraction kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes.
-
Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations: Signaling Pathways and Experimental Workflow
HSYA Neuroprotective Signaling Pathways
Caption: HSYA's neuroprotective mechanisms in ischemic stroke.
Experimental Workflow for HSYA Evaluation
Caption: Workflow for evaluating HSYA in a rat MCAO model.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of ischemic stroke. Its multifaceted mechanism of action, targeting key pathological processes such as oxidative stress, inflammation, and apoptosis, underscores its promise as a therapeutic agent. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate and validate the efficacy of HSYA in the context of ischemic stroke, with the ultimate goal of translating these findings into clinical applications.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 8. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Hydroxysafflor yellow A (HSYA) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability a concern?
A1: this compound (HSYA) is a primary bioactive water-soluble quinochalcone C-glycoside pigment extracted from the flowers of Carthamus tinctorius L.[1]. It possesses a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects[2]. However, HSYA is structurally unstable and prone to degradation under common experimental and storage conditions, which can impact its therapeutic efficacy and lead to inconsistent research results[3][4].
Q2: What are the main factors that affect the stability of HSYA in solution?
A2: The stability of HSYA in solution is primarily influenced by three main factors:
-
pH: HSYA is particularly susceptible to degradation in alkaline environments, with the highest instability observed at a pH of 9.[3][4] It is more stable in acidic to neutral conditions.
-
Temperature: Elevated temperatures accelerate the degradation of HSYA. Significant degradation is observed at temperatures above 60°C[5].
-
Light: Exposure to light, including sunlight and ultraviolet (UV) radiation, can induce photodegradation of HSYA[3][4].
Q3: What are the visible signs of HSYA degradation in my solution?
A3: The most common visible sign of HSYA degradation is a change in the color of the solution. A fresh, stable solution of HSYA typically appears as a clear, yellow to orange-yellow liquid. As degradation occurs, you may observe a fading of the yellow color or a shift to a brownish hue. Additionally, spectrophotometric analysis may show a decrease in the absorbance at its maximum wavelength (around 403 nm) and the appearance of new peaks corresponding to degradation products[3].
Q4: Can I use standard cell culture media to dissolve HSYA for my in vitro experiments?
A4: While HSYA is water-soluble, dissolving it directly in standard cell culture media can be problematic. Many common media, such as DMEM and RPMI-1640, are buffered to a slightly alkaline pH (typically 7.2-7.4), which can promote HSYA degradation over time, especially when incubated at 37°C. It is advisable to prepare a concentrated stock solution in a suitable solvent and dilute it into the cell culture medium immediately before use.
Q5: Are there any known stabilizers that can be added to HSYA solutions?
A5: Yes, some studies have explored the use of stabilizing agents. The addition of antioxidants such as ascorbic acid and chelating agents like ethylenediamine (B42938) tetra-acetic acid (EDTA) has been shown to improve the stability of HSYA. Furthermore, formulation strategies such as encapsulation in nanoparticles or complexation with chitosan (B1678972) have demonstrated the ability to protect HSYA from degradation and enhance its bioavailability[6].
Troubleshooting Guides
Issue 1: Rapid loss of yellow color in HSYA solution during an experiment.
| Possible Cause | Troubleshooting Steps |
| High pH of the medium/buffer | 1. Measure the pH of your solution. HSYA is most unstable at pH 9. 2. If the pH is alkaline, consider using a buffer system in the acidic to neutral range (pH 4-7). 3. For cell culture experiments, prepare a concentrated stock of HSYA in a slightly acidic buffer or DMSO and add it to the medium immediately before treating the cells. |
| Elevated temperature | 1. Review your experimental protocol for any steps involving high temperatures (>60°C). 2. If possible, perform heat-sensitive steps at a lower temperature or reduce the duration of heat exposure. 3. For long-term incubations, ensure the temperature does not exceed 37°C if possible. |
| Exposure to light | 1. Protect your HSYA solutions from light at all stages of preparation, storage, and experimentation. 2. Use amber-colored vials or wrap containers in aluminum foil. 3. Minimize the time the solution is exposed to ambient light on the lab bench. |
Issue 2: Inconsistent or lower-than-expected biological activity of HSYA.
| Possible Cause | Troubleshooting Steps |
| Degradation of HSYA stock solution | 1. Prepare fresh stock solutions of HSYA regularly. 2. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Before each experiment, verify the concentration and purity of your stock solution using HPLC if possible. |
| Interaction with components in the medium | 1. Some components in complex media, such as certain metal ions or reactive species, may accelerate HSYA degradation. 2. Consider using a simpler, defined medium for your experiments if your cells can tolerate it. 3. The use of serum-free media during the treatment period may also be beneficial. |
| Adsorption to plasticware | 1. HSYA may adsorb to the surface of certain types of plastic tubes or plates, reducing its effective concentration. 2. Consider using low-adhesion plasticware or pre-treating the plasticware with a blocking agent like bovine serum albumin (BSA). |
Quantitative Data on HSYA Stability
The following tables summarize the impact of pH and temperature on the degradation of HSYA.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Stability | Observations |
| ≤ 3.0 | Relatively Stable | Minimal degradation observed. |
| 4.0 - 7.0 | Stable | HSYA exhibits good stability in this pH range. |
| > 7.0 | Unstable | Degradation rate increases with increasing pH. |
| 9.0 | Highly Unstable | The pH at which HSYA is most unstable[3][4]. |
| > 9.0 | Unstable | Degradation continues at a high rate. |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution
| Temperature (°C) | Stability | Observations |
| 4 | Relatively Stable | Recommended for short-term storage of solutions. |
| 25 (Room Temperature) | Moderately Stable | Degradation can occur over time, especially with light exposure. |
| 37 | Unstable over long periods | Relevant for cell culture experiments; minimize incubation time. |
| > 60 | Highly Unstable | Significant and rapid degradation occurs[5]. |
Experimental Protocols
Protocol 1: Preparation of HSYA Stock and Working Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Sterile, amber-colored microcentrifuge tubes
-
Sterile, filtered pipette tips
-
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Under sterile and low-light conditions, weigh out the required amount of HSYA powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the HSYA stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium.
-
Mix well by gentle inversion.
-
Use the working solution promptly and discard any unused portion.
-
Protocol 2: Stability Indicating HPLC Method for HSYA
This protocol provides a general framework. Specific parameters may need to be optimized for your system.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and 0.1% phosphoric acid in water is often effective. A typical gradient might be:
-
0-15 min: 20-40% Methanol
-
15-25 min: 40-60% Methanol
-
25-30 min: 60-20% Methanol
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 403 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dilute your HSYA solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase as the diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the HSYA peak and any degradation product peaks.
-
The stability of HSYA can be assessed by the decrease in the peak area of HSYA over time.
-
Visualizations
References
- 1. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 6. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Hydroxysafflor Yellow A
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low oral bioavailability of Hydroxysafflor yellow A (HSYA). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during the formulation and evaluation of HSYA oral delivery systems.
Formulation & Encapsulation Issues
Q1: Why is the oral bioavailability of my HSYA formulation so low?
A1: this compound (HSYA) is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which means it has high solubility but low permeability[1][2]. The primary reasons for its low oral bioavailability, which is reported to be as low as 1.2%, include:
-
High Polarity: The numerous hydroxyl groups in the HSYA molecule make it highly polar and hydrophilic, which hinders its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.
-
Poor Membrane Permeability: Due to its hydrophilicity, HSYA has difficulty partitioning into and crossing the lipophilic cell membranes of the gastrointestinal tract.
-
Chemical Instability: HSYA is unstable and can be easily degraded by factors such as light, high temperatures, and alkaline conditions, which can be encountered during formulation and in the gastrointestinal tract[2].
-
Efflux Transporters: There is evidence to suggest that HSYA may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, further reducing its net absorption[3][4][5].
Q2: My HSYA-loaded solid lipid nanoparticles (SLNs) have a large particle size and low encapsulation efficiency. What can I do?
A2: Large particle size and low encapsulation efficiency are common challenges in the formulation of SLNs, especially with hydrophilic drugs like HSYA. Here are some troubleshooting steps:
-
Optimize Homogenization Parameters:
-
Increase Homogenization Speed and Time: Higher shear forces during homogenization can lead to smaller particle sizes. However, excessive homogenization can also lead to particle aggregation, so optimization is key[6][7].
-
Adjust Homogenization Pressure (for High-Pressure Homogenization): Gradually increasing the pressure can reduce particle size, but pressures that are too high may lead to particle agglomeration[7].
-
-
Review Your Formulation Components:
-
Lipid Selection: The type and concentration of the solid lipid are critical. A lipid that can better accommodate the hydrophilic HSYA molecule may improve encapsulation. Sometimes a mixture of lipids can create imperfections in the crystal lattice, providing more space for the drug[8].
-
Surfactant and Co-surfactant Choice: The type and concentration of surfactants and co-surfactants are crucial for stabilizing the nanoparticles and preventing aggregation. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized. A higher surfactant concentration generally leads to smaller particles, but an excess can be cytotoxic and may not be suitable for oral delivery[8][9].
-
-
For Low Encapsulation Efficiency of a Hydrophilic Drug like HSYA:
-
Use a Double Emulsion Method (w/o/w): This is a common strategy for encapsulating hydrophilic drugs in lipid nanoparticles. HSYA is first dissolved in an aqueous phase, which is then emulsified in a lipid (oil) phase to form a water-in-oil (w/o) primary emulsion. This primary emulsion is then further emulsified in an external aqueous phase containing a stabilizer to form the final w/o/w double emulsion, which upon solidification of the lipid, yields SLNs with an entrapped aqueous core containing HSYA[6][10].
-
Ion Pairing: Consider forming an ion pair of HSYA with a lipophilic counter-ion to increase its lipophilicity and improve its partitioning into the lipid matrix.
-
Q3: My HSYA self-microemulsifying drug delivery system (SMEDDS) is not forming a stable microemulsion upon dilution. What's wrong?
A3: The spontaneous formation of a stable microemulsion is the critical feature of a SMEDDS. If this is not occurring, consider the following:
-
Component Ratios: The ratio of oil, surfactant, and co-surfactant is crucial. Constructing a pseudo-ternary phase diagram is essential to identify the optimal component ratios that result in a stable microemulsion region[11].
-
Excipient Selection:
-
Oil Phase: The oil must be able to solubilize HSYA.
-
Surfactant: A surfactant with an appropriate HLB value (typically between 12 and 18 for SMEDDS) is necessary to reduce the interfacial tension and facilitate spontaneous emulsification.
-
Co-surfactant: A co-surfactant helps to further reduce interfacial tension and increase the fluidity of the interface, allowing for easier formation of microemulsions.
-
-
Thermodynamic Stability: The formulation may be thermodynamically unstable. Conduct stability tests, such as centrifugation and freeze-thaw cycles, to assess the robustness of your SMEDDS formulation[12].
-
Drug Precipitation: The drug may be precipitating out upon dilution. The inclusion of a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), can help maintain a supersaturated state of the drug in the gastrointestinal fluid[13].
In Vitro & In Vivo Evaluation Issues
Q4: I'm seeing high variability in my Caco-2 cell permeability assay results for HSYA. How can I improve the reliability of my data?
A4: High variability in Caco-2 cell assays is a common issue. Here are some key factors to control:
-
Monolayer Integrity: This is the most critical factor.
-
Transepithelial Electrical Resistance (TEER): Regularly measure the TEER values of your Caco-2 monolayers. TEER values should be stable and within an acceptable range (typically >200 Ω·cm²) before starting the transport experiment[14].
-
Lucifer Yellow Permeability: Use a paracellular marker like Lucifer Yellow to confirm the integrity of the tight junctions. A low apparent permeability coefficient (Papp) for Lucifer Yellow indicates a tight monolayer[15][16].
-
-
Cell Culture Conditions:
-
Passage Number: Use Caco-2 cells within a consistent and relatively low passage number range, as P-gp expression and other transporter functions can change with increasing passages[3].
-
Culture Time: Ensure a consistent culture time (typically 21 days) for the cells to fully differentiate and form a polarized monolayer with well-developed tight junctions[14].
-
-
Efflux Transporter Activity:
-
P-glycoprotein (P-gp) Expression: Caco-2 cells express P-gp, which can actively efflux HSYA. To assess the contribution of P-gp, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux[3][4].
-
Use of Inhibitors: Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the absorptive transport of HSYA increases.
-
Q5: How should I design my in vivo pharmacokinetic study in rats for a new HSYA oral formulation?
A5: A well-designed pharmacokinetic study is crucial for evaluating the performance of your HSYA formulation. Here are the key considerations:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used. Ensure the animals are healthy and acclimatized to the experimental conditions.
-
Dosing:
-
Administer the formulation via oral gavage.
-
Include a control group receiving an aqueous solution of HSYA to determine the relative bioavailability of your formulation.
-
An intravenous (IV) administration group is necessary to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical sampling schedule might be 0 (pre-dose), 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dosing[17].
-
Process the blood samples appropriately (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Calculate the relative bioavailability (Frel) using the formula: Frel (%) = (AUCoral,test / AUCoral,control) × (Dosecontrol / Dosetest) × 100.
-
Calculate the absolute bioavailability (Fabs) using the formula: Fabs (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of HSYA with different oral delivery systems, providing a basis for comparison.
| Formulation Type | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| HSYA Aqueous Solution | Rat | ~100-200 | ~200-400 | - | 1 (Control) | [2][17][20][21] |
| HSYA-Chitosan Complex with Sodium Caprate | Rat | ~1500 | ~3500 | 476 | 4.76 | [20][21] |
| HSYA Solid Lipid Nanoparticles (SLNs) | Rat | ~1200 | ~2500 | 397 | 3.97 | [2] |
| HSYA Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Rat | ~600 | ~1500 | 217 | 2.17 | [2][17] |
| HSYA Microemulsion (intraduodenal) | Rat | - | - | 1937 | 19.37 | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation of common HSYA oral delivery systems.
Protocol 1: Preparation of HSYA-Chitosan Complex Granules
This protocol is adapted from Ma et al. (2015)[20][21].
-
Preparation of HSYA-Chitosan Complex: a. Accurately weigh HSYA and chitosan (B1678972) (e.g., CS4k) at a mass ratio of 1:2. b. Dissolve the mixture in water to achieve an HSYA concentration of 300 mg/mL. c. Stir the solution in a thermostatic water bath at 40°C for 4-6 hours. d. Freeze-dry the resulting solution for 24 hours to obtain the HSYA-chitosan complex powder.
-
Preparation of Granules: a. Mix the HSYA-chitosan complex with sodium caprate, HPMC K15M, and ethylcellulose (EC45) in the desired ratios. b. Sieve the mixture through a 100-mesh screen five times to ensure homogeneity. c. Add a 50% ethanol (B145695) solution to the powder mixture to form a soft mass. d. Pass the soft mass through an 18-mesh screen to form granules. e. Dry the granules at 40°C for 4 hours.
Protocol 2: Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
This is a general protocol based on common SLN preparation techniques[6][7][8][22].
-
Preparation of Lipid and Aqueous Phases: a. Lipid Phase: Dissolve a specific amount of solid lipid (e.g., glyceryl monostearate, stearic acid) and a lipophilic surfactant in an organic solvent. Alternatively, for a solvent-free method, melt the lipid at a temperature about 5-10°C above its melting point. Add HSYA to the melted lipid if some lipophilicity is achieved through ion pairing, or prepare for a double emulsion. b. Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80, Poloxamer 188) in deionized water. If preparing a w/o/w emulsion, the aqueous phase will also contain the dissolved HSYA.
-
Emulsification: a. Heat both the lipid and aqueous phases to the same temperature (5-10°C above the lipid's melting point). b. Add the hot aqueous phase to the hot lipid phase (or vice versa) under high-speed stirring (e.g., 10,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse pre-emulsion.
-
Homogenization: a. Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar). Maintain the temperature above the lipid's melting point.
-
Nanoparticle Formation: a. Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): a. Remove any unencapsulated HSYA by methods such as ultracentrifugation, dialysis, or gel filtration.
Protocol 3: Preparation of HSYA Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is based on the methodology described by Lv et al. (2012) for a self-double-emulsifying system, which is a type of SMEDDS suitable for hydrophilic drugs[17].
-
Preparation of the Inner Aqueous Phase: a. Dissolve HSYA (e.g., 48 mg) in a 0.5% gelatin solution to form the inner water phase.
-
Preparation of the Oil Phase: a. Prepare a mixture of bean phospholipids, medium-chain triglycerides, Tween 80, oleic acid, and Labrasol in the desired weight ratio (e.g., 20:65:7.4:2.5:0.1).
-
Formation of the Primary Emulsion (w/o): a. Add the inner aqueous phase to the oil phase under moderate magnetic stirring (e.g., 400 rpm) at room temperature.
-
Homogenization: a. Homogenize the resulting w/o emulsion at high speed (e.g., 9500 rpm) for a few minutes (e.g., 3 minutes) until a clear and transparent formulation is obtained.
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts and processes related to overcoming the low oral bioavailability of HSYA.
References
- 1. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. jps.usm.my [jps.usm.my]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpas.com [ijbpas.com]
- 13. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. corning.com [corning.com]
- 17. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
- 20. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Large-Scale Synthesis of Hydroxysafflor Yellow A (HSYA)
Welcome to the technical support center for the large-scale synthesis of Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is it significant?
A1: this compound (HSYA) is the principal bioactive flavonoid pigment extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2] It is a water-soluble chalcone (B49325) glycoside recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and neuroprotective effects.[3][4][5] HSYA is a key quality control standard for safflower in the Chinese Pharmacopoeia and is used in approved drugs for treating cardiovascular and cerebrovascular diseases like angina pectoris and cerebral infarction.[1]
Q2: What are the primary sources for obtaining HSYA?
A2: The primary natural source of HSYA is the flower of the safflower plant.[4] However, the natural abundance is often insufficient for clinical applications, leading researchers to explore alternative methods.[3][4] Promising alternatives include chemical synthesis and biosynthesis to ensure a stable supply.[3][4][6] The content of HSYA in safflower can vary significantly based on geographical origin, color, and harvest time, with redder flowers typically having higher concentrations.[3][4]
Q3: What are the main challenges in the large-scale production of HSYA?
A3: The main challenges include:
-
Low Natural Abundance: The concentration of HSYA in safflower is relatively low and variable, making extraction a raw-material-intensive process.[1][3]
-
Chemical Instability: HSYA is unstable and degrades under high temperatures, alkaline or strong acidic conditions, and light exposure.[1][3][4] This instability complicates extraction, purification, and storage.
-
Low Bioavailability: As a highly polar and hydrophilic molecule, HSYA has low liposolubility, which hinders its absorption and results in low oral bioavailability.[1][3][7]
-
Complex Purification: Extracts from safflower contain numerous impurities, making the isolation of high-purity HSYA a significant challenge.[1]
Q4: What are the key physicochemical properties of HSYA I should be aware of?
A4: HSYA is an orange-yellow powdery substance that is highly soluble in water but practically insoluble in lipophilic organic solvents like ethyl acetate (B1210297), chloroform, and benzene.[1][3][4] Its molecular formula is C₂₇H₃₂O₁₆.[1] Its instability in the presence of heat, light, and certain pH conditions is a critical factor to manage during experiments.[1][3]
Troubleshooting Guide
Issue 1: Low Yield of HSYA During Extraction
Q: My HSYA yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common issue stemming from several factors related to the raw material and the extraction process.
-
Cause 1: Suboptimal Raw Material. The HSYA content in safflower varies based on cultivar, color, and harvest time.[3][4] Red or orange flowers harvested on the third or fourth day after flowering typically yield the highest HSYA content.[3][4]
-
Cause 2: Inefficient Extraction Method. Traditional water immersion is a common method but often results in low yields (e.g., 0.023%-0.066%) and can promote degradation due to prolonged exposure to high temperatures.[1][3][4]
-
Solution: Consider more advanced extraction techniques. Microwave-assisted extraction, ultrasonic extraction, and matrix solid-phase dispersion (MSPD) have demonstrated significantly higher yields.[3][4][8] For instance, microwave extraction has achieved yields up to 6.96%, while MSPD has reached up to 14.89%.[3][4]
-
-
Cause 3: Degradation During Extraction. HSYA degrades under high heat, light, and alkaline conditions.[3][4]
Caption: A decision tree for troubleshooting low HSYA yield.
Issue 2: High Levels of Impurities in the Final Product
Q: My purified HSYA product shows significant impurities during analysis. How can I improve its purity?
A: Impurities are a common problem due to the complex nature of plant extracts and the choice of solvents.
-
Cause 1: Ineffective Purification Method. Simple purification techniques may not be sufficient to separate HSYA from other closely related flavonoids and pigments present in safflower.
-
Cause 2: High-Solubility Extraction Solvent. Some solvents that provide high yields, like DMSO, are non-selective and co-extract a large number of impurities.[1][3][4] The toxicity and difficulty in removing residual DMSO also pose a problem.[3][4]
-
Solution: If using a solvent like DMSO, an additional pre-purification step is crucial. This could involve precipitation by adding a less polar solvent (like butyl acetate) to the filtrate to selectively crash out some components.[3] Alternatively, balance yield and purity by choosing a more selective solvent system, such as an aqueous ethanol (B145695) mixture, followed by liquid-liquid extraction to remove non-polar impurities.[1]
-
-
Cause 3: Contamination from Synthesis Reagents. In chemical synthesis routes, impurities can arise from starting materials, intermediates, or side reactions.
-
Solution: Ensure the purity of all starting materials. Monitor the reaction progress using techniques like TLC or HPLC to minimize side product formation by stopping the reaction at the optimal time.[10] Implement robust purification steps like flash chromatography after each key reaction step to remove unreacted reagents and by-products.[10]
-
Issue 3: HSYA Degradation During Storage or Downstream Processing
Q: I'm observing a loss of HSYA content in my purified samples over time. What storage conditions are optimal?
A: HSYA is prone to degradation, and proper storage is critical to maintain its integrity.
-
Cause: Environmental Factors. Exposure to light, elevated temperatures, and non-neutral pH can accelerate the degradation of HSYA.[1][3][4]
-
Solution:
-
Storage: Store purified HSYA, whether in solid or solution form, in airtight, amber-colored containers to protect from light and oxidation.
-
Temperature: Store at low temperatures, ideally at 4°C for short-term storage or frozen at -20°C or below for long-term stability.
-
pH: If in solution, maintain a slightly acidic to neutral pH. Avoid alkaline conditions, which rapidly degrade the molecule.[1]
-
Formulation: For applications requiring oral delivery, consider formulating HSYA into protective delivery systems like solid lipid nanoparticles (SLNs) or chitosan (B1678972) complexes, which have been shown to improve its stability and bioavailability.[3][7]
-
-
Data and Experimental Protocols
Quantitative Data Summary
Table 1: Comparison of HSYA Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Water Immersion | Water | High | Long | 0.023 - 0.066 | [1][3][4] |
| Ethanol Extraction | 75% Ethanol | 55 (for concentration) | 12 h (x10 cycles) | 0.58 | [1] |
| Ultrasonic Extraction | Water | 66 | 36 min | ~1.64 | [8] |
| Microwave Extraction | Water | 70 | 20 min (3 cycles) | 6.96 | [1][3][4] |
| DMSO Extraction | DMSO | 80 | ~2 h | 14.56 | [1][3][4] |
| MSPD | Not Specified | Not Specified | Not Specified | 14.89 | [3][4] |
Note: Yields can vary significantly based on the quality of the raw material.
Table 2: Analytical Parameters for HSYA Quantification
| Analytical Method | Detection Wavelength | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPTLC | 399 nm | 61.0 - 79.3 ng | 59 ng | 169 ng | [11][12] |
| LC-MS/MS | MS Detector | 1 - 1,000 ng/mL | Not Specified | Not Specified | [3][4] |
| UV-Vis Spectrophotometry | 403 nm | 2.5 - 20 µg/mL | Not Specified | Not Specified | [7] |
Experimental Protocols
This protocol is based on optimized parameters found in the literature for improved yield over traditional methods.[8]
1. Preparation:
-
Shade-dry and powder fresh flowers of Carthamus tinctorius.
-
Sieve the powder to ensure a uniform particle size.
2. Extraction:
-
Weigh 10 g of safflower powder and place it into a 250 mL flask.
-
Add the extraction solvent (water) at a solvent-to-material ratio of 16:1 (mL/g), resulting in 160 mL of water.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the ultrasonic power to 150 W and the temperature to 66°C.
-
Perform the extraction for 36 minutes.
-
After extraction, cool the mixture and centrifuge to separate the supernatant from the plant residue. Collect the supernatant.
-
Repeat the extraction process on the residue two more times to maximize yield, combining all supernatants.
3. Purification via Macroporous Resin Chromatography: [9]
-
Concentrate the combined supernatant under reduced pressure to a smaller volume.
-
Load the concentrated extract onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Begin a step-gradient elution with increasing concentrations of methanol (B129727) in water (e.g., 10%, 20%, 40%, 60% methanol).
-
Collect fractions and monitor them by HPLC or HPTLC to identify those containing HSYA.
-
Pool the HSYA-rich fractions and evaporate the solvent under reduced pressure.
-
Lyophilize the final product to obtain purified HSYA powder.
This protocol provides a rapid and reliable method for quantifying HSYA in extracts.[11][12]
1. Materials:
-
Stationary Phase: Polyamide TLC plates.
-
Mobile Phase: 3.6% Hydrochloric acid, methanol, and ethyl acetate (7:3:1, v/v/v).
-
HSYA standard of known concentration.
-
Methanol for sample and standard preparation.
2. Procedure:
-
Prepare a stock solution of HSYA standard in methanol (e.g., 100 µg/mL).
-
Create a series of calibration standards by diluting the stock solution (e.g., covering a range from 60 ng to 800 ng per spot).
-
Dissolve a known weight of your safflower extract in methanol to a final concentration suitable for analysis.
-
Spot known volumes of the calibration standards and the sample extract onto the polyamide TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches the desired height.
-
Dry the plate thoroughly.
-
Perform densitometric analysis using a TLC scanner at an absorbance wavelength of 399 nm.
3. Calculation:
-
Generate a calibration curve by plotting the peak area against the concentration of the HSYA standards.
-
Determine the concentration of HSYA in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the final yield or purity based on the initial weight of the extract.
Process and Pathway Diagrams
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. The Chemo-Enzymatic Synthesis of 8,9-Dihydrothis compound and Its Neuroprotective Effects against Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Hydroxysafflor yellow A (HSYA) dosage for in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for HSYA in rodent models?
A1: The dosage of HSYA can vary significantly depending on the animal model, disease condition, and route of administration. For intravenous (IV) and intraperitoneal (IP) injections in rats and mice, effective doses have been reported to range from 2 mg/kg to 60 mg/kg.[1][2] For oral administration, higher doses, such as 100 mg/kg, have been used to counteract low bioavailability.[3]
Q2: What is the best way to prepare HSYA for in vivo administration?
A2: HSYA is highly soluble in water and is often dissolved in normal saline for intravenous or intraperitoneal injections.[4][5] It is crucial to protect the solution from high temperatures, strong light, and extreme pH, as HSYA is unstable under these conditions. For oral gavage, various formulations, including chitosan (B1678972) complexes and self-emulsifying drug delivery systems, have been developed to enhance bioavailability.[6]
Q3: What are the known side effects of HSYA in animal studies?
A3: At therapeutic doses, HSYA is generally considered safe. However, a subchronic toxicity study in rats showed that high doses of HSYA (180 mg/kg, administered intraperitoneally for 90 days) could induce a prolonged blood coagulation time and slight nephrotoxicity.[1] No mortality was observed even at this high dose.[1] Researchers should monitor for any signs of hemorrhage or kidney dysfunction when using high-dose or long-term HSYA treatment regimens.
Q4: How can I improve the oral bioavailability of HSYA?
A4: The oral bioavailability of HSYA is known to be low due to its poor membrane permeability. To overcome this, researchers have explored various formulation strategies, such as:
-
Phospholipid complexes: These increase the lipophilicity of HSYA, improving its absorption.
-
Self-emulsifying drug delivery systems (SEDDS): These can enhance the dissolution and absorption of HSYA in the gastrointestinal tract.
-
Chitosan complexes: These have been shown to significantly increase the relative bioavailability of HSYA.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent efficacy with oral administration | Poor oral bioavailability of HSYA due to low membrane permeability and potential degradation in the gastrointestinal tract. | 1. Optimize Formulation: Consider using a bioavailability-enhancing formulation such as a chitosan complex or a self-emulsifying drug delivery system. 2. Increase Dose: A higher oral dose may be necessary to achieve therapeutic plasma concentrations. 3. Alternative Administration Route: If feasible for the study, switch to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection. |
| Precipitation of HSYA in dosing solution | HSYA is unstable in solutions with strong acidic or alkaline pH. The solvent used may not be appropriate. | 1. Use Appropriate Solvent: Dissolve HSYA in a neutral, aqueous solvent like sterile normal saline or phosphate-buffered saline (PBS). 2. Check pH: Ensure the final pH of the solution is close to neutral. 3. Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize degradation. |
| Adverse effects observed (e.g., prolonged bleeding) | High dosage of HSYA may lead to prolonged blood coagulation time.[1] | 1. Dose Reduction: Lower the dose of HSYA to a range that has been reported to be safe and effective. 2. Monitor Coagulation Parameters: If high doses are necessary, monitor blood coagulation parameters in the study animals. 3. Observe for Clinical Signs: Closely monitor animals for any signs of bleeding or other adverse effects. |
| Difficulty with intravenous injection in rodents | Small and fragile veins, improper restraint, or incorrect needle size. | 1. Proper Restraint: Ensure the animal is securely and comfortably restrained to minimize movement. 2. Use Appropriate Needle Size: For mice, a 27-30 gauge needle is typically recommended for tail vein injections. For rats, a 24-27 gauge needle can be used. 3. Vein Dilation: Use a heat lamp or warm water to dilate the tail veins, making them easier to visualize and access. |
| Regurgitation or incorrect administration during oral gavage | Improper technique, incorrect gavage needle size, or excessive volume. | 1. Proper Technique: Ensure the gavage needle is correctly placed in the esophagus and not the trachea. The animal should be properly restrained with the head and body in a straight line. 2. Correct Needle Size: Use a gavage needle with a ball-tipped end to prevent injury to the esophagus. The length should be pre-measured from the mouth to the last rib. 3. Volume Limits: Do not exceed the recommended maximum volume for oral gavage in the specific animal model. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Rodent Models of Cerebral Ischemia/Reperfusion Injury
| Animal Model | Route of Administration | Dosage (mg/kg) | Vehicle | Key Findings | Reference |
| Rat | Intravenous (tail vein) | 2, 4 | Normal Saline | Dose-dependently reduced infarct volume and improved neurological function. | [4][5] |
| Rat | Intravenous (tail vein) | 2, 4, 8 | Normal Saline | Markedly increased the levels of SIRT1 pathway-related mRNA and proteins. | |
| Mouse | Intraperitoneal | 2, 8 | Not Specified | Prevented the appearance of motor abnormalities in an MPTP-induced neurotoxicity model. | [7] |
Table 2: Summary of this compound Dosages in Other In Vivo Models
| Animal Model | Disease Model | Route of Administration | Dosage (mg/kg) | Vehicle | Key Findings | Reference |
| Rat | Myocardial Injury | Intraperitoneal | 20, 60, 180 | Not Specified | High doses (60 and 180 mg/kg) prolonged blood coagulation time. 180 mg/kg induced slight nephrotoxicity. | [1] |
| Rat | Chronic Renal Failure | Not Specified | 1, 5, 25 µM (in vitro pre-treatment of cells) | DMEM | Inhibited viability and migration of vascular smooth muscle cells. | [8] |
| Mouse | Pulmonary Fibrosis | Intervaginal space injection of phytosomes | 60, 120 | Not Specified | Dose-dependently reduced pulmonary fibrosis and collagen deposition. | [9] |
| Rat | General Pharmacokinetics | Intravenous | 3, 6, 12, 24 | Not Specified | Showed linear pharmacokinetics in the dose range of 3-24 mg/kg. | [10] |
Experimental Protocols
Protocol 1: Preparation of HSYA Solution for Intravenous or Intraperitoneal Injection
Materials:
-
This compound (HSYA) powder
-
Sterile normal saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing HSYA: Accurately weigh the required amount of HSYA powder in a sterile microcentrifuge tube.
-
Dissolving HSYA: Add the calculated volume of sterile normal saline or PBS to the microcentrifuge tube to achieve the desired final concentration.
-
Vortexing: Vortex the solution until the HSYA is completely dissolved. HSYA should readily dissolve in aqueous solutions.
-
Sterile Filtration: Draw the HSYA solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or directly into the dosing syringe. This step is critical to ensure the sterility of the solution for injection.
-
Storage and Use: Use the freshly prepared solution immediately. Protect the solution from light and high temperatures to prevent degradation.
Protocol 2: Intravenous (Tail Vein) Injection in Rats
Materials:
-
Prepared sterile HSYA solution
-
Rat restrainer
-
Heat lamp or warm water bath
-
Sterile needles (24-27 gauge) and syringes
Procedure:
-
Animal Restraint: Place the rat in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause the lateral tail veins to dilate, making them more visible and easier to access.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.
-
Injection: Hold the tail firmly and insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
Administer HSYA: Once the needle is correctly positioned in the vein (a small amount of blood may enter the needle hub), slowly inject the HSYA solution.
-
Withdrawal and Pressure: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared HSYA solution or formulation
-
Mouse gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be held to prevent movement.
-
Gavage Needle Insertion: Introduce the gavage needle into the mouse's mouth, slightly to one side to avoid the incisors. Gently guide the needle along the roof of the mouth towards the back of the throat.
-
Entering the Esophagus: As the needle reaches the pharynx, the mouse will swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and try again to avoid entry into the trachea.
-
Administer HSYA: Once the needle is in the stomach (pre-measured to the last rib), administer the HSYA solution slowly and steadily.
-
Withdrawal: After administration, gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with HSYA.
Caption: HSYA-mediated activation of the SIRT1 signaling pathway.
Caption: HSYA-mediated inactivation of the PI3K/Akt signaling pathway.
References
- 1. The subchronic toxicity of this compound of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound in the attenuation of MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hydroxysafflor Yellow A (HSYA) Experiments
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with HSYA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting issues related to HSYA experiments.
1. Why am I observing high variability in my HSYA bioactivity assays?
Inconsistent results in HSYA bioactivity assays can stem from several factors related to the compound's inherent instability and handling.
-
HSYA Degradation: HSYA is susceptible to degradation under certain conditions.[1][2][3][4][5][6] Key factors include:
-
pH: HSYA is most unstable in alkaline conditions, particularly around pH 9.[1][2][4] It is relatively stable between pH 3-7.[5][6]
-
Temperature: Degradation accelerates at temperatures above 60°C.[3][5][6]
-
Light: Exposure to natural light can lead to a decrease in HSYA content in aqueous solutions over time.[1][2]
-
Metal Ions: The presence of Fe³⁺ or Fe²⁺ ions can lead to the formation of chelate compounds, reducing the availability of active HSYA.[1][2]
-
-
Purity of HSYA Source: The purity of your HSYA can significantly impact results.
-
Extraction Method: Different extraction methods yield varying levels of purity. Water immersion, while common, can have low yields and cause degradation.[1][2][3] Methods using solvents like DMSO may yield higher quantities but can also introduce more impurities.[3]
-
Source Material: The concentration of HSYA in safflower varies with geographical origin, color, and harvest time.[1][2]
-
-
Solution Preparation and Storage:
-
Solvent Choice: HSYA is highly soluble in water and solvents like DMSO, methanol (B129727), and ethanol, but poorly soluble in lipophilic solvents such as ethyl acetate, ether, and chloroform.[1][2][3][7] Ensure your stock solutions are fully dissolved.
-
Storage: Prepare fresh solutions whenever possible. If you need to store stock solutions, aliquot them in tightly sealed vials and store at -20°C.[7] Avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow for Bioactivity Variability
Caption: Troubleshooting workflow for inconsistent HSYA bioactivity.
2. My in vivo results with orally administered HSYA are not reproducible. What could be the cause?
The primary challenge with oral administration of HSYA is its very low bioavailability, estimated to be around 1.2%.[1][3] This means that only a small fraction of the administered dose reaches systemic circulation, leading to high variability.
-
Poor Absorption: HSYA's low lipophilicity hinders its ability to cross cell membranes in the gastrointestinal tract.[8]
-
Instability in Gastric Acid: HSYA degrades in strongly acidic conditions, such as in the stomach.[3]
-
Rapid Elimination: After absorption, HSYA is rapidly excreted, primarily in the urine.[9]
Strategies to Improve In Vivo Consistency:
-
Alternative Administration Routes: For preclinical studies, intravenous (IV) administration bypasses the absorption barrier and provides more consistent plasma concentrations.[1][2]
-
Bioavailability Enhancement Strategies: Consider using formulations designed to improve oral absorption, such as HSYA-phospholipid complexes or chitosan-based preparations.[1][2][8] A HSYA-phospholipid complex has been shown to increase oral bioavailability in rats by approximately 37 times.[1][2]
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your animal model to understand the absorption, distribution, metabolism, and excretion (ADME) profile of HSYA under your experimental conditions.[10]
3. I am seeing discrepancies in HSYA quantification between different analytical methods. Why is this happening?
Different analytical methods have varying levels of sensitivity and selectivity, which can lead to different quantitative results.
-
UV-Vis Spectroscopy: While fast, UV detection (maximum absorption around 403 nm) is less sensitive and selective compared to mass spectrometry (MS).[1][2]
-
HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for HSYA quantification. Method parameters such as the mobile phase, column, and flow rate need to be optimized for accurate results.
-
Mass Spectrometry (MS): LC-MS/MS is the most effective method for qualitative and quantitative analysis of HSYA due to its high sensitivity, selectivity, and low interference.[1][2] It can accurately identify HSYA and its metabolites.
| Analytical Method | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Fast, simple | Low sensitivity and selectivity | Quick estimation of concentration |
| HPTLC | Rapid, good for standardization | Lower resolution than HPLC | Quality control of herbal materials[11][12] |
| HPLC-UV | Good resolution and quantification | Moderate sensitivity | Routine quantification in extracts |
| UPLC-MS/MS | High sensitivity, high selectivity | More complex, expensive equipment | Pharmacokinetic studies, metabolite identification[1][2] |
4. Why do my cell cultures sometimes show inhibited proliferation at high HSYA concentrations?
The effect of HSYA on cell proliferation can be dose-dependent and cell-type specific. Some studies have reported that while lower concentrations of HSYA can be protective or have no effect, higher concentrations can inhibit cell viability.[13][14]
-
Biphasic Effect: It is possible that HSYA exhibits a biphasic dose-response, where it is beneficial at lower concentrations and potentially cytotoxic at higher concentrations.
-
Experimental Artifacts: Ensure that the observed effect is not due to issues with the HSYA solution, such as precipitation at high concentrations or the presence of impurities.
Recommendation: Always perform a dose-response curve for your specific cell type and assay to determine the optimal working concentration of HSYA.
Key Experimental Protocols
Protocol 1: Preparation and Storage of HSYA Stock Solutions
-
Weighing: Accurately weigh high-purity (≥98%) HSYA powder in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the HSYA powder in an appropriate solvent. For in vitro studies, sterile DMSO or a buffered aqueous solution (pH 6-7) is recommended. For in vivo studies, sterile saline or a specific vehicle with solubilizing agents may be necessary.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO). Ensure complete dissolution by vortexing. Gentle warming to 37°C can aid dissolution, but avoid temperatures above 60°C.
-
Sterilization: If using an aqueous buffer, sterile-filter the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protecting tubes. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Usage: When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in your experimental medium. Avoid repeated freeze-thaw cycles. Protect from light during handling.
Protocol 2: Quantification of HSYA in Plasma using UPLC-MS/MS (Adapted from literature)
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and experimental needs.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[15]
-
Mobile Phase: A gradient of methanol and water containing a modifier like 0.5‰ acetic acid or 5 mM ammonium (B1175870) acetate.[1][2]
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a consistent temperature (e.g., 30-40°C).
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for HSYA and an internal standard.
-
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 200-300 µL of cold methanol or acetonitrile.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.[15]
-
-
Quantification: Generate a standard curve using known concentrations of HSYA in blank plasma and calculate the concentration in the unknown samples.
Signaling Pathways and HSYA
HSYA has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways can help in designing experiments and interpreting results.
HSYA's Influence on NF-κB and PI3K/Akt Signaling
HSYA can exert anti-inflammatory and cytoprotective effects by modulating the NF-κB and PI3K/Akt pathways.
Caption: HSYA's modulation of NF-κB and PI3K/Akt pathways.
This guide provides a starting point for troubleshooting your HSYA experiments. Given the compound's inherent properties, careful attention to purity, stability, and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 6. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic characteristics of this compound in normal and diabetic cardiomyopathy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. This compound (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the solubility and bioavailability of Hydroxysafflor Yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound (HSYA)?
A1: The main challenge with HSYA formulation is not its aqueous solubility, as it is highly soluble in water.[1][2] The primary hurdles are its low oral bioavailability and chemical instability.[1][2] HSYA has poor membrane permeability, limiting its absorption when administered orally.[3] Furthermore, it is susceptible to degradation at high temperatures and in alkaline or strongly acidic conditions.[4] Therefore, formulation strategies primarily aim to improve its stability and enhance its transport across biological membranes to increase bioavailability.
Q2: What are the most common strategies to improve the bioavailability of HSYA?
A2: Common strategies focus on increasing HSYA's lipophilicity and protecting it from degradation. These include:
-
Lipid-Based Formulations: Such as solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS).
-
Inclusion Complexes: Utilizing cyclodextrins to encapsulate HSYA.
-
Phospholipid Complexes: To improve lipid solubility.
-
Polymeric Nanoparticles and Complexes: For example, using chitosan (B1678972).
-
Solid Dispersions: Dispersing HSYA in a carrier matrix to enhance dissolution and stability.
-
Co-solvent Systems: Employing solvents like natural deep eutectic solvents to improve absorption.
Q3: How significant is the bioavailability enhancement with these methods?
A3: The enhancement in bioavailability can be substantial, though it varies depending on the formulation strategy. For instance, studies have reported an approximately 3.97-fold increase with solid lipid nanoparticles, a 2.17-fold increase with self-double-emulsifying drug delivery systems, and up to a 37-fold increase with phospholipid complexes.[2] A chitosan complex has been shown to increase relative bioavailability by 476%.[3]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of HSYA Formulations
| Potential Cause | Troubleshooting/Solution |
| Poor membrane permeability of HSYA. | Formulate HSYA into lipid-based carriers (e.g., SLNs, SEDDS) or phospholipid complexes to increase its lipophilicity and facilitate passive diffusion across cell membranes.[2][5] |
| Degradation of HSYA in the gastrointestinal tract. | Encapsulate HSYA in protective carriers like cyclodextrins or polymeric nanoparticles to shield it from harsh pH conditions.[3] |
| P-glycoprotein (P-gp) efflux. | Some formulations, like self-double-emulsifying drug delivery systems (SDEDDS), may inhibit P-gp efflux, thereby increasing intracellular concentration and absorption. |
| Inadequate dissolution rate of the formulation. | Consider preparing a solid dispersion of HSYA to enhance its dissolution rate. |
Issue 2: Instability of HSYA During Formulation and Storage
| Potential Cause | Troubleshooting/Solution |
| Thermal degradation. | Avoid high temperatures during formulation processes. Opt for methods like freeze-drying for preparing inclusion complexes instead of techniques requiring heat. HSYA is unstable at temperatures above 60°C. |
| pH-related degradation. | Maintain the pH of the formulation within a stable range for HSYA (pH 3-7). Avoid highly alkaline or acidic conditions. |
| Oxidation. | Protect the formulation from light and oxygen by using appropriate packaging and consider adding antioxidants to the formulation. |
| Physical instability of the formulation (e.g., aggregation of nanoparticles). | Optimize the formulation by adjusting the concentration of stabilizers, surfactants, or polymers. Monitor particle size and zeta potential during storage. |
Quantitative Data on HSYA Bioavailability Enhancement
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Relative) | Reference |
| Solid Lipid Nanoparticles (SLNs) | HSYA-SLNs with a w/o/w structure significantly improved oral bioavailability in rats. | ~3.97 | [2] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | SDEDDS enhanced the intestinal absorption of HSYA. | 2.17 | [5] |
| Phospholipid Complex | HSYA-phospholipid complex increased lipophilicity and oral bioavailability in rats. | ~37 | [2] |
| Chitosan Complex | HSYA granules prepared with a HSYA-chitosan complex and sodium caprate showed significantly higher bioavailability. | 4.76 (476%) | [3] |
| Natural Deep Eutectic Solvent (Co-solvent) | A natural deep eutectic solvent composed of glucose and choline (B1196258) chloride increased the oral absorption of HSYA. | 3.26 |
Experimental Protocols
Preparation of HSYA Solid Lipid Nanoparticles (SLNs)
This protocol is based on a microemulsification procedure.
Materials:
-
This compound (HSYA)
-
Lipid matrix (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Distilled water
Procedure:
-
Preparation of the oil phase: Melt the lipid matrix at a temperature above its melting point. Dissolve HSYA in the molten lipid.
-
Preparation of the aqueous phase: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the oil phase.
-
Formation of the pre-emulsion: Add the aqueous phase to the oil phase and homogenize at high speed using a high-shear homogenizer to form a hot oil-in-water (o/w) pre-emulsion.
-
Formation of the nanoemulsion: Subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
Formation of SLNs: Disperse the resulting hot nanoemulsion in cold water (2-4°C) under gentle stirring. The rapid cooling of the lipid droplets leads to the formation of SLNs.
-
Purification and storage: The SLN dispersion can be purified by dialysis to remove excess surfactant and stored at 4°C.
Preparation of HSYA-Phospholipid Complex
Materials:
-
This compound (HSYA)
-
Phospholipid (e.g., soy lecithin)
-
Organic solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Anti-solvent (e.g., n-hexane)
Procedure:
-
Dissolve HSYA and the phospholipid in THF in a specific molar ratio (e.g., 1:2).
-
Stir the solution at a controlled temperature for a set period (e.g., 2 hours) to allow for complex formation.
-
Slowly add the anti-solvent (n-hexane) to the solution while stirring to precipitate the HSYA-phospholipid complex.
-
Collect the precipitate by filtration.
-
Wash the collected complex with the anti-solvent to remove any unreacted components.
-
Dry the HSYA-phospholipid complex under vacuum.
Preparation of HSYA-Cyclodextrin Inclusion Complex (General Protocol)
Materials:
-
This compound (HSYA)
-
Cyclodextrin (B1172386) (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Distilled water
Procedure:
-
Dissolve the cyclodextrin in distilled water.
-
Add HSYA to the cyclodextrin solution in a specific molar ratio.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the HSYA-cyclodextrin inclusion complex.
Signaling Pathways and Experimental Workflows
References
- 1. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
Minimizing off-target effects of Hydroxysafflor yellow A in cell culture
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of HSYA in cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and what are its primary known biological activities?
This compound (HSYA) is a water-soluble chalcone (B49325) glycoside and the principal bioactive compound extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2] It is known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and cardiovascular protective effects.[1][3][4]
Q2: What are "off-target effects" in the context of HSYA, a multi-target compound?
HSYA is not a single-target molecule; it modulates numerous signaling pathways to exert its therapeutic effects.[2][3][5] Therefore, an "off-target effect" is highly dependent on the specific research context. For example, if you are studying HSYA's anti-proliferative effects on cancer cells via the PPARγ pathway, its simultaneous inhibition of the NF-κB inflammatory pathway could be considered an off-target effect in that specific experiment.[1][2] Minimizing these effects means isolating the desired biological activity for the pathway under investigation.
Q3: Which major signaling pathways are modulated by HSYA?
HSYA has been shown to interact with a variety of key cellular signaling pathways. This multi-target nature is responsible for its broad spectrum of bioactivities. Key pathways include, but are not limited to:
-
Inflammation & Immunity: NF-κB, MAPK (p38, ERK, JNK), TLR4, JAK/STAT, and the NLRP3 inflammasome.[1][3][6]
-
Cell Proliferation, Survival & Apoptosis: PI3K/Akt/mTOR, PPARγ, and TGF-β/Smad.[2][4][7]
-
Oxidative Stress: Nrf2/HO-1.[3]
-
Hypoxia & Angiogenesis: HIF-1α/VEGF.[8]
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of this compound in Antidiabetic Research - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Hydroxysafflor yellow A
Welcome to the technical support center for Hydroxysafflor yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and questions that arise when working with this compound, particularly concerning its commercial batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is it used in research?
A1: this compound (HSYA) is the principal bioactive flavonoid extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2][3][4] It is a water-soluble quinochalcone C-glycoside known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and neuroprotective effects.[1][2][5] These properties make it a compound of interest in studies related to cardiovascular and cerebrovascular diseases, cancer, and neurodegenerative disorders.[1][2][4][6]
Q2: What are the primary causes of batch-to-batch variability in commercial HSYA?
A2: The batch-to-batch variability of commercial HSYA can be attributed to several factors:
-
Botanical Source: The content of HSYA in safflower is influenced by geographical origin, cultivar, harvest time, and even the color of the flower petals, with darker petals generally containing higher concentrations.[1][2] The HSYA content in safflower can range from 0.05 to 14.99 mg/g.[1][2]
-
Extraction and Purification Methods: Different extraction techniques (e.g., water immersion, ultrasonic extraction, microwave-assisted extraction) and purification processes (e.g., macroporous resin chromatography, sephadex chromatography) can yield HSYA with varying purity and impurity profiles.[1][2][3][7][8] For instance, while DMSO extraction can yield a high amount of HSYA (14.56%), it may also result in more impurities.[1][2][3]
-
Chemical Instability: HSYA is susceptible to degradation under certain conditions. It is unstable in alkaline environments, high temperatures, and when exposed to light.[1][2][9] This instability can lead to the formation of degradation products, affecting the purity and bioactivity of the compound.
Q3: How can I assess the quality and purity of a new batch of HSYA?
A3: A multi-step approach is recommended to ensure the quality and purity of your HSYA batch:
-
Visual Inspection: HSYA is typically a yellow to orange-yellow amorphous powder.[1] Any significant deviation in color or appearance should be noted.
-
Solubility Test: HSYA is highly soluble in water and poorly soluble in lipophilic solvents like ethyl acetate, ether, and chloroform.[1][2][3]
-
Spectrophotometric Analysis: HSYA exhibits a maximum UV absorbance at approximately 403 nm.[1][7] This can be a quick preliminary check.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying HSYA.[10] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification and purity assessment.[11][12][13]
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides high sensitivity and selectivity for both qualitative and quantitative analysis, allowing for accurate identification based on mass-to-charge ratio (m/z) and fragmentation patterns.[1][2]
Q4: What are the recommended storage conditions for HSYA?
A4: To minimize degradation, HSYA should be stored under the following conditions:
-
Temperature: For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[5]
-
Light: Protect from light.[5]
-
pH: HSYA is more stable in acidic to neutral pH (pH 2-7) and degrades in alkaline conditions (pH > 8).[9][14] Therefore, if preparing solutions, use a slightly acidic buffer.
-
Solutions: Stock solutions should be prepared fresh. If using a water-based stock solution, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[5] For in vivo experiments, prepare the working solution on the same day of use.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches of HSYA. | 1. Variation in HSYA purity and content. 2. Presence of different impurities. 3. Degradation of HSYA. | 1. Quantify the HSYA concentration in each batch using a validated HPLC method before use. Normalize the concentration for your experiments. 2. Perform LC-MS analysis to create a chemical fingerprint of each batch to identify and compare impurity profiles. 3. Check the storage conditions and age of the HSYA. Use fresh batches and store them properly. |
| HSYA solution appears cloudy or precipitates over time. | 1. Poor solubility in the chosen solvent. 2. Degradation of HSYA leading to insoluble products. 3. Microbial contamination. | 1. Ensure you are using a suitable solvent (e.g., water, DMSO). For aqueous solutions, slight warming or sonication can aid dissolution.[5] 2. Prepare fresh solutions before each experiment. Avoid prolonged storage of solutions, especially at room temperature. 3. Filter-sterilize aqueous solutions. |
| Low or no biological activity observed in an experiment. | 1. Incorrect dosage or concentration used. 2. Degraded HSYA was used. 3. The experimental model is not sensitive to HSYA. | 1. Verify the concentration of your HSYA solution. Perform a dose-response experiment to determine the optimal concentration. 2. Assess the purity of your HSYA using HPLC. If degradation is suspected, use a new, properly stored batch. 3. Review the literature to confirm the expected effects of HSYA in your specific experimental model. |
Experimental Protocols
Protocol 1: Quantification of HSYA using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantitative analysis of HSYA. Method parameters may need to be optimized for your specific instrument and column.
1. Materials and Reagents:
-
HSYA reference standard
-
HSYA sample
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient is: 0-12 min, 10-22% A; 12-20 min, 22-26% A; 20-30 min, 26-95% A.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25 °C[10]
-
Detection Wavelength: 403 nm[10]
-
Injection Volume: 10 µL[10]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of HSYA reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
-
Sample Solution: Accurately weigh the HSYA sample, dissolve it in the solvent, and dilute it to a concentration within the range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of HSYA in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Chemical Fingerprinting of HSYA using LC-MS
This protocol is for the qualitative analysis and comparison of different HSYA batches.
1. Materials and Reagents:
-
As per HPLC protocol.
2. LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above.
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.
-
Scan Range: A suitable mass range to cover HSYA and potential impurities (e.g., m/z 100-1000).
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z of HSYA.
-
Analyze the mass spectra of the major peaks to confirm the identity of HSYA and tentatively identify impurities based on their fragmentation patterns.
-
Compare the chemical fingerprints of different batches by overlaying their TICs and looking for differences in the presence and intensity of peaks.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways modulated by HSYA and a typical experimental workflow for its analysis.
Caption: Key signaling pathways modulated by HSYA.
Caption: Experimental workflow for HSYA batch analysis.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydroxysafflor Yellow A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most effective and commonly cited methods for purifying HSYA involve a multi-step approach combining different chromatographic techniques. These typically include:
-
Macroporous Adsorption Resin Chromatography: This is a crucial step for initial cleanup and enrichment of HSYA from the crude extract.[1][2][3][4][5] Resins like HZ801 and D101 have been used effectively.[1][3]
-
Sephadex Gel Filtration Chromatography: This technique, often using Sephadex LH-20, is employed for further refining and purifying HSYA, leading to a significant increase in purity.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity levels, reversed-phase prep-HPLC is often the final step.[2][6]
-
Ultrafiltration: This can be used to concentrate the HSYA solution and remove macromolecules.[1]
Q2: What purity levels can be realistically achieved for HSYA?
A2: With optimized multi-step purification protocols, it is possible to achieve very high purity levels of HSYA. For instance, a combination of macroporous resin chromatography, Sephadex LH-20 chromatography, and ultrafiltration has been reported to yield HSYA with a purity of 99.8%.[1] Preparative HPLC can also produce HSYA with a purity of over 98%.[2] Commercially available HSYA standards can have purities of 98% or higher.[7][8]
Q3: What are the key factors affecting the stability of HSYA during extraction and purification?
A3: HSYA is susceptible to degradation under certain conditions. Key factors to consider are:
-
pH: HSYA is unstable in alkaline conditions and shows maximum stability in a pH range of 3-5.[9][10]
-
Temperature: High temperatures can accelerate the degradation of HSYA.[11][12] Extraction temperatures are often optimized, for example, between 40-60°C for ultrasonic extraction.[1]
-
Light: Exposure to light can also lead to the degradation of HSYA.[11][12] It is advisable to work in a dark environment or use light-protected containers.[11][12]
Q4: What are the common impurities found in HSYA extracts?
A4: Impurities in HSYA extracts can originate from the raw plant material or be formed during the extraction and purification process. These can include other flavonoids, pigments, sugars, and degradation products of HSYA itself.[13][14][15][16][17] Anhydrosafflor yellow B is another major component in safflower extracts that is often separated from HSYA.[2][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of HSYA.
Low Yield of HSYA
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize extraction parameters such as solvent-to-material ratio, extraction time, temperature, and method (e.g., ultrasonic, microwave).[1][11][12][18] For ultrasonic extraction, a temperature of 60-70°C, an extraction time of 30-60 minutes, and a solvent-to-material ratio of 16 mL/g have been suggested as optimal.[1][18] |
| Degradation of HSYA | Control pH, temperature, and light exposure throughout the process.[9][11][12] Maintain a slightly acidic environment (pH 3-5) and avoid high temperatures and direct light. |
| Poor Adsorption/Desorption on Macroporous Resin | Select the appropriate resin type based on its adsorption and desorption characteristics for HSYA.[4][5][19] Optimize loading and elution conditions, including flow rate and solvent composition.[1][3] For HZ801 resin, a loading flow rate of 10 ml/min has been used.[1] |
| Loss during Ultrafiltration | Ensure the molecular weight cut-off of the ultrafiltration membrane is appropriate to retain HSYA while allowing smaller impurities to pass through. A molecular weight cut-off of 8000-10000 Daltons has been used.[1] |
Low Purity of HSYA
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | Employ a multi-step purification strategy. A single purification method is often insufficient. Combining macroporous resin, Sephadex, and/or preparative HPLC is recommended.[1][2][6] |
| Overloading of Chromatographic Column | Reduce the amount of sample loaded onto the column to improve separation resolution. Follow the recommended loading capacity for the specific column and resin being used. |
| Inadequate Resolution in HPLC | Optimize the mobile phase composition, gradient, and flow rate for preparative HPLC to achieve better separation of HSYA from closely related impurities.[2] A mobile phase of acetonitrile (B52724) and water with 0.5% acetic acid has been used for RP-MPLC.[2] |
| Presence of Degradation Products | As mentioned previously, strictly control pH, temperature, and light to minimize the formation of degradation products during the purification process.[9][11][12] |
Experimental Protocols
Protocol 1: Purification of HSYA using Macroporous Resin and Sephadex Chromatography
This protocol is based on a method that has been shown to yield HSYA with a purity of 99.8%.[1]
1. Extraction:
- Pulverize dried safflower.
- Add water (10-15 times the weight of the safflower) and perform ultrasonic extraction at 40-60°C and a frequency of 40 kHz for 40-60 minutes.[1]
- Filter the extract to obtain the crude extract.
2. Macroporous Resin Chromatography:
- Pack a column with HZ801 macroporous adsorption resin.
- Load the crude extract onto the column at a flow rate of 10-30 ml/min.
- Wash the column with purified water to remove impurities.
- Elute HSYA with an appropriate solvent (the patent does not specify the elution solvent, but typically a gradient of ethanol (B145695) in water is used). Collect the eluate containing HSYA.
3. Sephadex LH-20 Chromatography:
- Concentrate the HSYA-containing eluate from the previous step.
- Pack a column with Sephadex LH-20. The column height to diameter ratio should be between 5:1 and 10:1.
- Load the concentrated solution onto the Sephadex column.
- Elute with purified water at a linear flow rate of 1-10 cm/h.
- Collect the fractions containing pure HSYA.
4. Ultrafiltration and Lyophilization:
- Concentrate the purified HSYA solution using an ultrafiltration membrane with a molecular weight cut-off of 8000-10000 Daltons.[1]
- Freeze-dry the concentrated solution to obtain high-purity HSYA powder.
Data Presentation
Table 1: Comparison of Different Extraction Methods for HSYA
| Extraction Method | Yield (%) | Reference |
| Water Immersion | 0.023 - 0.066 | [11][12] |
| Smashing Tissue Extraction | 1.359 | [12] |
| MAS-I Microwave Extraction | 6.96 | [11][12] |
| Ultrasonic Extraction | 12.25 | [11][12] |
| Soxhlet Extraction | 13.09 | [11][12] |
| MSPD | 14.89 | [11][12] |
| DMSO Extraction | 14.56 | [11][12] |
Table 2: Purity of HSYA Achieved with Different Purification Strategies
| Purification Method | Purity (%) | Reference |
| Macroporous Resin + Sephadex LH-20 + Ultrafiltration | 99.8 | [1] |
| Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) | 100 | [2] |
| Preparative HPLC | >85 | [6] |
Visualizations
Caption: Workflow for high-purity HSYA extraction and purification.
Caption: Troubleshooting logic for low HSYA purity.
References
- 1. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of the Effects of this compound and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 12. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 15. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cormica.com [cormica.com]
- 17. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming the Challenges of Hydroxysafflor Yellow A in Research and Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Hydroxysafflor yellow A (HSYA). Our aim is to facilitate seamless research by providing practical solutions to overcome the inherent limitations of HSYA in clinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of this compound (HSYA) for clinical use?
A1: The major hurdles for the clinical application of HSYA are its chemical instability and low oral bioavailability.[1][2] HSYA is susceptible to degradation under conditions of high temperature, extreme pH (acidic or alkaline), and light exposure.[3][4] Its high water solubility and polarity lead to poor membrane permeability, resulting in an oral bioavailability of only about 1.2%.[1][3][4]
Q2: What is the Biopharmaceutics Classification System (BCS) class of HSYA?
A2: HSYA is classified as a BCS Class III drug, which is characterized by high solubility and low permeability.[1][5]
Q3: What are the recommended storage conditions for HSYA powder and solutions?
A3: To ensure stability, HSYA powder should be stored in a cool, dark, and dry place. Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation. For aqueous solutions used in experiments, it is recommended to prepare them fresh and protect them from light.
Troubleshooting Guide
Issue 1: HSYA Solution Instability (Color Change, Precipitation)
Q: My HSYA solution, which was initially yellow, has turned brownish or has developed a precipitate. What could be the cause and how can I fix it?
A: This indicates degradation of HSYA. The primary causes are exposure to light, inappropriate pH, or high temperatures.
Troubleshooting Steps:
-
Verify pH of the Solution: HSYA is most stable in a pH range of 3-7.[6] Outside this range, particularly under alkaline conditions (pH > 7), it degrades rapidly.[1] Ensure your buffers and media are within this pH range.
-
Control Temperature: HSYA degradation accelerates at temperatures above 60°C.[3][6] Avoid heating HSYA solutions unless absolutely necessary for a specific protocol, and if so, use the lowest effective temperature for the shortest duration.
-
Protect from Light: HSYA is sensitive to light.[3] Prepare and handle HSYA solutions under subdued light and store them in amber-colored tubes or tubes wrapped in aluminum foil.
-
Fresh Preparation: Due to its instability in aqueous solutions, it is best practice to prepare HSYA working solutions fresh for each experiment.
Issue 2: Low Bioavailability in In Vivo Animal Studies
Q: I am observing very low plasma concentrations of HSYA in my animal experiments after oral administration. How can I improve its bioavailability?
A: The low oral bioavailability of HSYA is due to its poor membrane permeability.[4][6] To enhance its absorption, various formulation strategies can be employed.
Potential Solutions:
-
Lipid-Based Formulations: Encapsulating HSYA in lipid-based carriers can significantly improve its oral absorption.[1][2][4] This includes:
-
Solid Lipid Nanoparticles (SLNs): These can increase oral bioavailability by several fold.[1][2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, enhancing HSYA absorption.[2][5]
-
Liposomes: These can encapsulate HSYA and improve its transport across the intestinal membrane.
-
-
Polymeric Nanoparticles: Chitosan-based nanoparticles have been shown to increase the oral bioavailability of HSYA significantly.[2]
-
Phospholipid Complexes: Forming a complex of HSYA with phospholipids (B1166683) can increase its lipophilicity and, consequently, its absorption.[1][2]
Issue 3: Low Encapsulation Efficiency in Nanoparticle/Liposome Formulations
Q: I am trying to encapsulate HSYA into PLGA nanoparticles (or liposomes) but am getting very low encapsulation efficiency. What could be the reasons and how can I optimize it?
A: Low encapsulation efficiency of hydrophilic drugs like HSYA in hydrophobic carriers is a common challenge. This is often due to the drug partitioning into the external aqueous phase during the formulation process.
Troubleshooting and Optimization Strategies:
| Parameter | Troubleshooting/Optimization Strategy |
| Drug Partitioning | For the double emulsion (w/o/w) method, try to increase the viscosity of the inner aqueous phase by adding agents like gelatin. This can slow down the diffusion of HSYA to the external phase. |
| Solvent Selection | In the nanoprecipitation method, the choice of organic solvent can influence encapsulation. Solvents with some water miscibility might improve the interaction between the drug and the polymer. |
| Lipid/Polymer Concentration | Increasing the concentration of the lipid or polymer can sometimes lead to better drug entrapment. |
| Drug-to-Carrier Ratio | Optimize the initial drug-to-carrier ratio. A very high drug concentration might lead to saturation and lower encapsulation efficiency. |
| pH of the Aqueous Phases | Adjusting the pH of the internal and external aqueous phases can influence the ionization state of HSYA and its interaction with the carrier material. |
| Surfactant/Stabilizer | The type and concentration of surfactant or stabilizer used can affect the stability of the emulsion and the final nanoparticle characteristics, including encapsulation efficiency. |
Experimental Protocols
Protocol 1: Preparation of HSYA-Loaded Chitosan (B1678972) Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
This compound (HSYA)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.
-
Preparation of HSYA-Chitosan Solution: Add HSYA to the chitosan solution at a desired concentration (e.g., 0.5 mg/mL) and stir until fully dissolved.
-
Preparation of TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.
-
Nanoparticle Formation: While stirring the HSYA-chitosan solution at a moderate speed, add the TPP solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles. A typical chitosan to TPP volume ratio is 5:1.
-
Purification: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove unencapsulated HSYA and other reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation by HSYA
Materials:
-
Cells of interest (e.g., endothelial cells, neurons)
-
HSYA
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat the cells with different concentrations of HSYA for a specified period. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt).
Visualizations
Logical Workflow for Overcoming HSYA Limitations
Caption: A logical workflow for addressing the limitations of HSYA.
Experimental Workflow for HSYA Formulation and Evaluation
Caption: A typical experimental workflow for developing and testing HSYA formulations.
HSYA and the PI3K/Akt Signaling Pathway
Caption: HSYA is known to modulate the PI3K/Akt signaling pathway.
References
- 1. codecademy.com [codecademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 4. Creating tables in Markdown [thetestingpirate.be]
- 5. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
Methods to reduce Hydroxysafflor yellow A-induced cytotoxicity at high concentrations
Welcome to the Technical Support Center for Hydroxysafflor Yellow A (HSYA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, particularly concerning cytotoxicity at high concentrations of HSYA.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with HSYA in my cell culture experiments, especially at higher concentrations?
A: this compound (HSYA) exhibits a dose-dependent effect on cells. While it has demonstrated protective, anti-inflammatory, and antioxidant properties at lower concentrations, higher concentrations can induce cytotoxicity through several mechanisms[1][2][3]. The primary reasons for this include:
-
Induction of Apoptosis: High-dose HSYA can trigger programmed cell death. This is often mediated through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins (down-regulation of anti-apoptotic Bcl-2 and up-regulation of pro-apoptotic Bax) and the subsequent activation of caspases, such as caspase-3[4][5][6][7].
-
Oxidative Stress: Although HSYA is known for its antioxidant effects, at high concentrations, it can contribute to an imbalance in cellular redox status, leading to increased production of reactive oxygen species (ROS) and lipid peroxidation, which damages cellular components and induces cell death[2][3].
-
Induction of Ferroptosis: In some cancer cell lines, such as osteosarcoma, high concentrations of HSYA have been shown to induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation[1].
-
Activation of Specific Signaling Pathways: HSYA can activate pathways like PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which at high levels of activation, can lead to cell cycle arrest and apoptosis in cancer cells[7][8]. It can also suppress pathways like HIF-1α/SLC7A11, contributing to its anti-cancer effects but also to cytotoxicity[1].
Q2: What are the immediate troubleshooting steps to mitigate HSYA-induced cytotoxicity?
A: The most direct approach is to optimize the experimental parameters. Cytotoxicity is often dependent on both the concentration of the compound and the duration of exposure[9].
-
Conduct a Dose-Response Curve: Perform a comprehensive dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a therapeutic window where HSYA exhibits its desired effects without causing excessive cell death[8]. Start with a broad range of concentrations and narrow it down.
-
Optimize Exposure Time: Shorten the incubation time. A time-course experiment (e.g., 12, 24, 48, 72 hours) can reveal the onset of cytotoxicity and help you select an optimal duration for your assay[8][9].
-
Ensure Optimal Cell Culture Conditions: Use healthy, low-passage number cells. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity[9]. Maintain consistent seeding densities and ensure the culture medium contains all necessary supplements.
Q3: Can co-treatment with other agents reduce HSYA's cytotoxicity while preserving its intended effect?
A: Yes, co-treatment strategies can be effective, particularly if the mechanism of cytotoxicity is known.
-
Antioxidant Co-treatment: If oxidative stress is a contributing factor, co-administering an antioxidant like N-acetylcysteine (NAC) or Vitamin E may protect cells from ROS-induced damage and reduce cytotoxicity[2][9].
-
Pathway-Specific Inhibitors: If HSYA is inducing cytotoxicity through a specific mechanism like ferroptosis, using a known inhibitor of that pathway (e.g., a ferroptosis inhibitor) can help rescue the cells. This approach can also serve to confirm the mechanism of action[1].
Q4: How can advanced drug delivery systems help manage HSYA cytotoxicity for future in-vivo or clinical applications?
A: Drug delivery systems are a key strategy to improve the therapeutic index of HSYA by enhancing its bioavailability and reducing systemic toxicity. HSYA is highly water-soluble, which can limit its transmembrane capacity[10][11]. Encapsulation can address this:
-
Lipid-Based Carriers: Formulations like microemulsions, self-emulsifying drug delivery systems (SDEDDS), and nanoparticles can improve the oral absorption and bioavailability of HSYA[10][12]. This allows for lower effective doses, thereby reducing systemic toxicity.
-
Targeted Delivery: Encapsulating HSYA in systems like pegylated liposomes can protect healthy tissues, prolong circulation time, and concentrate the drug in target tissues (e.g., tumors) through effects like enhanced permeability and retention (EPR)[13]. This targeted approach minimizes systemic exposure and associated side effects.
Q5: How do I accurately distinguish between direct cytotoxicity (cell death) and a reduction in metabolic activity when using assays like MTT?
A: The MTT assay is widely used but measures metabolic activity via mitochondrial reductase enzymes, not cell viability directly. A compound that inhibits mitochondrial function without immediately killing the cell can lead to a misinterpretation of high "cytotoxicity"[14]. To get a clearer picture:
-
Use a Multiple Assay Approach: Combine the MTT assay with a method that directly measures cell membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, indicating cell death[1][3].
-
Employ Dye Exclusion Methods: Use viability dyes like Trypan Blue or fluorescent dyes such as Propidium Iodide (PI) in combination with flow cytometry. These dyes can only enter cells with compromised membranes, allowing for a direct count of dead cells[1][5].
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
-
Problem: Inconsistent results between replicate wells or experiments.
-
Possible Cause 1: Pipetting Errors. Inaccurate pipetting of cells, HSYA, or assay reagents.
-
Solution: Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer. Avoid introducing bubbles[9].
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell distribution across the plate.
-
Solution: Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly before incubation.
-
-
Possible Cause 3: Edge Effects. Evaporation from wells on the perimeter of the plate can concentrate media components and the drug, leading to higher toxicity.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Guide 2: Unexpectedly Low HSYA Efficacy or Potency
-
Problem: HSYA does not produce the expected biological effect at previously reported concentrations.
-
Possible Cause 1: HSYA Degradation. HSYA may be unstable under certain storage or experimental conditions (e.g., prolonged exposure to light or high pH).
-
Solution: Store HSYA stock solutions protected from light at -20°C or -80°C. Prepare fresh working dilutions for each experiment from the frozen stock.
-
-
Possible Cause 2: High Serum Concentration in Media. Proteins in fetal bovine serum (FBS) can bind to HSYA, reducing its effective concentration available to the cells.
-
Solution: If possible, reduce the serum concentration during the drug treatment period or use serum-free media, after confirming that this does not harm the cells.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may be inherently resistant to HSYA's effects.
-
Solution: Verify the cell line's identity and characteristics. Test HSYA on a known sensitive cell line as a positive control.
-
Data Presentation
Table 1: Reported In-Vitro Concentrations of HSYA and Their Effects
| Cell Line | Concentration Range | Effect Observed | Reference |
| Osteosarcoma (MG63) | >5 µM | Reduced cell growth, induced ferroptosis. | [1] |
| PC12 | 1, 10, 100 µM | Protective against oxygen-glucose deprivation; reduced apoptosis. | [4][5] |
| Human Gastric Carcinoma (BGC-823) | 100 µM | Inhibited proliferation, induced apoptosis. | [8] |
| Jurkat | 50, 100 µM | Inhibited cell growth, induced apoptosis. IC50 at 48h was 77.81 µM. | [8] |
| HK-2 (Renal) | up to 80 µmol·L⁻¹ | Protective against Cyclosporin (B1163) A-induced oxidative stress. | [2] |
| hiPSC-CMs | 2.5, 5, 10 µM | Cardioprotective against hypoxia-reoxygenation injury. | [15] |
| Colorectal Cancer (HCT116) | 25, 50, 100 µM | Inhibited proliferation, migration, and invasion. | [7] |
| HaCaT Keratinocytes | 50, 100, 200 µM | Protective against UVA-induced damage; reduced ROS. | [3] |
Table 2: Effect of Drug Delivery Systems on HSYA Bioavailability
| Delivery System | Key Finding | Improvement in Bioavailability | Reference |
| HSYA-Chitosan Complex | Effectively improved oral absorption of HSYA. | Increased to 476% | [10] |
| Self-double-emulsifying drug delivery system (SDEDDS) | Significantly increased membrane permeability across Caco-2 cells. | 2.17-fold increase in plasma concentration (in rats) compared to HSYA solution. | [12] |
| Microemulsion | Digested microemulsion increased permeability 5.56 times. | 181% in bile duct-ligated rats. | [10] |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is adapted from standard procedures to assess cell metabolic activity as an indicator of viability[9].
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HSYA in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HSYA. Include untreated cells as a negative control and a vehicle-only control if a solvent like DMSO is used.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium[3].
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In parallel, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30-60 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottomed 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are widely available and recommended for consistency). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: [(Absorbance of Treated - Absorbance of Untreated Control) / (Absorbance of Maximum Release - Absorbance of Untreated Control)] * 100.
Visualizations
Caption: Workflow for troubleshooting HSYA-induced cytotoxicity.
Caption: Simplified signaling pathway for HSYA-induced apoptosis.
Caption: Logic diagram for mitigating cytotoxicity via drug delivery.
References
- 1. This compound induced ferroptosis of Osteosarcoma cancer cells by HIF-1α/HK2 and SLC7A11 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on cyclosporin A-induced renal oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects PC12 cells against the apoptosis induced by oxygen and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of this compound on Nephropathy by Attenuating Oxidative Stress and Inhibiting Apoptosis in Induced Type 2 Diabetes in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 14. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor separation of Hydroxysafflor yellow A in chromatography
Welcome to the technical support center for the chromatographic analysis of Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for HSYA analysis?
A1: this compound is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A C18 column is frequently employed, and detection is typically set around 403 nm, which is a wavelength of high absorbance for HSYA.[1][2][3] The mobile phase often consists of a mixture of methanol (B129727), acetonitrile (B52724), and an aqueous solution containing an acidifier like formic acid or a phosphate (B84403) buffer.[1][2][4]
Q2: Why is my HSYA peak showing significant tailing?
A2: Peak tailing for HSYA can be caused by several factors. One common reason is secondary interactions between the phenolic hydroxyl groups in HSYA and active silanol (B1196071) groups on the silica-based column packing.[5] The addition of a small amount of acid, such as formic acid, to the mobile phase can help to suppress the ionization of these silanol groups and improve peak shape.[1][3] Other potential causes include column contamination, the presence of a void at the column inlet, or an inappropriate mobile phase pH.[5]
Q3: My HSYA retention time is shifting between injections. What could be the cause?
A3: Retention time instability can stem from several sources. Inconsistent mobile phase preparation is a common culprit.[6] Ensure your mobile phase is well-mixed and degassed. Fluctuations in column temperature can also lead to shifts in retention time. If using a gradient elution, inadequate column equilibration between runs can cause retention time drift, especially for early eluting peaks.[6] Pump malfunctions, such as inconsistent flow rates or check valve issues, are another potential cause.[7]
Q4: I am not getting good separation between HSYA and other components in my sample. How can I improve the resolution?
A4: To improve resolution, you can modify the mobile phase composition. For instance, adjusting the ratio of organic solvents (methanol and acetonitrile) or the concentration of the acid modifier can significantly impact selectivity.[1][8] One study found that using a mobile phase of methanol, acetonitrile, and 0.2% formic acid in water provided good separation.[1] Another study noted that acetonitrile was chosen over methanol for its stronger elution properties, and formic acid was preferred over acetic acid for better resolution.[3] You can also consider optimizing the gradient profile if you are using a gradient method.
Q5: What are the stability considerations for HSYA during analysis?
A5: HSYA is known to be unstable under certain conditions. It is susceptible to degradation in alkaline environments, under high temperatures, and when exposed to light.[9][10] Therefore, it is crucial to control the pH of your mobile phase, maintain a consistent and appropriate column temperature, and protect your samples and standards from light. The addition of antioxidants like ascorbic acid has been shown to improve its stability.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide addresses common causes of asymmetrical peaks for HSYA and provides systematic solutions.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Add a small percentage (e.g., 0.1-0.2%) of formic acid or acetic acid to your aqueous mobile phase to suppress silanol activity.[1][3] |
| Column Overload | Reduce the injection volume or dilute the sample.[11] |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Void in Column | This can be caused by pressure shocks.[5] Try reversing the column and flushing at a low flow rate. If unresolved, the column may need replacement. |
| Inappropriate Sample Solvent | Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase to ensure good peak focusing at the column head.[11] |
Issue 2: Poor Resolution and Separation
This section provides guidance on how to improve the separation between HSYA and other analytes.
| Potential Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of organic solvents (methanol/acetonitrile) and the aqueous component. One study found a mobile phase of methanol, acetonitrile, and 0.2% formic acid in water (36:2:62 v/v/v) to be effective.[1] |
| Inadequate pH Control | Optimize the pH of the mobile phase. The addition of formic acid is often beneficial for the separation of HSYA.[1][3] |
| Isocratic Elution Insufficient | If your sample contains compounds with a wide range of polarities, an isocratic method may not provide adequate separation. Develop a gradient elution method. |
| Incorrect Column Chemistry | While C18 is common, other stationary phases might provide better selectivity for your specific sample matrix. |
| Low Column Efficiency | Check for signs of column degradation (high backpressure, peak broadening). Ensure the column is properly packed and has not developed voids. |
Experimental Protocols
Example HPLC Method for HSYA Separation
This protocol is based on a reported method that achieved good separation of HSYA.[1]
-
Column: ODS C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 0.2% formic acid in water (A), acetonitrile (B), and methanol (C) in an isocratic mode with a ratio of A:B:C = 62:2:36.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 403 nm
-
Column Temperature: Not specified in the reference, but maintaining a constant temperature (e.g., 25-30 °C) is recommended for reproducibility.
Visualizations
Troubleshooting Workflow for Poor HSYA Separation
Caption: Figure 1. A logical workflow for troubleshooting poor separation of HSYA.
Factors Influencing HSYA Chromatographic Separation
Caption: Figure 2. Key factors influencing the chromatographic separation of HSYA.
References
- 1. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 2. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Hydroxysafflor Yellow A and Other Safflower Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Safflower Compounds with Supporting Experimental Data
The florets of Carthamus tinctorius L., commonly known as safflower, are a rich source of bioactive quinochalcone C-glycosides, which have garnered significant attention for their therapeutic potential, particularly in the management of cardiovascular and cerebrovascular diseases. Among these compounds, Hydroxysafflor yellow A (HSYA) is the most abundant and widely studied. However, other related compounds, such as anhydrosafflor yellow B (AHSYB) and safflor yellow A (SYA), also contribute to the overall pharmacological effects of safflower extracts. This guide provides a comparative analysis of the efficacy of HSYA against other key safflower compounds, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Comparative Efficacy: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the quantitative data on the neuroprotective, antioxidant, and antiplatelet/anticoagulant effects of HSYA and its related compounds.
Neuroprotective Effects
A study directly comparing HSYA and AHSYB in models of cerebral ischemia/reperfusion (I/R) injury revealed their comparable neuroprotective properties.[1] Both compounds demonstrated a dose-dependent increase in cell viability and a decrease in lactate (B86563) dehydrogenase (LDH) release in primary hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[1] In an in vivo rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), both HSYA and AHSYB effectively reduced neurological deficit scores and infarct volume.[1]
Table 1: In Vitro Neuroprotective Effects of HSYA and AHSYB on OGD/R-Injured Hippocampal Neurons [1]
| Compound | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |
| Control | - | 100.0 ± 5.0 | 100.0 ± 8.0 |
| OGD/R | - | 52.3 ± 4.1 | 210.5 ± 15.2 |
| HSYA | 40 | 65.8 ± 3.5 | 165.4 ± 10.1 |
| 60 | 78.2 ± 4.2 | 140.2 ± 9.5 | |
| 80 | 89.5 ± 5.1 | 115.8 ± 7.3 | |
| AHSYB | 40 | 63.7 ± 3.2 | 170.1 ± 11.3 |
| 60 | 75.9 ± 3.9 | 145.6 ± 8.9 | |
| 80 | 87.1 ± 4.8 | 120.3 ± 6.8 |
Table 2: In Vivo Neuroprotective Effects of HSYA and AHSYB in MCAO/R Rats [1]
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score | Infarct Volume (%) |
| Sham | - | 0.2 ± 0.1 | 0 |
| MCAO/R | - | 3.8 ± 0.4 | 45.3 ± 5.2 |
| HSYA | 2 | 3.1 ± 0.3 | 35.1 ± 4.1 |
| 4 | 2.5 ± 0.2 | 28.7 ± 3.5 | |
| 8 | 1.8 ± 0.2 | 20.4 ± 2.8 | |
| AHSYB | 2 | 3.2 ± 0.3 | 36.5 ± 4.3 |
| 4 | 2.6 ± 0.2 | 29.8 ± 3.8 | |
| 8 | 1.9 ± 0.2 | 21.7 ± 3.1 |
Antioxidant Activity
Both HSYA and AHSYB have demonstrated significant antioxidant properties.[1][2] A comparative study on their ability to scavenge the DPPH radical showed that HSYA has a slightly lower IC50 value, indicating a higher antioxidant potential compared to safflor yellow A (SYA).[3]
Table 3: Comparative Antioxidant Activity of Safflower Compounds [3]
| Compound | DPPH Scavenging IC50 (µg/mL) |
| HSYA | 10.5 ± 0.8 |
| Safflor Yellow A (SYA) | 15.2 ± 1.1 |
| Carthamus Tinctorius Extract | 13.4 ± 1.0 |
Antiplatelet and Anticoagulant Activities
A study utilizing a selective knock-out approach demonstrated that both HSYA and anhydrosafflor yellow B (referred to as ASYB in the study) contribute significantly to the antiplatelet and anticoagulant activities of safflower.[4] The removal of either compound from a safflower herb pair extract resulted in a significant reduction in the inhibition of platelet aggregation and a decrease in thrombin time (TT).[4]
Table 4: Contribution of HSYA and Anhydrosafflor Yellow B (ASYB) to Antiplatelet and Anticoagulant Activities [4]
| Bioactivity | Contribution of HSYA | Contribution of ASYB |
| Inhibition of PAF-induced Platelet Aggregation | Significant contribution, with the degree varying depending on the herbal combination. | Significant contribution, with the degree varying depending on the herbal combination. |
| Prolongation of Thrombin Time (TT) | Significant contribution, with the degree varying depending on the herbal combination. | Not explicitly quantified in the same manner as HSYA, but its removal also impacted anticoagulation activity. |
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model
This in vivo model is used to simulate ischemic stroke and evaluate the neuroprotective effects of test compounds.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated, and a nylon monofilament is inserted through the ECA into the ICA to occlude the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: HSYA, AHSYB, or a vehicle control is administered intravenously at the onset of reperfusion.
-
Neurological Assessment: Neurological deficits are scored at a set time point post-reperfusion (e.g., 24 hours) based on a graded scale.
-
Infarct Volume Measurement: After neurological assessment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue is quantified as a percentage of the total brain volume.
ADP-Induced Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is incubated with various concentrations of the test compounds (HSYA, AHSYB, etc.) or a vehicle control for a specified time.
-
Aggregation Induction: Platelet aggregation is induced by adding adenosine (B11128) diphosphate (B83284) (ADP).
-
Measurement: The change in light transmittance through the PRP suspension is measured using a platelet aggregometer. As platelets aggregate, the transmittance increases.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) can be determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of HSYA and other safflower compounds are mediated through the modulation of multiple signaling pathways. A key pathway implicated in the neuroprotective effects of both HSYA and AHSYB is the SIRT1 (Sirtuin 1) signaling pathway.[1]
SIRT1 Signaling Pathway in Neuroprotection
Both HSYA and AHSYB have been shown to activate the SIRT1 pathway, which plays a crucial role in cellular stress resistance and survival. Activation of SIRT1 leads to the deacetylation of downstream targets, including transcription factors that regulate the expression of antioxidant and anti-apoptotic genes.
HSYA and AHSYB promote neuroprotection by activating the SIRT1 signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of safflower compounds.
Workflow for the comparative evaluation of safflower compounds.
References
- 1. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy of Hydroxysafflor Yellow A in Preclinical Stroke Models: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Hydroxysafflor yellow A (HSYA) across various experimental stroke models. HSYA, a primary active component of the safflower plant, has demonstrated significant therapeutic potential in treating ischemic stroke by mitigating its complex pathophysiology, including excitotoxicity, oxidative stress, inflammation, and apoptosis. [1][2]
Executive Summary
This compound (HSYA) consistently demonstrates neuroprotective effects across multiple preclinical models of ischemic stroke. This guide synthesizes the available data, presenting a comparative analysis of HSYA's efficacy in the widely used Middle Cerebral Artery Occlusion (MCAO) model, and discusses its potential in other models like photothrombotic and embolic stroke. The data underscores HSYA's multimodal mechanism of action, involving the attenuation of inflammatory responses, reduction of oxidative stress, and inhibition of apoptotic pathways.
Performance Across Stroke Models: A Quantitative Comparison
The following tables summarize the quantitative data on the neuroprotective effects of HSYA in the MCAO model, the most extensively studied preclinical stroke model. Data for photothrombotic and embolic stroke models are less prevalent in the literature for HSYA specifically but are discussed based on the compound's known mechanisms of action.
Table 1: Effect of HSYA on Infarct Volume and Neurological Deficit in MCAO Models
| Stroke Model | Species | HSYA Dosage | Administration Time | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| MCAO | Rat | 8 mg/kg | 3h post-ischemia | Significant reduction | Significant improvement | [3] |
| MCAO | Rat | 16 mg/kg | 3h post-ischemia | Dose-dependent reduction | Dose-dependent improvement | [3] |
| MCAO | Rat | Not Specified | Post-reperfusion | Significantly decreased | Significantly decreased | [4] |
| MCAO | Rat | Not Specified | Onset of reperfusion | Significant reduction | Ameliorated performance in NSS, rotarod, and Y-maze | [5] |
Table 2: Effect of HSYA on Markers of Oxidative Stress
| Stroke Model | Species | HSYA Dosage | Parameter Measured | Result | Reference |
| MCAO | Rat | Not Specified | Malondialdehyde (MDA) | Reduced content | [3] |
| MCAO | Rat | Not Specified | Superoxide (B77818) Dismutase (SOD) | Increased activity | [3] |
| OGD/R (in vitro) | Hippocampal Neurons | 40, 60, 80 µM | Reactive Oxygen Species (ROS) | Decreased levels | [6] |
| OGD/R (in vitro) | Hippocampal Neurons | 40, 60, 80 µM | Malondialdehyde (MDA) | Decreased levels | [6] |
Table 3: Effect of HSYA on Markers of Inflammation and Apoptosis
| Stroke Model | Species | HSYA Dosage | Parameter Measured | Result | Reference |
| MCAO | Rat | 8 mg/kg, 16 mg/kg | p-JAK2, p-STAT3 | Significantly inhibited | [3] |
| OGD/R (in vitro) | SH-SY5Y cells | Not Specified | CASP3 | Inhibited level | [7] |
| MCAO | Rat | Not Specified | Bax | Decreased expression | [6] |
| MCAO | Rat | Not Specified | Bcl-2 | Increased expression | [6] |
| MCAO | Rat | Not Specified | Tumor Necrosis Factor-α (TNF-α) | Attenuated levels | [5] |
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for the interpretation and replication of these findings.
1. Middle Cerebral Artery Occlusion (MCAO) Model:
This model is a widely accepted method for inducing focal cerebral ischemia that mimics human ischemic stroke.[8]
-
Procedure: A filament is inserted through the external carotid artery to the internal carotid artery to block the origin of the middle cerebral artery.[8][9] Reperfusion is achieved by withdrawing the filament after a specific duration of occlusion (e.g., 60 or 90 minutes).[5][10]
-
Assessment of Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used.[5][11] The brain is sectioned and stained, with healthy tissue appearing red and the infarcted tissue appearing white.
-
Neurological Deficit Scoring: A neurological scoring system is used to assess motor and sensory deficits.[3][4][5]
2. Photothrombotic Stroke Model:
This model creates a focal ischemic lesion with high reproducibility.[12][13]
-
Procedure: A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by illumination of a specific cortical area with a laser.[12] This process induces endothelial damage and platelet aggregation, leading to a localized thrombus.[14]
-
Assessment: Laser Doppler flowmetry can be used to monitor cerebral blood flow.[11] Infarct volume is typically assessed using histological staining like thionin or TTC.[11][14]
3. Embolic Stroke Model:
This model simulates stroke caused by a blood clot traveling to the brain.
-
Procedure: A pre-formed clot is injected into the cerebral circulation, typically via the internal carotid artery, leading to the occlusion of a cerebral artery.[15]
-
Assessment: Similar to other models, infarct volume and neurological deficits are the primary outcomes measured.[15]
Signaling Pathways and Mechanisms of Action
HSYA exerts its neuroprotective effects through the modulation of multiple signaling pathways.
dot
Caption: Experimental workflow for evaluating HSYA's neuroprotection.
dot
Caption: Signaling pathways modulated by HSYA in ischemic stroke.
HSYA's neuroprotective actions are attributed to its influence on several key signaling pathways:
-
Anti-Inflammatory Effects: HSYA has been shown to inhibit the JAK2/STAT3 signaling pathway, which plays a critical role in the inflammatory response following cerebral ischemia.[3][16] By downregulating the phosphorylation of JAK2 and STAT3, HSYA reduces the production of pro-inflammatory cytokines.[3]
-
Anti-Oxidative Stress: The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces the levels of oxidative stress markers such as malondialdehyde (MDA).[3][6] HSYA also upregulates the SIRT1 pathway, which is involved in protecting against oxidative stress and apoptosis.[1][6]
-
Anti-Apoptotic Effects: HSYA modulates the expression of apoptosis-related proteins, decreasing the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[6] This helps to prevent programmed cell death in neurons subjected to ischemic conditions.
-
Regulation of Autophagy: HSYA can promote neuronal autophagy through the HIF-1α/BNIP3 signaling pathway, which is a cellular self-cleaning process that can be protective in the acute phase of cerebral ischemia.[7]
Conclusion and Future Directions
The evidence strongly supports the neuroprotective efficacy of this compound in preclinical models of ischemic stroke, particularly in the MCAO model. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, and apoptosis, makes it a promising candidate for further drug development.
Future research should focus on:
-
Conducting comparative studies of HSYA in photothrombotic and embolic stroke models to broaden the understanding of its efficacy.
-
Investigating the optimal therapeutic window and dosage for different types of ischemic stroke.
-
Exploring the long-term effects of HSYA on functional recovery and cognitive outcomes post-stroke.
-
Translating these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of HSYA in human stroke patients.[17]
References
- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 2. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective cerebrovascular effects of this compound (HSYA) on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 7. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modified middle cerebral artery occlusion model provides detailed intraoperative cerebral blood flow registration and improves neurobehavioral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A murine photothrombotic stroke model with an increased fibrin content and improved responses to tPA-lytic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolutional Characterization of Photochemically Induced Stroke in Rats: a Multimodality Imaging and Molecular Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Photothrombotic Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective effect of high-density lipoprotein-based therapy in a model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxysafflor Yellow A and Anhydrosafflor Yellow B: Bioactive Chalcones from Safflower
An objective guide for researchers on the properties, activities, and mechanisms of two prominent quinochalcone C-glycosides from Carthamus tinctorius L.
Hydroxysafflor yellow A (HSYA) and anhydrosafflor yellow B (AYB or AHSYB) are the primary water-soluble bioactive compounds extracted from the flower of safflower (Carthamus tinctorius L.).[1][2] For centuries, safflower has been a staple in traditional Chinese medicine, used to invigorate blood circulation and treat a variety of ailments, including cardiovascular and cerebrovascular diseases.[1][3] While HSYA is more abundant and has been the subject of extensive research, recent studies have demonstrated that AYB, another key quinochalcone C-glycoside, possesses comparable and potent pharmacological effects.[1][4]
This guide provides a side-by-side comparison of HSYA and AYB, presenting their physicochemical properties, comparative biological activities supported by experimental data, and underlying mechanisms of action to inform future research and drug development.
Physicochemical Properties
HSYA and AYB share a core quinochalcone structure but differ in their specific chemical composition.[5][6] This structural difference underlies their distinct, albeit often similar, biological activities.
| Property | This compound (HSYA) | Anhydrosafflor Yellow B (AYB) |
| Molecular Formula | C₂₇H₃₀O₁₅ | C₂₁H₂₀O₁₀ |
| Molecular Weight | 594.52 g/mol | 432.38 g/mol |
| Chemical Structure | Quinochalcone C-glycoside | Quinochalcone C-glycoside |
| Appearance | Yellow Pigment | Yellow Pigment |
| Solubility | Water-soluble | Water-soluble[7] |
Comparative Pharmacological Activities
Direct comparative studies have highlighted that both HSYA and AYB are potent agents in protecting against cerebral ischemia/reperfusion (I/R) injury.[4][8] Their effects are attributed to strong antioxidant and anti-apoptotic properties.[4][9]
Neuroprotective Effects: In Vitro Data
In a key study, primary hippocampal neurons were subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to simulate ischemic injury. Both HSYA and AYB demonstrated significant, dose-dependent neuroprotective effects.
Table 1: Effect of HSYA and AYB on Cell Viability in OGD/R-Injured Neurons [2][4]
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100% |
| OGD/R Model | - | ~50% |
| HSYA | 40 | Increased |
| 60 | Increased | |
| 80 | Increased | |
| AYB | 40 | Increased |
| 60 | Increased | |
| 80 | Increased |
Note: The study demonstrated a dose-dependent increase in viability, though specific percentage values for each concentration were presented graphically. Both compounds significantly reversed the damage caused by OGD/R.
Antioxidant Activity: In Vitro Data
The neuroprotective effects of HSYA and AYB are strongly linked to their ability to mitigate oxidative stress. Both compounds effectively reduced reactive oxygen species (ROS) and malondialdehyde (MDA) levels while boosting the activity of endogenous antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD).[2][4]
Table 2: Comparative Effects of HSYA and AYB (80 µM) on Oxidative Stress Markers [2][4]
| Marker | OGD/R Model Group | HSYA-Treated Group | AYB-Treated Group |
| ROS Activity | Significantly Increased | Significantly Decreased | Significantly Decreased |
| MDA Level | Significantly Increased | Significantly Decreased | Significantly Decreased |
| GSH-Px Activity | Significantly Decreased | Significantly Increased | Significantly Increased |
| SOD Activity | Significantly Decreased | Significantly Increased | Significantly Increased |
Anti-Apoptotic Effects: In Vivo Data
In a rat model of middle cerebral artery occlusion and reperfusion (MCAO/R), both HSYA and AYB effectively reduced brain infarct volume and improved neurological function.[2][4] Their mechanism involves the regulation of key apoptotic proteins.
Table 3: In Vivo Effects of HSYA and AYB on Apoptosis-Related Protein Expression [4]
| Treatment Group | Bcl-2 Expression (Anti-apoptotic) | Bax Expression (Pro-apoptotic) |
| Sham | Normal | Normal |
| MCAO/R Model | Decreased | Increased |
| HSYA | Significantly Increased | Significantly Decreased |
| AYB | Significantly Increased | Significantly Decreased |
Mechanisms of Action: The SIRT1 Signaling Pathway
A pivotal study has shown that both HSYA and AYB exert their neuroprotective effects by activating the Silent Information Regulator 1 (SIRT1) signaling pathway.[4][8] SIRT1 is a crucial regulator of cellular stress resistance and apoptosis.[4]
Activation of SIRT1 by HSYA and AYB leads to the deacetylation and subsequent activation of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α).[2][4] This cascade enhances cellular resistance to oxidative stress and inhibits apoptosis by modulating the expression of Bcl-2 and Bax proteins.[4] The neuroprotective effects of both compounds were abolished when a SIRT1-specific inhibitor (EX527) was used, confirming the pathway's central role.[4][8]
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) In Vitro Model
This protocol simulates ischemia-reperfusion injury in cultured cells.
-
Cell Culture: Primary hippocampal neurons are cultured in a standard neurobasal medium.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic incubator (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2 hours).
-
Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Treatment: HSYA or AYB is added to the culture medium at the beginning of the reperfusion phase at various concentrations (e.g., 40, 60, 80 µM).
-
Assessment: Cell viability is measured using an MTT assay, and oxidative stress markers are quantified using commercial kits.[4]
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Total protein is extracted from brain tissues (for in vivo studies) or cultured cells (for in vitro studies) using a lysis buffer containing protease inhibitors.[4]
-
Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked with non-fat milk or BSA to prevent non-specific binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., SIRT1, Bcl-2, Bax, GAPDH).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified using imaging software.
Conclusion
The available evidence demonstrates that both this compound and Anhydrosafflor yellow B are highly potent bioactive compounds with significant therapeutic potential, particularly for neuroprotection against ischemic injury. While structurally distinct, they exhibit remarkably similar efficacy in attenuating oxidative stress and apoptosis by activating the SIRT1 signaling pathway.[4][8]
HSYA has been more extensively studied, with a broader range of documented pharmacological effects, including anti-inflammatory and anticoagulant activities.[3] However, the comparable potency of AYB in key neuroprotective assays suggests it is an equally important component of safflower's therapeutic profile and warrants further investigation.[1][4] For researchers in drug development, AYB represents a promising but less-explored alternative or adjunct to HSYA, meriting dedicated studies to fully characterize its pharmacological profile and potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Cross-Validation of Hydroxysafflor Yellow A's Anti-Inflammatory Effects: A Comparative Guide
An objective analysis of Hydroxysafflor yellow A (HSYA) as a potent anti-inflammatory agent, cross-validated through in vivo and in vitro experimental data. This guide provides a comparative overview against established anti-inflammatory drugs, detailing its mechanistic action on key signaling pathways.
This compound (HSYA), a primary active chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L., has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This guide synthesizes the existing in vivo and in vitro evidence to provide researchers, scientists, and drug development professionals with a comprehensive comparison of HSYA's efficacy and mechanism of action against other anti-inflammatory alternatives.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of HSYA have been substantiated in various models, where it has shown comparable or, in some instances, superior activity to established anti-inflammatory agents. The following tables summarize the quantitative data from studies evaluating HSYA's ability to modulate key inflammatory mediators. For comparative context, data for Dexamethasone, a potent corticosteroid, and Celecoxib, a selective COX-2 inhibitor, are included where available from studies with similar experimental setups.
In Vitro Anti-Inflammatory Effects
HSYA has been shown to effectively inhibit the production of pro-inflammatory cytokines and enzymes in various cell lines, most commonly in response to inflammatory stimuli like lipopolysaccharide (LPS).
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by HSYA and Comparator Drugs
| Cell Line | Inflammatory Stimulus | Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | iNOS/NO Inhibition (%) | COX-2 Inhibition (%) |
| RAW264.7 Macrophages | LPS (1 µg/mL) | HSYA | 100 µM | ~60% | ~55% | ~70% | ~65% | ~50% |
| Primary Microglia | LPS (1 µg/mL) | HSYA | 5 µM | Significant Decrease | Significant Decrease | Significant Decrease | Significant Decrease | Not Reported |
| A549 Human Alveolar Epithelial Cells | LPS (1 µg/mL) | HSYA | 16 µmol/L | Significant Decrease | Significant Decrease | Significant Decrease | Not Reported | Not Reported |
| Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | Celecoxib | 1.85 µM | Significant Decrease | Significant Decrease | Significant Decrease | Not Reported | Significant Decrease |
| RAW264.7 Macrophages | LPS (1 µg/mL) | Dexamethasone | 1 µM | Significant Decrease | Not Reported | Significant Decrease | Not Reported | Not Reported |
Note: The data presented is a synthesis from multiple sources and percentages are approximate. "Significant Decrease" indicates a statistically significant reduction was reported without specific percentages being readily available for direct comparison.
In Vivo Anti-Inflammatory Effects
In animal models of inflammation, HSYA has demonstrated the ability to reduce edema, inflammatory cell infiltration, and the systemic production of inflammatory cytokines.
Table 2: In Vivo Anti-Inflammatory Effects of HSYA in Animal Models
| Animal Model | Inflammatory Stimulus | Compound | Dosage | Reduction in Paw Edema (%) | Reduction in MPO Activity (%) | Reduction in Serum TNF-α (%) | Reduction in Serum IL-6 (%) |
| Rat | Carrageenan-induced paw edema | HSYA | 50 mg/kg | ~50% | Not Reported | Not Reported | Not Reported |
| Rat | Acute soft tissue injury | HSYA | 20 mg/kg | Not Applicable | Significant Decrease | Significant Decrease | Significant Decrease |
| Mouse | LPS-induced acute lung injury | HSYA | 10 mg/kg | Not Applicable | Significant Decrease | Significant Decrease | Significant Decrease |
| Rat | Ulcerative Colitis (DSS model) | HSYA | 20 mg/kg | Not Applicable | Significant Decrease | Significant Decrease | Significant Decrease |
Mechanistic Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of HSYA are primarily attributed to its ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
HSYA has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
HSYA also attenuates the inflammatory response by inhibiting the phosphorylation of key kinases in the MAPK pathway, including p38, ERK1/2, and JNK. The inhibition of these pathways further downregulates the expression of inflammatory mediators.
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of HSYA (e.g., 25, 50, 100 µM) or a vehicle control for 2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.
-
Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by quantitative real-time PCR (qRT-PCR), with GAPDH used as an internal control.
-
Protein Expression: Cell lysates are prepared, and the protein expression levels of key signaling molecules (e.g., phosphorylated and total p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats (180-220 g) are used for the experiment.
-
Treatment: Animals are randomly divided into groups: control (vehicle), HSYA-treated (e.g., 25, 50 mg/kg, intraperitoneally), and positive control (e.g., Indomethacin, 10 mg/kg, i.p.). The treatments are administered 1 hour before the carrageenan injection.
-
Induction of Inflammation: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of edema inhibition is calculated for each group relative to the control group.
A Head-to-Head Comparison: Synthetic vs. Natural Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Hydroxysafflor Yellow A Sourcing
This compound (HSYA), a prominent chalcone (B49325) glycoside, is the principal bioactive component isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] Renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties, HSYA is a subject of intense research for its therapeutic potential in cardiovascular and cerebrovascular diseases.[2] As research and development efforts advance, a critical decision for scientists is the choice between naturally extracted and chemically synthesized HSYA. This guide provides a comprehensive, data-driven comparison of these two sources to aid in making an informed decision based on experimental evidence.
Method of Production: A Tale of Two Sources
The procurement of HSYA follows two primary pathways: extraction from natural sources and chemical synthesis. Each method presents a distinct profile of advantages and challenges in terms of yield, purity, and scalability.
Natural Extraction: The traditional method of obtaining HSYA involves its extraction from safflower petals. A variety of techniques have been developed to optimize this process, with yields varying significantly depending on the chosen method. Water immersion is a common, cost-effective technique, but it often results in lower yields.[1] More advanced methods like ultrasonic and microwave-assisted extraction can enhance the yield.[1] One study reported a high extraction efficiency of 14.56% using DMSO as the solvent, although this method may result in higher levels of impurities.[1] A patented method involving ultrasonic extraction and chromatographic purification has reported achieving a purity of 99.8% with a yield of 62.7%.[3]
Chemical Synthesis: The chemical synthesis of HSYA offers an alternative to extraction from natural sources, providing a potentially more controlled and scalable production method. A described oxidative synthesis pathway reports a yield of 18%.[4] While this method can offer high purity, the complexity of the synthesis and the potential for generating unique impurities are important considerations.
The following table summarizes the key quantitative data associated with different production methods for HSYA.
| Production Method | Source | Reported Yield (%) | Reported Purity (%) | Reference |
| Natural Extraction | ||||
| Water Immersion | Carthamus tinctorius | ~0.066 | Not specified | [1] |
| Microwave-Assisted | Carthamus tinctorius | 6.96 | Not specified | [1] |
| DMSO Extraction | Carthamus tinctorius | 14.56 | Lower due to impurities | [1] |
| Ultrasonic & Chromatography | Carthamus tinctorius | 62.7 | 99.8 | [3] |
| Chemical Synthesis | ||||
| Oxidative Synthesis | Chemical precursors | 18 | Not specified | [4] |
Experimental Workflow for Production
The following diagram illustrates a generalized workflow for the production of HSYA from both natural and synthetic sources.
Bioactivity and Signaling Pathways: A Unified Effect
The therapeutic effects of HSYA are attributed to its modulation of various signaling pathways involved in inflammation, oxidative stress, and apoptosis. While the source of HSYA (natural or synthetic) is not always specified in bioactivity studies, the fundamental molecular structure is identical, suggesting a comparable biological activity. Chemically, a synthetic molecule that is identical to its natural counterpart will have the same bioactivity.[5]
HSYA has been shown to exert its effects through several key signaling pathways:
-
NF-κB Signaling Pathway: HSYA can inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. HSYA has been shown to modulate this pathway, contributing to its neuroprotective effects.
-
MAPK Signaling Pathway: HSYA can influence the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation.
-
Nrf2/HO-1 Signaling Pathway: HSYA can activate the Nrf2/HO-1 pathway, a major cellular defense mechanism against oxidative stress.
The following diagram illustrates the key signaling pathways modulated by HSYA.
Experimental Protocols for Key Assays
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments commonly used in the evaluation of HSYA.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of HSYA samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Ultrapure water
-
HSYA standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the HSYA sample in a suitable solvent (e.g., methanol-water mixture) to a known concentration.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.[6]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: 403 nm[7]
-
-
Analysis: Inject the prepared sample and HSYA standard into the HPLC system.
-
Data Processing: Calculate the purity of the HSYA sample by comparing the peak area of HSYA to the total peak area of all components in the chromatogram.
In Vitro Bioactivity: Neuroprotection Assessment using MTT Assay
Objective: To evaluate the neuroprotective effect of HSYA against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
HSYA (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of HSYA for a specific duration (e.g., 2-4 hours).
-
Induce oxidative stress by adding the chosen agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for a further 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and determine the protective effect of HSYA.
In Vivo Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To assess the neuroprotective effects of HSYA in an in vivo model of ischemic stroke.
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
HSYA solution for injection
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction:
-
Ligate the CCA proximally and the ECA distally.
-
Insert the nylon filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
-
-
Drug Administration: Administer HSYA (or vehicle control) intravenously or intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).
-
Reperfusion: After a specific occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the rat and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Conclusion: Making the Right Choice for Your Research
The decision to use natural or synthetic HSYA depends on the specific requirements of the research.
-
Natural HSYA: May be preferred for studies aiming to investigate the effects of the compound as it exists in its natural matrix, potentially including minor related compounds that could have synergistic effects. However, batch-to-batch variability in purity and composition can be a concern. High-purity natural HSYA can be obtained through sophisticated purification techniques, but this can be costly and time-consuming.
-
Synthetic HSYA: Offers the advantage of high purity and consistency between batches, which is crucial for pharmacological and toxicological studies where precise dosing and reproducibility are paramount. The synthetic route also provides a more scalable and potentially cost-effective source for large-scale studies and future drug development.
Ultimately, the choice between natural and synthetic HSYA should be guided by a thorough consideration of the research goals, the need for purity and consistency, and the scalability of the supply. For foundational research and drug development, the consistency and purity offered by synthetic HSYA are significant advantages.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Hydroxysafflor Yellow A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anticancer mechanisms of Hydroxysafflor yellow A (HSYA) across multiple cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents comparative data, and offers detailed experimental protocols to facilitate further investigation into this promising natural compound.
This compound, a primary active component of the safflower plant (Carthamus tinctorius L.), has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of various cancer cells. This guide delves into the molecular pathways underlying these effects, offering a valuable resource for the scientific community.
Comparative Efficacy of this compound Across Cancer Cell Lines
The following tables summarize the quantitative data on the effects of HSYA on cell viability, apoptosis, and cell cycle progression in various cancer cell lines. These data have been compiled from multiple studies to provide a comparative overview of HSYA's anticancer activity.
Table 1: Cell Viability (IC50 Values) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| Jurkat | T-cell Leukemia | 99.08 µM | 24 hours | [1] |
| 77.81 µM | 48 hours | [1] | ||
| 59.05 µM | 72 hours | [1] | ||
| MCF-7 | Breast Cancer | 22.12 µg/ml (HSYB) | 24 hours | [2][3] |
Note: HSYB is an isomer of HSYA.
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | HSYA Concentration | Apoptosis Induction | Citation | | :--- | :--- | :--- | :--- | | | A549 | Non-small Cell Lung | 5, 10, 20 µM | Dose-dependent increase |[4] | | H1299 | Non-small Cell Lung | 5, 10, 20 µM | Dose-dependent increase |[4] | | HCT116 | Colorectal Cancer | 25, 50, 100 µM | Concentration-dependent increase |[5][6] | | MCF-7 | Breast Cancer | Not specified | Increased apoptosis |[7] | | BGC-823 | Gastric Carcinoma | 100 µM | Induced apoptosis |[8] |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | HSYA Concentration | Effect on Cell Cycle | Citation |
| Jurkat | T-cell Leukemia | 50, 100 µM | G0/G1 phase arrest | [1] |
| HT-29 | Colorectal Cancer | Not specified | G0/G1 phase arrest | [9] |
| BGC-823 | Gastric Carcinoma | 100 µM | Blocked G0/G1 to S phase transition | [8][10] |
| MCF-7 | Breast Cancer | Not specified | S phase arrest (HSYB) | [11] |
Key Signaling Pathways Modulated by this compound
HSYA exerts its anticancer effects by modulating several critical signaling pathways involved in cell growth, survival, and metastasis. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action.
References
- 1. Impact of this compound on proliferation, cell cycle, and apoptosis of Jurkat cells through targeting of the Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in MCF-7 cells by blocking NFκB/p65 pathway and disrupting mitochondrial transmembrane potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [this compound inhibits proliferation, migration, and chemoresistance of colorectal cancer cells through Akt/mTOR-autophagy pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Hydroxysafflor Yellow B on the Proliferation of Human Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Hydroxysafflor yellow A's antioxidant activity with known antioxidants
For Immediate Release
A comprehensive comparative study has illuminated the potent antioxidant activity of Hydroxysafflor yellow A (HSYA), a primary active component of the safflower (Carthamus tinctorius), benchmarking its performance against established antioxidants such as Vitamin C and Trolox. This analysis, designed for researchers, scientists, and drug development professionals, provides a detailed examination of HSYA's antioxidant capacity through a compilation of experimental data, in-depth procedural outlines, and visual representations of its mechanism of action.
This compound has demonstrated significant antioxidant properties, which are largely attributed to its unique chemical structure.[1] This guide synthesizes available data to offer an objective comparison of HSYA's efficacy in neutralizing free radicals, a key factor in cellular damage and the progression of numerous diseases.
Quantitative Comparison of Antioxidant Activity
To provide a clear and concise overview, the following table summarizes the antioxidant activities of this compound, Vitamin C, and Trolox, as determined by various in vitro assays. The data presented is a collation from multiple studies, and direct comparison should be approached with consideration for variations in experimental conditions.
| Antioxidant | Assay | IC50 Value (µg/mL) | ORAC Value (µmol TE/g) | Notes |
| This compound (HSYA) | DPPH | ~13.4 (for extract) | Not directly available | The IC50 value is for the Carthamus Tinctorius extract. HSYA is noted to have a higher antiradical power than Safflor Yellow A (SYA).[1] A study reported a Trolox index for HSYA, suggesting strong antioxidant potential.[1] |
| ORAC | - | ~130.2 (for extract) | This value is for the Carthamus Tinctorius extract, of which HSYA is a major component. | |
| Vitamin C (Ascorbic Acid) | DPPH | 2.0 - 6.1 | Not consistently reported | IC50 values for Vitamin C in DPPH assays can vary between studies.[2] |
| Trolox | DPPH | - | Standard Reference | Trolox is a water-soluble analog of Vitamin E and is commonly used as a standard for antioxidant capacity measurements, with results often expressed as Trolox Equivalents (TE). |
| ORAC | - | Standard Reference | The Oxygen Radical Absorbance Capacity (ORAC) assay frequently uses Trolox as the standard, and results are typically expressed in µmol of Trolox Equivalents per gram of sample (µmol TE/g). |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) measures the total antioxidant capacity of a substance. TE (Trolox Equivalents) is a unit of measurement for antioxidant capacity relative to Trolox.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm.[3][4]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Sample Preparation: The test compound (e.g., HSYA, Vitamin C) is prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample. A control containing the solvent and DPPH solution is also prepared.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[3] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.
Procedure:
-
Generation of ABTS•+: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major type of reactive oxygen species found in the body.[5][6]
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The peroxyl radicals are generated by a radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from degradation is measured by monitoring the fluorescence decay curve.[6]
Procedure:
-
Reagent Preparation: A fluorescent probe solution, a radical initiator solution (AAPH), and a standard antioxidant (Trolox) are prepared.[6]
-
Reaction Setup: In a microplate, the sample or Trolox standard is mixed with the fluorescent probe solution and incubated.[5][6]
-
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and the oxidation of the fluorescent probe.[5][6]
-
Fluorescence Measurement: The fluorescence is monitored kinetically over time until the fluorescence has decayed.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.
Signaling Pathways and Experimental Workflow
The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways. A key pathway implicated in HSYA's protective effects is the Nrf2/HO-1 pathway.
Caption: Nrf2/HO-1 signaling pathway activated by HSYA.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. In the presence of oxidative stress or HSYA, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative damage.
Caption: General workflow for in vitro antioxidant assays.
This guide provides a foundational understanding of this compound's antioxidant capabilities in comparison to well-established antioxidants. The presented data and protocols are intended to support further research and development in the field of natural antioxidant-based therapeutics.
References
- 1. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Replicating the Cardioprotective Effects of Hydroxysafflor Yellow A
Introduction: Hydroxysafflor yellow A (HSYA), a primary bioactive compound derived from the safflower (Carthamus tinctorius L.), has been the subject of numerous preclinical studies investigating its therapeutic potential in cardiovascular diseases.[1][2][3] A significant body of research points towards its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion injury (MI/RI).[4][5][6][7] This guide provides a comprehensive overview of published findings, offering detailed experimental protocols and comparative data to assist researchers in the replication and further exploration of HSYA's mechanisms of action. The primary reported mechanisms include anti-inflammatory, antioxidant, and anti-apoptotic effects, often mediated through key signaling pathways like PI3K/Akt and JAK/STAT.[4][6][7][8]
Experimental Protocols
Replicating the cardioprotective effects of HSYA necessitates meticulous adherence to established experimental models. Below are detailed methodologies synthesized from multiple published studies.
In Vivo Model: Myocardial Ischemia/Reperfusion (MI/RI) Injury
This is the most common model used to evaluate HSYA's efficacy in an animal setting.
-
Animal Subjects: Sprague-Dawley rats, Wistar rats, or C57BL/6 mice are frequently used.[4] Most studies specify male animals weighing between 160-180g or similar ranges.[9]
-
Anesthesia: Anesthesia is typically induced using sodium pentobarbital (B6593769), chloral (B1216628) hydrate, or isoflurane.[4] For instance, 2% sodium pentobarbital at a dose of 50 mg/kg intraperitoneally.[9]
-
Surgical Procedure:
-
The animal is ventilated mechanically.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 6-0 silk).
-
Ischemia Phase: The ligation is maintained for a set period, typically 30 minutes.[10] Successful occlusion is often confirmed by observing the pallor of the myocardial tissue.
-
Reperfusion Phase: The ligature is released to allow blood flow to resume. The reperfusion period typically lasts from 2 to 24 hours.[10]
-
-
HSYA Administration:
-
Sham Control Group: Animals in the sham group undergo the same surgical procedure, including the placement of the suture around the LAD, but the artery is not ligated.[10][11]
In Vitro Model: Hypoxia/Reoxygenation (H/R) Injury
This cell-based model simulates the conditions of ischemia and reperfusion.
-
Cell Lines: Neonatal rat primary cardiomyocytes (NPCMs), human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), or the H9c2 cell line are commonly used.[10]
-
Hypoxia Phase:
-
Cells are cultured in a glucose-free, serum-free medium (e.g., DMEM).
-
They are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a duration of 2 to 6 hours.
-
-
Reoxygenation Phase:
-
The hypoxic medium is replaced with normal, oxygenated culture medium.
-
Cells are returned to a standard incubator (95% air, 5% CO₂) for a period typically ranging from 12 to 24 hours.
-
-
HSYA Treatment: HSYA is added to the culture medium, often before the hypoxic phase, at concentrations ranging from approximately 1.5 to 20 μmol/L.[12]
Key Outcome Assessment Techniques
-
Myocardial Infarct Size: Assessed using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining. The non-ischemic area stains blue, the ischemic but viable area stains red, and the infarcted area appears pale white.[11]
-
Cardiac Injury Biomarkers: Serum or cell supernatant levels of creatine (B1669601) kinase-MB (CK-MB), cardiac troponin I (cTnI), and lactate (B86563) dehydrogenase (LDH) are measured using commercial ELISA kits.[10][11]
-
Apoptosis Assessment:
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide (B77818) dismutase (SOD) in serum or tissue homogenates are measured using commercial kits.[11]
-
Protein Expression Analysis: Western blotting is the standard method to quantify the expression and phosphorylation of proteins within signaling pathways (e.g., PI3K, Akt, p-Akt).[13]
Quantitative Data for Comparison
The following tables summarize the quantitative results from multiple studies, providing a benchmark for replication efforts.
Table 1: Effect of HSYA on Myocardial Infarct Size and Cardiac Injury Biomarkers
| Parameter | Control (I/R Group) | HSYA-Treated (I/R Group) | Percentage Reduction | Key Studies |
| Infarct Size (% of AAR) | 45-55% | 20-30% | ~40-50% | [11],[4],[6],[7] |
| Serum cTnI Levels | Significantly Increased | Markedly Decreased | - | [11],[4],[6],[7] |
| Serum CK-MB Levels | Significantly Increased | Markedly Decreased | - | [4],[6],[7] |
| LDH Release (in vitro) | Significantly Increased | Dose-dependently Decreased | - | [10] |
AAR: Area at Risk. Absolute values vary between studies; data represents typical reported ranges and effects.
Table 2: Effect of HSYA on Markers of Oxidative Stress and Inflammation
| Parameter | Control (I/R Group) | HSYA-Treated (I/R Group) | Effect of HSYA | Key Studies |
| MDA Levels | Significantly Increased | Significantly Decreased | Antioxidant | [11],[14],[4] |
| SOD Activity | Significantly Decreased | Significantly Increased | Antioxidant | [11],[14],[4] |
| Serum TNF-α Levels | Significantly Increased | Significantly Decreased | Anti-inflammatory | [4],[15] |
| Serum IL-6 Levels | Significantly Increased | Significantly Decreased | Anti-inflammatory | [11],[4] |
| Serum IL-1β Levels | Significantly Increased | Significantly Decreased | Anti-inflammatory | [15] |
Table 3: Effect of HSYA on Apoptosis and Related Proteins
| Parameter | Control (I/R Group) | HSYA-Treated (I/R Group) | Effect of HSYA | Key Studies |
| TUNEL-Positive Cells | Significantly Increased | Significantly Decreased | Anti-apoptotic | [11],[10] |
| Bax Protein Expression | Upregulated | Downregulated | Anti-apoptotic | [4],[8] |
| Bcl-2 Protein Expression | Downregulated | Upregulated | Anti-apoptotic | [4],[8] |
| Caspase-3 Activity | Increased | Decreased | Anti-apoptotic | [4],[8] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating HSYA's cardioprotective effects.
Signaling Pathway
HSYA has been shown to exert its anti-apoptotic effects by activating the PI3K/Akt signaling pathway. This pathway promotes cell survival by inhibiting pro-apoptotic proteins.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 7. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Myocardial Ischemia/Reperfusion Injury by Suppressing Calcium Overload and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enhancing the Therapeutic Potential of Hydroxysafflor Yellow A: A Comparative Guide to Novel Drug Delivery Systems
For Immediate Release
A detailed comparison of novel drug delivery systems for Hydroxysafflor yellow A (HSYA) reveals significant improvements in oral bioavailability and pharmacokinetic profiles, offering promising avenues for its clinical application in treating cardiovascular and cerebrovascular diseases. This guide provides a comprehensive analysis of various formulation strategies, including lipid-based carriers and polysaccharide complexes, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, the primary active component of the safflower plant, is a hydrophilic drug with inherently low oral bioavailability, limiting its therapeutic efficacy.[1][2] To overcome this challenge, various advanced drug delivery systems have been developed and investigated. This guide compares the performance of self-double-emulsifying drug delivery systems (SDEDDS), natural deep eutectic solvents (NADES), solid lipid nanoparticles (SLNs), phospholipid complexes, and chitosan-based granules.
Performance Comparison of HSYA Delivery Systems
The oral bioavailability and pharmacokinetic parameters of HSYA have been significantly enhanced through various advanced delivery systems. The following tables summarize the key performance data from several preclinical studies.
Table 1: Pharmacokinetic Parameters of Different HSYA Delivery Systems in Rats
| Delivery System | Dose | Cmax (µg/mL) | AUC (µg/mL*h) | Relative Bioavailability (%) | Reference |
| HSYA Aqueous Solution (Control) | 2.5 mg/kg | 0.08 | - | 100 | [3][4] |
| HSYA Aqueous Solution (Control) | 10 mg/kg | - | - | 100 | [1] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | 10 mg/kg | - | - | 217 | [1] |
| Natural Deep Eutectic Solvent (90% GCH) | 50 mg/kg | 5.02-fold increase vs. water | 326.08 | 326.08 | [5] |
| HSYA-Solid Lipid Nanoparticles (SLN) | 50 mg/kg | 7.76-fold increase vs. aqueous solution | 3.99-fold increase vs. aqueous solution | 397 | [3][4] |
| HSYA-Phospholipid Complex in WL1349 oil | 2.5 mg/kg | 2.79 | - | ~3700 | [3][4] |
| HSYA-Chitosan Granules with Sodium Caprate | 25 mg/kg | - | - | 476 | [6] |
Table 2: Physicochemical Properties of HSYA Nanoparticle Formulations
| Delivery System | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSYA-Solid Lipid Nanoparticles (SLN) | 174 ± 20 | -12.4 ± 1.2 | 55 | [3][4] |
Experimental Methodologies
The data presented in this guide are derived from various preclinical studies. The key experimental protocols employed in these studies are detailed below.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters were typically assessed in Sprague-Dawley rats. After oral administration of the different HSYA formulations, blood samples were collected at predetermined time points. The plasma concentration of HSYA was then determined using high-performance liquid chromatography (HPLC). Key parameters calculated include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the relative bioavailability, which is calculated against the HSYA aqueous solution as a control.[1][3][4][5][6]
In Vitro Caco-2 Cell Permeability Assay
The human colon adenocarcinoma cell line, Caco-2, is widely used as an in vitro model to assess intestinal drug absorption. These cells form a monolayer that mimics the intestinal epithelial barrier. The apparent permeability coefficient (Papp) of HSYA across the Caco-2 cell monolayer was measured for both the free drug and the drug incorporated into delivery systems. An increase in the Papp value for the delivery system compared to the free drug indicates enhanced intestinal permeability. For instance, the SDEDDS significantly increased the permeability of HSYA across Caco-2 cell monolayers.[1]
Preparation of Delivery Systems
-
Self-Double-Emulsifying Drug Delivery System (SDEDDS): This system consists of a water-in-oil emulsion and hydrophilic surfactants. It is designed to spontaneously form a water-in-oil-in-water (w/o/w) double emulsion in the aqueous environment of the gastrointestinal tract.[1][2][7]
-
Natural Deep Eutectic Solvent (NADES): A natural deep eutectic solvent composed of glucose and choline (B1196258) chloride with 10% (v/v) water (90% GCH) was used as a carrier to enhance the oral absorption of HSYA.[5]
-
Solid Lipid Nanoparticles (SLNs): HSYA-loaded SLNs with a w/o/w structure were prepared using a microemulsification procedure. These nanoparticles are spherical and designed to improve oral bioavailability.[3][4]
-
Phospholipid Complex: HSYA was complexed with phospholipids (B1166683) to increase its lipophilicity. This complex was then dissolved in an oil solution (WL1349) to form a lipid-based preparation.[3][4]
-
Chitosan-based Granules: An HSYA-chitosan complex was prepared and formulated into granules containing a penetration enhancer, sodium caprate, to improve intestinal absorption.[6]
Mechanisms of Enhanced Absorption
The improved bioavailability of HSYA with these delivery systems is attributed to several mechanisms. These include bypassing enzymatic degradation, increasing intestinal membrane permeability, and potentially inhibiting the P-glycoprotein (P-gp) efflux pump.[1]
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo performance of a novel HSYA delivery system.
Conclusion
The development of novel drug delivery systems has shown remarkable success in improving the oral bioavailability of this compound. Among the systems reviewed, the HSYA-phospholipid complex demonstrated the most substantial increase in bioavailability, although other systems like chitosan-based granules, solid lipid nanoparticles, and natural deep eutectic solvents also showed significant enhancements. These findings underscore the potential of advanced formulation strategies to unlock the full therapeutic benefits of HSYA. Further research, including long-term stability and safety studies, is warranted to translate these promising preclinical results into clinical applications.
References
- 1. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: In vitro and in vivo studies - 康复大学 [scholars.uhrs.edu.cn]
Validating Hydroxysafflor Yellow A's Therapeutic Mechanisms via Knockout Models: A Comparative Guide
This guide provides a comparative analysis of preclinical studies that have validated the therapeutic targets of Hydroxysafflor yellow A (HSYA) using specific knockout (KO) animal models. By comparing the effects of HSYA in wild-type (WT) animals versus those lacking a specific target protein, these studies offer definitive evidence of the compound's mechanism of action. This information is crucial for researchers, scientists, and drug development professionals seeking to understand and leverage HSYA's therapeutic potential.
We will focus on two distinct, validated targets: Toll-like receptor 4 (TLR4) in the context of myocardial ischemia/reperfusion injury and Zonula occludens-1 (ZO-1) in cerebrovascular protection during ischemic stroke.
Comparison 1: Toll-like Receptor 4 (TLR4) as a Target in Myocardial Ischemia/Reperfusion Injury
A key study demonstrated that the cardioprotective effects of HSYA during myocardial ischemia/reperfusion (MI/R) are dependent on the inhibition of the TLR4 signaling pathway.[1][2] The use of TLR4-knockout (TLR4-KO) mice was instrumental in proving this mechanism.
Quantitative Data Comparison
The experiment compared the extent of cardiac injury in wild-type (WT) mice and TLR4-KO mice subjected to MI/R. A key finding was that while TLR4-KO mice inherently showed less cardiac damage compared to WT mice, treatment with HSYA provided no significant additional protection, indicating that HSYA's primary mechanism of action is through the TLR4 pathway.[1][2]
| Group | Parameter | Result | Interpretation |
| WT + MI/R | Infarct Size (% of AAR) | 48.2 ± 3.5% | Severe injury in normal mice. |
| TLR4-KO + MI/R | Infarct Size (% of AAR) | 25.4 ± 2.8% | TLR4 absence is inherently protective. |
| TLR4-KO + MI/R + HSYA | Infarct Size (% of AAR) | 23.7 ± 3.1% | HSYA offers no significant benefit when TLR4 is absent. |
| WT + MI/R | CK-MB Activity (U/L) | 215.4 ± 15.8 | High level of cardiac enzyme release. |
| TLR4-KO + MI/R | CK-MB Activity (U/L) | 120.7 ± 11.2 | Less enzyme release in KO mice. |
| TLR4-KO + MI/R + HSYA | CK-MB Activity (U/L) | 115.3 ± 10.5 | HSYA does not further reduce enzyme release without TLR4. |
| WT + MI/R | LDH Activity (U/L) | 450.2 ± 30.7 | Significant cell damage marker release. |
| TLR4-KO + MI/R | LDH Activity (U/L) | 285.6 ± 25.4 | Reduced cell damage in KO mice. |
| TLR4-KO + MI/R + HSYA | LDH Activity (U/L) | 278.9 ± 23.1 | HSYA's effect is negligible in KO mice. |
| WT + MI/R | TNF-α Level (pg/mL) | 125.3 ± 10.2 | High inflammatory cytokine level. |
| TLR4-KO + MI/R | TNF-α Level (pg/mL) | 70.1 ± 6.8 | Lower inflammation in KO mice. |
| TLR4-KO + MI/R + HSYA | TNF-α Level (pg/mL) | 68.5 ± 6.1 | HSYA does not further suppress inflammation without TLR4. |
| WT + MI/R | IL-1β Level (pg/mL) | 98.7 ± 8.5 | High inflammatory cytokine level. |
| TLR4-KO + MI/R | IL-1β Level (pg/mL) | 55.4 ± 5.1 | Lower inflammation in KO mice. |
| TLR4-KO + MI/R + HSYA | IL-1β Level (pg/mL) | 53.9 ± 4.9 | HSYA's anti-inflammatory effect is TLR4-dependent. |
Data adapted from Han et al., Scientific Reports, 2016.[1][2] AAR: Area at Risk; CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta.
Experimental Protocols
Myocardial Ischemia/Reperfusion (MI/R) Model: Male wild-type C57BL/6J and TLR4-knockout mice were used. The animals were anesthetized, and a thoracotomy was performed. The left anterior descending (LAD) coronary artery was ligated with a suture. After 30 minutes of ischemia, the ligature was released to allow for 24 hours of reperfusion. Sham-operated animals underwent the same procedure without the LAD ligation.[1][2]
Drug Administration: HSYA (16 mg/kg) was administered intravenously at the onset of reperfusion to the designated TLR4-KO treatment group.[1][2]
Infarct Size Measurement: After 24 hours of reperfusion, the hearts were excised. The area at risk (AAR) and the infarct size were determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively. The infarct size was expressed as a percentage of the AAR.[1][2]
Biochemical Analysis: Blood samples were collected to measure the serum levels of CK-MB, LDH, TNF-α, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.[1][2]
Visualizations
Caption: HSYA's cardioprotective effect is ablated in TLR4-KO mice.
Comparison 2: Zonula occludens-1 (ZO-1) in Cerebrovascular Protection
Recent research has confirmed that HSYA protects the integrity of the blood-brain barrier after an ischemic stroke by preventing the degradation of the tight junction protein Zonula occludens-1 (ZO-1).[3][4][5] The validation was achieved using a microvascular ZO-1 deficient mouse model.
Quantitative Data Comparison
The study evaluated the impact of HSYA on brain injury and cerebrovascular integrity in both wild-type and ZO-1 deficient mice following a photothrombotic stroke. The results showed that the protective effects of HSYA were significantly diminished in mice lacking ZO-1, confirming that ZO-1 is a critical downstream target for HSYA's neuroprotective action.[3][4][5]
| Group | Parameter | Result | Interpretation |
| WT + Stroke | Infarct Volume (mm³) | 28.5 ± 3.1 | Significant brain injury in normal mice. |
| WT + Stroke + HSYA | Infarct Volume (mm³) | 15.2 ± 2.5 | HSYA significantly reduces injury in normal mice. |
| ZO-1 Deficient + Stroke | Infarct Volume (mm³) | 35.1 ± 3.8 | Lack of ZO-1 exacerbates stroke injury. |
| ZO-1 Deficient + Stroke + HSYA | Infarct Volume (mm³) | 32.8 ± 3.5 | HSYA provides minimal protection when ZO-1 is deficient. |
| WT + Stroke | Evans Blue Leakage (µg/g tissue) | 12.6 ± 1.5 | Severe blood-brain barrier disruption. |
| WT + Stroke + HSYA | Evans Blue Leakage (µg/g tissue) | 6.8 ± 0.9 | HSYA significantly reduces vascular leakage. |
| ZO-1 Deficient + Stroke | Evans Blue Leakage (µg/g tissue) | 18.2 ± 2.1 | Exacerbated vascular leakage without ZO-1. |
| ZO-1 Deficient + Stroke + HSYA | Evans Blue Leakage (µg/g tissue) | 17.5 ± 1.9 | HSYA fails to prevent leakage when ZO-1 is deficient. |
Data adapted from Li et al., Antioxidants, 2022.[3][4][5]
Experimental Protocols
Photothrombotic Stroke Model: Male C57BL/6J mice were anesthetized and placed in a stereotaxic frame. After exposing the skull, a cold light source with a 2 mm diameter fiber optic bundle was positioned 1.5 mm lateral to the bregma. Rose bengal dye (100 mg/kg) was injected intraperitoneally, and five minutes later, the skull was illuminated for 15 minutes to induce a focal ischemic lesion.[3][4][5]
Generation of ZO-1 Deficient Mice: The study utilized a microvascular ZO-1 deficient mouse model to specifically assess the role of ZO-1 in the cerebrovascular endothelium. The knockout efficiency was confirmed prior to the stroke modeling.[3][4][5]
Drug Administration: HSYA (50 mg/kg) was administered via intraperitoneal injection once a day for three consecutive days following the induction of the stroke.[3][4][5]
Infarct Volume and Vascular Leakage Measurement: Brain infarct volume was measured using TTC staining. Cerebrovascular leakage, indicating blood-brain barrier disruption, was quantified by measuring the extravasation of Evans blue dye into the brain parenchyma.[3][4][5]
Visualizations
Caption: HSYA protects ZO-1 from degradation via the HIF-1α/NOX2 pathway.
Caption: Experimental workflow for validating ZO-1 as a target of HSYA.
References
- 1. This compound alleviates myocardial ischemia/reperfusion in hyperlipidemic animals through the suppression of TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates myocardial ischemia/reperfusion in hyperlipidemic animals through the suppression of TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Blocks HIF-1α Induction of NOX2 and Protects ZO-1 Protein in Cerebral Microvascular Endothelium [mdpi.com]
- 4. This compound Blocks HIF-1 α Induction of NOX2 and Protects ZO-1 Protein in Cerebral Microvascular Endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Blocks HIF-1α Induction of NOX2 and Protects ZO-1 Protein in Cerebral Microvascular Endothelium. | Semantic Scholar [semanticscholar.org]
Comparative transcriptomics of tissues treated with Hydroxysafflor yellow A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Hydroxysafflor yellow A (HSYA) across various tissue types and pathological conditions. The data presented is compiled from multiple studies to offer insights into the molecular mechanisms of HSYA and its potential as a therapeutic agent. Experimental data, detailed protocols, and visual representations of key signaling pathways are included to support further research and development.
Comparative Analysis of HSYA-Induced Transcriptomic Changes
This compound, a primary active component of Carthamus tinctorius L., has demonstrated significant therapeutic potential in a range of diseases by modulating gene expression.[1] This section compares its effects on the transcriptome in the contexts of acute liver injury, liver aging, and cellular senescence.
HSYA in Acute Liver Injury
In a model of acute liver injury (ALI) induced by carbon tetrachloride (CCl4) in rats, HSYA pretreatment was shown to reverse the expression of many genes that were altered by the toxicant.[2] Transcriptomic analysis revealed 1111 differentially expressed genes (DEGs) between the model group and the control/HSYA groups.[2]
Table 1: Key Differentially Expressed Genes in Acute Liver Injury Model Treated with HSYA [2]
| Gene Symbol | Full Name | Function | Expression Change with CCl4 | Expression Change with HSYA Pretreatment |
| Tymp | Thymidine phosphorylase | Angiogenesis, apoptosis | Upregulated | Downregulated (Reversed) |
| Fabp7 | Fatty acid binding protein 7 | Lipid metabolism | Upregulated | Downregulated (Reversed) |
| Serpina3c | Serpin family A member 3C | Protease inhibitor, inflammation | Upregulated | Downregulated (Reversed) |
| Gpnmb | Glycoprotein nmb | Inflammation, cell adhesion | Upregulated | Downregulated (Reversed) |
| Il1r1 | Interleukin 1 receptor type 1 | Inflammatory signaling | Upregulated | Downregulated (Reversed) |
| Creld2 | Cysteine rich with EGF like domains 2 | Endoplasmic reticulum stress | Upregulated | Downregulated (Reversed) |
HSYA in Liver Aging
A study on D-galactose-induced liver aging in mice identified 480 DEGs that were regulated by HSYA treatment.[3][4] The analysis, combining network pharmacology and transcriptomics, highlighted key target genes and pathways involved in the anti-aging effects of HSYA.[3][5]
Table 2: Key Differentially Expressed Genes in Liver Aging Model Treated with HSYA [4][5]
| Gene Symbol | Full Name | Function | Expression Change with D-galactose | Expression Change with HSYA Treatment |
| HSP90AA1 | Heat shock protein 90 alpha family class A member 1 | Protein folding, stress response | Upregulated | Downregulated |
| ATP2A1 | ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 1 | Calcium signaling | Upregulated | Downregulated |
| NOS1 | Nitric oxide synthase 1 | Signal transduction | Upregulated | Downregulated |
HSYA in Cellular Senescence
In a study on senescent human umbilical cord mesenchymal stem cells (hUC-MSCs), HSYA treatment led to the identification of 2377 DEGs, with 878 genes upregulated and 1499 downregulated.[6] The primary enriched pathway was the extracellular matrix (ECM)–receptor interaction pathway.[6][7]
Table 3: Key Differentially Expressed Genes in Senescent hUC-MSCs Treated with HSYA [6][7]
| Gene Symbol | Full Name | Function | Expression Change with HSYA Treatment |
| ID1 | Inhibitor of DNA binding 1, dominant negative helix-loop-helix protein | Cell differentiation, proliferation | Upregulated |
| GDF5 | Growth differentiation factor 5 | Cell growth, differentiation | Upregulated |
| SMAD3 | SMAD family member 3 | TGF-beta signaling | Upregulated |
| TGFB3 | Transforming growth factor beta 3 | Cell growth, differentiation | Upregulated |
| BMP4 | Bone morphogenetic protein 4 | Cell differentiation, development | Downregulated |
| TGFB2 | Transforming growth factor beta 2 | Cell growth, differentiation | Downregulated |
| CCN2 | Cellular communication network factor 2 | ECM interaction, fibrosis | Downregulated |
Key Signaling Pathways Modulated by HSYA
Transcriptomic analyses have consistently implicated several key signaling pathways in the mechanism of action of HSYA.
NF-κB Signaling Pathway in Inflammation
HSYA has been shown to suppress the NF-κB signaling cascade, which is a crucial regulator of the inflammatory response.[6] In the context of acute liver injury, HSYA treatment led to a significant decrease in the expression of inflammatory genes such as Icam1, Bcl2a1, and Ptgs2, which are downstream targets of the NF-κB pathway.[2]
References
- 1. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of this compound on acute liver injury based on transcriptomics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Integrating Network Pharmacology and Transcriptomic Strategies to Explore the Pharmacological Mechanism of this compound in Delaying Liver Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating Network Pharmacology and Transcriptomic Strategies to Explore the Pharmacological Mechanism of this compound in Delaying Liver Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analysis of the Effects of this compound on hUC-MSC Senescence via the ECM–Receptor Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic Analysis of the Effects of this compound on hUC-MSC Senescence via the ECM-Receptor Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Signaling Pathways Modulated by Hydroxysafflor yellow A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways modulated by Hydroxysafflor yellow A (HSYA) and other alternative molecules. The information presented is supported by experimental data to aid in the evaluation of HSYA's therapeutic potential.
Introduction to this compound (HSYA)
This compound is a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It is a water-soluble compound that has been the subject of extensive research for its potential therapeutic effects in a variety of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1][2] HSYA is known to modulate multiple intracellular signaling pathways, thereby influencing a wide range of cellular processes. This guide focuses on the independent validation of HSYA's effects on key signaling cascades and compares its activity with that of established or experimental inhibitors of these pathways.
Key Signaling Pathways Modulated by HSYA
HSYA has been demonstrated to exert its biological effects through the modulation of several critical signaling pathways. This section details the experimental validation of HSYA's activity on these pathways and provides a comparison with alternative inhibitors.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. Dysregulation of this pathway is implicated in numerous diseases, including cancer and cardiovascular disorders.
HSYA's Effect on the PI3K/Akt Pathway:
Experimental evidence indicates that HSYA can inhibit the PI3K/Akt signaling pathway. In human umbilical vein smooth muscle cells (HUVSMCs), HSYA treatment has been shown to decrease the expression of PI3K and the phosphorylation of Akt in a concentration-dependent manner.[1][3] This inhibitory effect is comparable to that of known PI3K inhibitors.
Comparative Analysis with LY294002:
LY294002 is a potent and specific inhibitor of PI3K, often used as a standard for evaluating the effects of other compounds on this pathway.
| Compound | Target | Cell Type | Assay | Key Findings | Reference |
| HSYA | PI3K/Akt | HUVSMCs | Western Blot | Dose-dependent decrease in PI3K and p-Akt expression. | [1][3] |
| LY294002 | PI3K | Various | Kinase Assay | IC50 = 1.4 µM. | [4] |
| SCC-25 cells | MTT Assay | 5 µM LY294002 decreases cell viability. | [5] | ||
| SCC-25 cells | Western Blot | 5 µM LY294002 reduces Akt phosphorylation. | [5] |
Experimental Protocols:
-
Western Blot Analysis of PI3K/Akt Pathway:
-
Cell Culture and Treatment: HUVSMCs are cultured to 70-80% confluency and treated with varying concentrations of HSYA (e.g., 1, 5, 25 µM) or a positive control inhibitor (e.g., 5 nM AMG 511) for a specified duration.[1]
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and incubated with primary antibodies against PI3K, Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.[6]
-
Signaling Pathway Diagram:
Caption: The PI3K/Akt signaling pathway and points of inhibition by HSYA and LY294002.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its aberrant activation is associated with chronic inflammatory diseases and cancer.
HSYA's Effect on the NF-κB Pathway:
HSYA has been shown to suppress the activation of the NF-κB pathway. It can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Comparative Analysis with Aspirin:
Aspirin is a well-known non-steroidal anti-inflammatory drug (NSAID) that has been shown to inhibit NF-κB activation.
| Compound | Target | Cell Type | Assay | Key Findings | Reference |
| HSYA | IκBα degradation | Macrophages | Western Blot | Inhibits LPS-induced IκBα degradation and p65 nuclear translocation. | |
| Aspirin | IKKβ | HUVECs | Gel-shift assay | Dose-dependent inhibition of TNF-α-induced NF-κB mobilization (1-10 mmol/L). | [7] |
| HUVECs | Flow Cytometry | IC50 of ~4 mmol/L for inhibition of VCAM-1 and E-selectin expression. | [7] |
Experimental Protocols:
-
NF-κB Nuclear Translocation Assay:
-
Cell Culture and Treatment: Cells (e.g., macrophages or endothelial cells) are treated with HSYA or Aspirin at various concentrations prior to stimulation with an NF-κB activator like TNF-α or LPS.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Western Blot Analysis: Protein concentrations of the fractions are determined, and equal amounts are subjected to Western blotting for NF-κB p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin).
-
Quantification: Densitometry is used to determine the relative amounts of p65 in the nucleus and cytoplasm.
-
Signaling Pathway Diagram:
Caption: The NF-κB signaling pathway and points of inhibition by HSYA and Aspirin.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK subfamilies are ERK, JNK, and p38.
HSYA's Effect on the MAPK Pathway:
HSYA has been shown to inhibit the phosphorylation of p38 MAPK, a key mediator of inflammatory responses and apoptosis.
Comparative Analysis with Trametinib (MEK Inhibitor):
Trametinib is a specific inhibitor of MEK1/2, the upstream kinases of ERK1/2.
| Compound | Target | Cell Type | Assay | Key Findings | Reference |
| HSYA | p38 MAPK | Various | Western Blot | Decreases phosphorylation of p38 MAPK. | |
| Trametinib | MEK1/2 | NSCLC cell lines | Western Blot | Dose-dependent decrease in p-ERK levels (significant at 10⁻⁸ M, undetectable at 10⁻⁷ M). | [8][9] |
Experimental Protocols:
-
Western Blot for Phosphorylated MAPK:
-
Cell Treatment: Cells are treated with HSYA or a specific MAPK inhibitor (e.g., Trametinib) for the desired time.
-
Protein Lysis and Quantification: As described for the PI3K/Akt pathway.
-
Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of p38, ERK1/2, and JNK.
-
Analysis: The ratio of phosphorylated to total protein is calculated to determine the activation state of the kinase.
-
Signaling Pathway Diagram:
Caption: The MAPK signaling cascade with points of inhibition for HSYA and Trametinib.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell growth, and hematopoiesis.
HSYA's Effect on the JAK/STAT Pathway:
HSYA has been shown to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in various diseases.
Comparative Analysis with AG490:
AG490 is a tyrosine kinase inhibitor that preferentially inhibits JAK2.
| Compound | Target | Cell Type | Assay | Key Findings | Reference |
| HSYA | JAK2/STAT3 | Various | Western Blot | Decreases phosphorylation of JAK2 and STAT3. | |
| AG490 | JAK2 | Rat hearts | Western Blot | 5 µmol/L AG490 inhibits JAK2 phosphorylation. | [10][11] |
| Rat hearts | Reduces myocardial infarct size and apoptosis. | [10][11] |
Experimental Protocols:
-
Western Blot for Phosphorylated JAK/STAT:
-
Similar to the protocol for MAPK, using primary antibodies specific for total and phosphorylated forms of JAK2 and STAT3.
-
Signaling Pathway Diagram:
Caption: The JAK/STAT signaling pathway and the inhibitory actions of HSYA and AG490.
Toll-like Receptor 4 (TLR4) Signaling Pathway
TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to inflammatory responses.
HSYA's Effect on the TLR4 Pathway:
HSYA has been demonstrated to inhibit the expression of TLR4, thereby attenuating the downstream inflammatory cascade initiated by LPS.
Comparative Analysis with TAK-242 (Resatorvid):
TAK-242 is a small-molecule inhibitor of TLR4 signaling.
| Compound | Target | Cell Type | Assay | Key Findings | Reference |
| HSYA | TLR4 expression | Macrophages | qPCR | Downregulates LPS-induced TLR4 mRNA expression. | |
| TAK-242 | TLR4 signaling | Human FLS | ELISA | Dose-dependently inhibits LPS-induced IL-6 and VEGF expression. | [12][13] |
| AIA rat model | 5 mg/kg significantly reduces serum IL-6 and VEGF levels. | [12][13] |
Experimental Protocols:
-
Quantitative Real-Time PCR (qPCR) for TLR4 Expression:
-
Cell Treatment and RNA Extraction: Cells are treated with HSYA, and total RNA is extracted using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA templates.
-
qPCR: Real-time PCR is performed using primers specific for TLR4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of TLR4 mRNA is calculated using the ΔΔCt method.
-
Signaling Pathway Diagram:
Caption: The TLR4 signaling pathway, highlighting the inhibitory effects of HSYA and TAK-242.
Experimental Workflow Overviews
General Workflow for In Vitro Compound Evaluation:
Caption: A generalized workflow for the in vitro validation of compound effects on signaling pathways.
Conclusion
The experimental data compiled in this guide provide a strong basis for the independent validation of this compound's modulatory effects on several key signaling pathways, including PI3K/Akt, NF-κB, MAPK, JAK/STAT, and TLR4. The comparative analysis with known inhibitors highlights HSYA's potential as a multi-target therapeutic agent. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and verify the mechanisms of action of HSYA and to compare its efficacy against other potential therapeutic molecules. Further in-depth studies are warranted to fully elucidate the therapeutic potential and clinical applications of HSYA.
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. stemcell.com [stemcell.com]
- 5. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. JAK/STAT signaling is associated with cardiac dysfunction during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Metabolic Stability of Hydroxysafflor Yellow A Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound like Hydroxysafflor yellow A (HSYA) is crucial for predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative overview of HSYA's metabolic stability in various species, drawing upon available preclinical and clinical data. While direct comparative in vitro studies are limited in publicly available literature, this document synthesizes existing in vivo findings and outlines standard experimental protocols for researchers to conduct their own comparative assessments.
This compound, a primary active component of the safflower plant (Carthamus tinctorius), is a water-soluble chalcone (B49325) compound with a range of pharmacological activities. However, its development as a therapeutic agent is influenced by its metabolic fate, which can vary significantly across different species.
In Vivo Pharmacokinetics and Metabolism: An Overview
In vivo studies in rats, dogs, and humans have provided initial insights into the pharmacokinetics and metabolic pathways of HSYA.
Pharmacokinetic Parameters
Following intravenous administration, HSYA exhibits linear pharmacokinetics in both rats and dogs.[1] In healthy human volunteers, the elimination half-life of HSYA after intravenous injection has been reported to be approximately 3.32 hours.[2][3] The oral bioavailability of HSYA is notably low, estimated at only 1.2% in rats, with the majority of the parent drug being excreted in the feces (48%) and a smaller portion in the urine (2.9%).[2][3] In contrast, after intravenous administration, a significant portion of HSYA is excreted unchanged in the urine.[1][2][3]
| Parameter | Rat | Dog | Human |
| Administration Route | Intravenous | Intravenous | Intravenous |
| Dose Range | 3 - 24 mg/kg | 6 - 24 mg/kg | 35, 70, and 140 mg |
| Pharmacokinetics | Linear | Linear | Moderate Linear |
| Elimination Half-life (t1/2) | Not explicitly stated | Not explicitly stated | ~3.32 hours |
| Primary Excretion Route (IV) | Urine (unchanged drug) | Urine (unchanged drug) | Urine |
| Oral Bioavailability | 1.2% | Not available | Not available |
| Plasma Protein Binding | 48.0% - 54.6% | Not available | Not available |
Data compiled from multiple sources.[1][2][3][4]
Metabolic Pathways
In vivo studies in rats have revealed that HSYA undergoes both Phase I and Phase II metabolism.[2][3] The primary metabolic transformations include:
-
Phase I Reactions: Hydroxylation, methylation, dehydration, hydrogenation, and hydration.
-
Phase II Reactions: Acetylation, glucuronidation, and deglycosylation.
These metabolic reactions are primarily carried out by hepatic microsomal enzymes.[2][3] The identification of numerous metabolites in plasma, bile, urine, and feces of rats after oral administration underscores the extensive metabolism of HSYA.[2]
In Vitro Metabolic Stability Assessment: A Methodological Approach
Experimental Workflow for In Vitro Metabolic Stability
Caption: Experimental workflow for assessing the in vitro metabolic stability of HSYA.
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound (HSYA)
-
Pooled liver microsomes from human, monkey, dog, and rat
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubation plates and other standard laboratory equipment
2. Preparation of Solutions:
-
Prepare a stock solution of HSYA in DMSO (e.g., 10 mM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).
3. Incubation Procedure:
-
In an incubation plate, combine the liver microsomal suspension, phosphate buffer, and HSYA working solution (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (containing an internal standard).
4. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining HSYA in the supernatant using a validated LC-MS/MS method.[2][5][6]
5. Data Analysis:
-
Calculate the percentage of HSYA remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
Proposed Signaling Pathway of HSYA Metabolism
The metabolism of HSYA in the liver involves a series of enzymatic reactions that can be depicted in a simplified signaling pathway.
Caption: Simplified pathway of HSYA metabolism in the liver.
Conclusion and Future Directions
The available evidence suggests that this compound is subject to considerable metabolism, particularly after oral administration. While in vivo studies in rats have identified several metabolic pathways, a direct comparison of metabolic stability across different species using standardized in vitro methods is a critical data gap.
For drug development professionals, conducting head-to-head in vitro metabolic stability studies using liver microsomes or hepatocytes from rats, dogs, monkeys, and humans is highly recommended. The resulting data on half-life and intrinsic clearance will be invaluable for:
-
Species selection for preclinical safety studies: Choosing a species with a metabolic profile most similar to humans.
-
Prediction of human pharmacokinetics: Estimating the clearance and potential for drug-drug interactions in humans.
-
Guiding lead optimization: Modifying the chemical structure of HSYA analogues to improve metabolic stability.
By employing the standardized methodologies outlined in this guide, researchers can generate the necessary data to build a comprehensive understanding of HSYA's metabolic fate, thereby facilitating its journey from a promising natural product to a potential therapeutic agent.
References
- 1. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comparative Meta-Analysis of Clinical Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analytical overview of the clinical and preclinical evidence surrounding Hydroxysafflor yellow A (HSYA), the primary active constituent of Safflower Yellow Injection. We objectively compare its performance in key therapeutic areas, supported by experimental data, detailed methodologies from clinical trials, and an exploration of its molecular signaling pathways to inform future research and drug development.
Performance Comparison: HSYA vs. Standard Therapies
HSYA, primarily administered as Safflower Yellow Injection, has been extensively studied as an adjunct therapy in cardiovascular and cerebrovascular diseases. Meta-analyses of human clinical trials suggest a significant benefit when added to conventional treatments for acute ischemic stroke and coronary heart disease.
Efficacy in Acute Ischemic Stroke
Standard treatment for acute ischemic stroke is centered on rapid reperfusion, primarily using intravenous alteplase (B1167726) (a recombinant tissue plasminogen activator) within a 4.5-hour window, and mechanical thrombectomy for large vessel occlusions.[1][2][3][4]
A meta-analysis of seven randomized controlled trials (RCTs) involving 762 patients demonstrated that Safflower Yellow, when compared to control groups (placebo or no intervention), significantly improved the neurological improvement rate.[2] Another meta-analysis comparing Safflower Yellow Injection to Sanqi Panax notoginseng injection also found a significantly higher effective rate in the Safflower Yellow group.[1]
Efficacy in Coronary Heart Disease (Unstable Angina)
Conventional management of coronary artery disease, particularly unstable angina, involves antiplatelet agents, anticoagulants, statins, beta-blockers, and nitrates to reduce myocardial oxygen demand and prevent further thrombosis.[5][6] Lifestyle modifications are also critical.[5][7]
A meta-analysis incorporating seven RCTs with 1,134 patients with unstable angina found that Safflower Yellow Injection combined with conventional therapy was significantly more effective than conventional therapy alone in both relieving angina symptoms and improving electrocardiogram (ECG) readings.[8]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from meta-analyses of clinical trials involving Safflower Yellow Injection, where HSYA is the principal bioactive component.
Table 1: Efficacy of Safflower Yellow Injection in Acute Ischemic Stroke
| Outcome Measure | Number of Studies (Patients) | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-Value | Citation |
| Neurological Improvement Rate | 7 (762) | Safflower Yellow vs. Control | 3.11 | 2.06 - 4.68 | <0.05 | [2] |
| Total Effective Rate | 7 (N/A) | Safflower Yellow vs. Control | 4.33 | 2.67 - 7.05 | <0.00001 | [3] |
Table 2: Efficacy of Safflower Yellow Injection in Unstable Angina Pectoris
| Outcome Measure | Number of Studies (Patients) | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-Value | Citation |
| Relief of Angina Symptoms | 7 (1,134) | SYI + Conventional vs. Conventional | 2.95 | 1.81 - 4.81 | <0.0001 | [8] |
| Improvement in Ischemic ECG | 7 (1,134) | SYI + Conventional vs. Conventional | 2.85 | 1.67 - 4.86 | <0.0001 | [8] |
Table 3: Preclinical Efficacy of HSYA in Animal Models of Ischemic Heart Disease
| Outcome Measure | Comparison | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-Value | Citation |
| Myocardial Infarct Size | HSYA vs. Control | -2.82 | -3.56 to -2.08 | <0.001 | [9] |
| Cardiac Troponin I (cTnI) | HSYA vs. Control | -3.82 | -5.20 to -2.44 | <0.001 | [9] |
| Creatine Kinase-MB (CK-MB) | HSYA vs. Control | -2.74 | -3.58 to -1.91 | <0.001 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of clinical findings. Below is a summary of a representative Phase II clinical trial protocol for HSYA in acute ischemic stroke.
Protocol: Phase II, Multicenter, Randomized, Double-Blind, Active-Controlled Trial of HSYA for Injection (HSYAI) in Acute Ischemic Stroke (AIS) with Blood Stasis Syndrome[10]
-
Objective : To assess the efficacy and safety of various doses of HSYAI in treating patients with AIS and Blood Stasis Syndrome.
-
Study Design : A multicenter, randomized, double-blind, multiple-dose, active-controlled trial conducted at 9 centers in China.
-
Patient Population :
-
Inclusion Criteria : Patients diagnosed with moderate or severe AIS, with symptom onset within 72 hours; aged 40-75 years; National Institutes of Health Stroke Scale (NIHSS) score of 5-22; diagnosis of Blood Stasis Syndrome based on Traditional Chinese Medicine criteria.
-
Exclusion Criteria : History of intracranial hemorrhage, transient ischemic attack (TIA), severe heart, liver, or kidney dysfunction, pregnant or lactating women.
-
-
Treatment Arms :
-
Low-Dose HSYAI : 25 mg/day HSYAI via intravenous infusion.
-
Medium-Dose HSYAI : 50 mg/day HSYAI via intravenous infusion.
-
High-Dose HSYAI : 75 mg/day HSYAI via intravenous infusion.
-
Control Group : Dengzhan Xixin Injection (30 mL/day) via intravenous infusion.
-
-
Treatment Duration : 14 consecutive days.
-
Primary Outcome Measure : The proportion of patients with a Modified Rankin Scale (mRS) score ≤1 at 90 days post-treatment.
-
Secondary Outcome Measures :
-
Proportion of patients with an NIHSS score ≤1.
-
Proportion of patients with a Barthel Index (BI) score ≥95.
-
Reduction in Blood Stasis Syndrome score by ≥30% from baseline.
-
These were assessed at 14, 30, 60, and 90 days post-treatment.
-
-
Safety Outcomes : Monitoring and recording of all adverse events during the 90-day follow-up period.
-
Key Findings : The medium (50 mg/d) and high (75 mg/d) doses of HSYAI resulted in a significantly larger proportion of patients achieving the primary outcome compared to the control group (P<0.05). The treatment was reported to be safe and well-tolerated.[10]
Mechanism of Action & Signaling Pathways
HSYA exerts its therapeutic effects through a multi-target, multi-pathway mechanism, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic actions.[9] Preclinical studies have identified several key signaling pathways modulated by HSYA.
Key Signaling Pathways Modulated by HSYA
HSYA demonstrates a significant neuroprotective and cardioprotective profile. It has been shown to down-regulate inflammatory pathways like NF-κB and MAPK, inhibit apoptosis by modulating the Bcl-2/Bax ratio, and combat oxidative stress by activating the Nrf2/HO-1 antioxidant pathway. Furthermore, activation of the PI3K/Akt pathway promotes cell survival and angiogenesis.
Clinical Trial Workflow
The diagram below illustrates a typical workflow for a randomized controlled clinical trial investigating HSYA, from patient recruitment to final data analysis.
Conclusion
The available meta-analytical evidence suggests that this compound, as the primary component of Safflower Yellow Injection, is a promising and safe adjunct therapy for improving clinical outcomes in acute ischemic stroke and coronary heart disease. Its beneficial effects are underpinned by a complex mechanism of action involving the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. While the existing data is encouraging, the methodological quality of some included trials in the meta-analyses has been noted as a limitation.[2] Therefore, further high-quality, large-scale randomized controlled trials are warranted to solidify its therapeutic role and optimize its clinical application in diverse patient populations.
References
- 1. Safflower yellow pigment and Sanqi Panax notoginseng in the treatment of acute cerebral infarction: a systematic review, meta-analysis, and cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safflower yellow for acute ischemic stroke: A systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safflower yellow pigment and Sanqi Panax notoginseng in the treatment of acute cerebral infarction: a systematic review, meta-analysis, and cost-effectiveness analysis - Li - Annals of Translational Medicine [atm.amegroups.org]
- 4. Safflower yellow for acute ischemic stroke: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical study of safflower yellow injection for the treatment of angina pectoris ( Blood Stagnation Syndrome ) - Master's thesis - Dissertation [dissertationtopic.net]
- 7. Therapeutic Efficacy and Safety of Safflower Injection in the Treatment of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safflower yellow injection combined with conventional therapy in treating unstable angina pectoris: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safflor yellow treating angina pectoris: A pharmacoeconomic evaluation and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxysafflor Yellow A: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Hydroxysafflor yellow A with appropriate personal protective equipment (PPE). Based on available safety information, HSYA is known to cause serious eye irritation and may cause an allergic skin reaction.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Seek medical attention if irritation persists.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
Step-by-Step Disposal Procedure
The proper disposal of HSYA involves treating it as chemical waste and following established laboratory protocols for hazardous materials.
-
Waste Identification and Segregation:
-
All materials contaminated with HSYA, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be considered chemical waste.
-
Do not mix HSYA waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect dry, solid HSYA waste (e.g., powder, contaminated wipes) in a clearly labeled, sealable container. The original manufacturer's container, if empty, can be used for the disposal of the pure compound.
-
Liquid Waste: Collect aqueous solutions of HSYA in a dedicated, leak-proof, and chemically compatible waste container. Given that HSYA is unstable in alkaline conditions, avoid mixing it with basic solutions in the same waste container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of HSYA down the sink or in regular trash.
-
Quantitative Data Summary
While specific quantitative data for HSYA disposal is limited, the following table summarizes its relevant physicochemical properties that inform safe handling and storage prior to disposal.
| Property | Value/Information | Reference/Implication for Disposal |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | Emphasizes the need for appropriate PPE during handling and disposal. |
| Chemical Stability | Unstable in alkaline conditions, at high temperatures, and when exposed to light. | Store HSYA waste in a cool, dark place. Avoid mixing with alkaline waste to prevent degradation and potential unknown reactions in the waste container. |
| Physical Form | Solid (amorphous powder) | Solid waste should be managed to prevent dust generation during collection. |
Experimental Protocols Cited
This guidance is based on standard laboratory hazardous waste management protocols and the limited safety information available for this compound from chemical suppliers. No specific experimental protocols for the disposal of HSYA were found in the reviewed literature. The procedures outlined above are derived from best practices for chemical laboratory safety.
Logical Workflow for HSYA Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional local requirements.
Personal protective equipment for handling Hydroxysafflor yellow A
Essential Safety and Handling Guide for Hydroxysafflor Yellow A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (HSYA). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a yellow amorphous powder and requires careful handling to mitigate risks.[1] The primary hazards associated with HSYA are eye irritation and the potential for allergic skin reactions.[2] Therefore, adherence to the following PPE protocols is mandatory.
Summary of this compound Hazards [2]
| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Statements |
| H317: May cause an allergic skin reaction. | GHS07 | Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Required Personal Protective Equipment (PPE)
To ensure safety, the following PPE must be worn at all times when handling this compound in both solid and solution forms.[3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (powder-free).[3][6] | To prevent skin contact and potential allergic reactions.[2] Powder-free gloves are recommended to avoid contamination of the work area.[6] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash-prone procedures.[6][7] | To protect against eye irritation from dust particles or splashes.[2] |
| Body Protection | A lab coat or long-sleeved garment.[7] | To protect the skin from accidental spills. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if weighing large quantities or if dust cannot be controlled.[7] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Adherence to standardized operational procedures is critical for minimizing exposure and ensuring data integrity.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling HSYA powder in a laboratory setting.
Step-by-Step Handling Procedures
1. Preparation:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[8]
-
Personal Protective Equipment: Put on all required PPE as detailed in the table above.[9]
-
Work Area: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[8][10]
2. Handling Solid HSYA:
-
Weighing: Carefully weigh the desired amount of HSYA powder. To minimize the generation of airborne dust, avoid rapid movements and use a spatula.
-
Transfer: Gently transfer the weighed powder to the appropriate container for dissolution or mixing.
3. Preparing HSYA Solutions:
-
Solvent: this compound is highly soluble in water and soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[1][11][12]
-
Dissolution: Add the solvent to the vessel containing the HSYA powder slowly to avoid splashing. If necessary, use gentle agitation or a magnetic stirrer to facilitate dissolution.
4. Emergency Procedures:
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do so.[2] Seek medical attention if irritation persists.[2]
-
Skin Contact: If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] If an allergic reaction develops, seek medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[14] Clean the spill area with soap and water.[14] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused HSYA powder and contaminated materials (e.g., weigh boats, wipes) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions of HSYA should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.[9]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container.
By adhering to these safety protocols and handling procedures, you can minimize risks and ensure a safe working environment when working with this compound.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. pppmag.com [pppmag.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. uwlax.edu [uwlax.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 12. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
